isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDBHEJQLACD-WDYDWSGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate: A Phosphoramidate Prodrug Intermediate
This guide provides a comprehensive technical overview of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, a chiral organophosphorus compound. It is primarily recognized as a key intermediate in the synthesis of antiviral nucleotide analogs, particularly within the framework of ProTide technology. This document will delve into its chemical properties, the underlying principles of its design as a phosphoramidate prodrug, its mechanism of action, synthesis, and its significance in the field of drug development.
Introduction: The Emergence of Phosphoramidate Prodrugs
Nucleoside analogs represent a cornerstone of antiviral and anticancer therapies. However, their efficacy is often hampered by the initial, rate-limiting step of phosphorylation, which is essential for their conversion to the active triphosphate form. To bypass this hurdle and enhance intracellular delivery, the ProTide (PROdrug + nucleoTIDE) technology was developed.[1][2] This innovative approach masks the monophosphate group of a nucleoside analog as a phosphoramidate, creating a more lipophilic entity that can readily cross cell membranes.[3][4]
This compound is a crucial reagent in the stereoselective synthesis of these ProTides. While its L-alaninate counterpart is a well-known component in the synthesis of the blockbuster hepatitis C drug Sofosbuvir, the D-alaninate variant also plays a significant role in the exploration of novel therapeutic agents.[5][6]
Chemical Properties and Structure
The structural architecture of this compound is meticulously designed to facilitate its function as a phosphorylating agent in ProTide synthesis.
| Property | Value |
| IUPAC Name | isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate[7] |
| Molecular Formula | C₁₈H₁₇F₅NO₅P[8] |
| Molecular Weight | 453.3 g/mol [5] |
| CAS Number | 1627824-09-2[8] |
The molecule possesses a chiral phosphorus center, an amino acid moiety (D-alanine isopropyl ester), a phenoxy group, and a pentafluorophenoxy group. The stereochemistry at the phosphorus atom is critical for the biological activity of the final ProTide drug, as enzymes involved in the metabolic activation are stereospecific.[2] The pentafluorophenoxy group serves as an excellent leaving group during the synthesis of the nucleoside phosphoramidate.[9]
Figure 1: Chemical structure of this compound.
The ProTide Prodrug Strategy: Mechanism of Intracellular Activation
The core principle of the ProTide technology is to deliver a nucleoside monophosphate into the target cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases.[10][11] Once inside the cell, the phosphoramidate moiety is designed to be cleaved by specific intracellular enzymes to release the active nucleotide.[12]
The activation cascade is a multi-step process:
-
Ester Hydrolysis: The process is initiated by the hydrolysis of the amino acid ester by a carboxylesterase, such as human cathepsin A (CatA) or carboxylesterase 1 (CES1), to yield a carboxylic acid intermediate.[13][14]
-
Intramolecular Cyclization: The newly formed carboxylate anion attacks the phosphorus center, leading to the displacement of the phenoxy group and the formation of a transient five-membered ring intermediate.
-
Hydrolysis of the P-N Bond: This unstable cyclized intermediate is then hydrolyzed, cleaving the P-N bond and releasing the nucleoside monophosphate. This step is facilitated by a phosphoramidase-like enzyme, such as histidine triad nucleotide-binding protein 1 (HINT-1).[13][15]
-
Final Phosphorylation: The released nucleoside monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then inhibit the viral polymerase.[3]
Figure 2: Intracellular activation pathway of a phosphoramidate prodrug.
This elegant mechanism has been successfully employed in several FDA-approved antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for COVID-19.[1][16]
Synthesis and Experimental Protocols
The synthesis of diastereomerically pure phosphoramidating reagents like this compound is a critical step in the production of single-isomer ProTide drugs.[9]
General Synthetic Approach
A common method for the synthesis involves a sequential reaction of phenyl dichlorophosphate with the desired amino acid ester and then with the substituted phenol.[9]
Hypothetical Step-by-Step Protocol:
-
Reaction of Phenyl Dichlorophosphate with D-Alanine Isopropyl Ester: To a solution of phenyl dichlorophosphate in an anhydrous aprotic solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), a solution of D-alanine isopropyl ester and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred for a specified period, allowing for the formation of the phosphoroamidic chloride intermediate.
-
Reaction with Pentafluorophenol: A solution of pentafluorophenol and a base in the same solvent is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography or HPLC.
-
Work-up and Purification: The reaction mixture is then quenched with a suitable aqueous solution, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude product is a mixture of diastereomers.
-
Diastereomeric Resolution: The desired (R)-diastereomer can be isolated from the mixture by crystallization from a suitable solvent system, such as ethyl acetate/hexane.[9] The purity of the final product is confirmed by analytical techniques like NMR spectroscopy and chiral HPLC.
Figure 3: Simplified workflow for the synthesis of the target compound.
Applications in Drug Development
The primary application of this compound is as a chiral phosphorylating agent in the synthesis of nucleoside phosphoramidate prodrugs.[5] The choice of the D-amino acid can influence the rate of enzymatic activation and the overall pharmacokinetic profile of the resulting drug. By having access to both D- and L-alaninate reagents, medicinal chemists can fine-tune the properties of the ProTide for optimal therapeutic effect.
Conclusion
This compound is a specialized chemical entity that embodies the principles of the ProTide technology. Its stereochemically defined structure allows for the synthesis of single-isomer nucleoside phosphoramidate prodrugs with improved therapeutic profiles. A thorough understanding of its chemistry, mechanism of action, and synthesis is crucial for researchers and scientists engaged in the development of next-generation antiviral and anticancer agents. The continued exploration of such advanced prodrug strategies holds immense promise for addressing unmet medical needs.
References
-
Wikipedia. ProTide. [Link]
-
Serra, M., et al. (2018). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Mackman, R. L. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters. [Link]
-
Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]
-
Meier, C., et al. (2001). Activation mechanisms of nucleoside phosphoramidate prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Slusarczyk, M., et al. (2018). An overview of ProTide technology and its implications to drug discovery. PubMed. [Link]
-
Mehellou, Y., et al. (2017). The ProTide Prodrug Technology. Pure. [Link]
-
NIH. Sofosbuvir. StatPearls. [Link]
-
Taylor, D. L., et al. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry. [Link]
-
Yan, V. C., & Muller, F. L. (2022). Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells. ACS Medicinal Chemistry Letters. [Link]
-
Taylor, D. L., et al. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. ACS Publications. [Link]
-
Bethell, R., et al. (2016). Phosphoramidate prodrugs of uridine analogs, including sofosbuvir, are metabolized to both uridine and cytidine triphosphates in Huh7 cells and primary human hepatocytes. NATAP. [Link]
-
Mackman, R. L. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ResearchGate. [Link]
-
Yan, V. C., & Muller, F. L. (2022). Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells. ACS Medicinal Chemistry Letters. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. remdesivir. [Link]
-
Balzarini, J., et al. (2017). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry. [Link]
-
Wikipedia. Sofosbuvir. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. [Link]
-
Warren, J. D., et al. (2012). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. Request PDF. [Link]
-
Pharmaffiliates. This compound. [Link]
Sources
- 1. Protide - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1627824-09-2 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Antiviral Prodrug Synthesis
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is a chiral organophosphorus compound that has garnered significant attention in the field of medicinal chemistry. It serves as a critical intermediate in the synthesis of phosphoramidate prodrugs, a class of therapeutics designed to enhance the delivery and efficacy of antiviral agents. Notably, its L-alaninate counterpart is a key precursor in the manufacture of Sofosbuvir, a cornerstone in the treatment of Hepatitis C.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, offering valuable insights for professionals in drug discovery and development.
The strategic design of this molecule, featuring a phosphorus center with a specific (R)-configuration, a perfluorophenoxy group, a phenoxy group, and a D-alaninate moiety, is pivotal to its function.[2] This intricate structure facilitates the delivery of nucleoside monophosphates into target cells, overcoming the challenge of poor cell permeability often associated with charged phosphate groups.[3] Understanding the technical nuances of this compound is therefore essential for the development of next-generation antiviral therapies.
Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its handling, characterization, and application in synthesis. While extensive experimental data is not publicly available, a combination of vendor-supplied information and predicted values provides a solid foundation for its scientific profile.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇F₅NO₅P | [4] |
| Molar Mass | 453.3 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity (HPLC) | ≥ 96% | [5] |
| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 442.6 ± 55.0 °C | [4] |
| pKa (Predicted) | -3.81 ± 0.70 | [4] |
| Solubility | Soluble in DMSO and slightly soluble in Chloroform and Methanol. | [6][7] |
| Storage | Recommended storage at -20°C for long-term stability.[2] |
Structural Identifiers:
-
IUPAC Name: isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
-
InChI Key: MIILDBHEJQLACD-IERFHZIUSA-N
-
CAS Number: 1627824-09-2[4]
Synthesis and Purification: A Stereoselective Approach
The synthesis of this compound is a multi-step process that requires precise control of stereochemistry at the phosphorus center. While specific industrial protocols are proprietary, the general synthetic strategy involves the reaction of a D-alanine derivative with a suitable phosphorylating agent.[2]
Experimental Workflow: General Synthesis and Purification
The following diagram outlines a plausible workflow for the laboratory-scale synthesis and purification of this compound, based on established principles of phosphoramidate chemistry.
Caption: A generalized workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
Phosphoryl Chloride Derivatization: The synthesis typically begins with a phosphorus oxychloride or a related derivative as the phosphorus source.
-
Sequential Addition of Phenols: Phenol and pentafluorophenol are added sequentially to the phosphorus center. The order of addition and reaction conditions are critical for achieving the desired product.
-
Coupling with D-Alanine Isopropyl Ester: The final key step is the coupling of the D-alanine isopropyl ester to the phosphorus center, forming the phosphoramidate linkage. This reaction often results in a mixture of diastereomers at the phosphorus center.
-
Quenching and Extraction: The reaction is quenched, and the crude product is extracted into an organic solvent.
-
Washing and Drying: The organic layer is washed to remove impurities and then dried.
-
Chiral Purification: Due to the formation of diastereomers, a chiral separation technique is essential. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is employed to isolate the desired (R)-diastereomer.[1][8]
-
Solvent Evaporation: The solvent is removed from the purified fraction to yield the final product.
Mechanism of Action: The ProTide Prodrug Strategy
This compound is a key component of the ProTide (prodrug of a nucleotide) technology. This strategy is designed to deliver a monophosphorylated nucleoside analog into cells, bypassing the often inefficient initial phosphorylation step that is required for the activation of many nucleoside-based drugs.[9]
Intracellular Activation Pathway:
The following diagram illustrates the generally accepted intracellular activation pathway for phosphoramidate prodrugs.
Caption: The intracellular activation cascade of a phosphoramidate prodrug.
Detailed Mechanistic Steps:
-
Ester Hydrolysis: Once inside the cell, the ester moiety of the alaninate group is rapidly cleaved by cellular esterases, such as cathepsin A or carboxylesterase 1.[9]
-
Intramolecular Cyclization: The resulting free carboxylate group attacks the phosphorus center in an intramolecular cyclization reaction. This leads to the expulsion of the phenoxy leaving group.
-
Hydrolysis: The resulting unstable cyclic intermediate is then hydrolyzed, releasing the amino acid and yielding the desired nucleoside monophosphate. This active metabolite can then be further phosphorylated to the triphosphate form, which acts as the inhibitor of the viral polymerase.
Spectroscopic and Analytical Characterization
Expected Spectroscopic Features:
-
¹H NMR: Resonances corresponding to the isopropyl group, the alanine methyl and alpha-proton, and the aromatic protons of the phenoxy and perfluorophenoxy groups.
-
¹³C NMR: Signals for all unique carbon atoms, including those in the aliphatic and aromatic regions.
-
³¹P NMR: A single resonance characteristic of the phosphoramidate phosphorus center.
-
FTIR: Characteristic vibrational bands for P=O, P-O-C, N-H, and C-F bonds.
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement to confirm the elemental composition.
Analytical Methods for Quality Control:
-
Chiral HPLC/SFC: Essential for determining the diastereomeric purity of the final product. Polysaccharide-based chiral stationary phases have been shown to be effective in separating phosphoramidate diastereomers.[1]
-
Reverse-Phase HPLC: Used to assess the chemical purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Safety and Handling
This compound is a chemical that should be handled by trained professionals in a laboratory setting. The following safety information is based on available Safety Data Sheets.[10][11]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Studies on the cytotoxicity of phosphoramidate prodrug metabolites have shown that the aryloxy moiety can be a primary driver of off-target toxicity.[4] Therefore, appropriate containment and handling procedures are crucial to minimize exposure.
Conclusion and Future Perspectives
This compound represents a sophisticated chemical entity that is integral to the ProTide prodrug approach. Its carefully designed structure allows for the efficient intracellular delivery of nucleoside monophosphates, a strategy that has revolutionized the treatment of viral diseases. While detailed experimental protocols for its synthesis and characterization are not widely disseminated, an understanding of its fundamental chemical properties, general synthetic pathways, and mechanism of action provides a robust framework for its application in drug discovery and development. As the quest for novel antiviral agents continues, the principles embodied in the design and function of this important intermediate will undoubtedly inspire the creation of the next generation of life-saving therapeutics.
References
-
ChemBK. This compound. Available from: [Link]
-
Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters, 13(3), 322-327. Available from: [Link]
-
Perrone, P., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1045. Available from: [Link]
-
PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. Available from: [Link]
-
ResearchGate. Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. Available from: [Link]
-
McGuigan, C., et al. (2024). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry, 15(5), 1286-1294. Available from: [Link]
Sources
- 1. Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Structure and synthesis of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
An In-depth Technical Guide: Structure and Synthesis of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
Introduction
This compound is a sophisticated chiral phosphoramidating reagent of significant interest to the pharmaceutical sciences. As a member of the phosphoramidate prodrug (ProTide) family of molecules, it represents a key building block for the synthesis of therapeutically active agents designed for enhanced cellular delivery.[1] The ProTide strategy aims to mask the charge of a nucleotide monophosphate, thereby improving its lipophilicity and ability to permeate cell membranes. Once inside the cell, the masking groups are enzymatically cleaved to release the active phosphorylated drug.[2]
The specific stereochemistry at the phosphorus center—designated as (R)—is often critical for the biological efficacy of the final drug product. This guide provides a detailed examination of the molecular structure, stereochemical importance, and a robust, step-by-step protocol for the stereoselective synthesis of this reagent. Furthermore, it contextualizes the reagent's role by explaining the intracellular activation mechanism of the ProTides it is designed to create, offering field-proven insights for researchers and drug development professionals. D-Alanine, a non-proteinogenic amino acid, is a crucial chiral raw material in the synthesis of many pharmaceutical intermediates, providing a specific stereochemical foundation for the final compound.[3][4]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of this compound is a precisely assembled mosaic of functional groups, each contributing to its role as a phosphorylating agent. The core components are:
-
D-Alanine Backbone: A D-alanine amino acid provides the chiral scaffold. Its carboxyl group is esterified with an isopropyl group, and its amino group forms a phosphoramidate bond with the phosphorus center.
-
Phosphoramidate Linkage: A covalent bond between the nitrogen of the D-alanine and the central phosphorus atom (P-N). This bond is designed to be stable extracellularly but cleavable by intracellular enzymes.[5][6]
-
Chiral Phosphorus Center: The phosphorus atom is bonded to four different substituents (the D-alaninate nitrogen, a phenoxy oxygen, a perfluorophenoxy oxygen, and a double-bonded oxygen), making it a stereogenic center. This guide focuses on the (R)-diastereomer.
-
Aryl Groups: A phenoxy group and a perfluorophenoxy group are attached to the phosphorus atom via oxygen atoms. The electron-withdrawing nature of the fluorine atoms makes the perfluorophenoxy moiety an excellent leaving group, a feature that is critical during the subsequent phosphorylation of a target drug molecule.[7]
Stereochemistry
The molecule possesses two distinct chiral centers: the α-carbon of the D-alanine residue and the phosphorus atom. While the D-configuration of the alanine is set from the starting material, achieving high diastereomeric purity at the phosphorus center is the primary challenge and goal of the synthesis. The absolute stereochemistry of the phosphorus atom in ProTides can profoundly influence the rate of enzymatic activation and the ultimate therapeutic activity of the released nucleotide analog.
Physicochemical Data
The key properties of the title compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1627824-09-2 | [8][9] |
| Molecular Formula | C₁₈H₁₇F₅NO₅P | [8] |
| Molecular Weight | 453.30 g/mol | [10] |
| IUPAC Name | isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate | |
| Physical Form | Solid | [9] |
| Typical Purity | ≥95-96% | [9] |
| Storage Temperature | Ambient or Refrigerator (-20°C for long term) | [9][11] |
Stereoselective Synthesis Protocol
Synthesis Strategy Overview
The synthesis of diastereomerically pure phosphoramidates is a well-established but challenging task. The most effective strategies involve the sequential reaction of a phosphorus precursor with the required alcohol, phenol, and amino acid ester, followed by the resolution of the resulting diastereomeric mixture. The protocol described here is a robust method that relies on fractional crystallization to isolate the desired (R)p diastereomer, a technique proven effective for analogous compounds.
Experimental Workflow Diagram
Caption: General intracellular activation cascade for a ProTide prodrug.
Step-by-Step Activation
-
Cellular Uptake: The full ProTide, being lipophilic and uncharged, readily diffuses across the cell membrane into the cytoplasm.
-
Esterase Cleavage: Inside the cell, ubiquitous enzymes such as carboxyesterases or cathepsin A recognize and hydrolyze the isopropyl ester of the alanine moiety, exposing a free carboxylate group. [2]3. Intramolecular Cyclization: The newly formed carboxylate anion performs a rapid intramolecular nucleophilic attack on the adjacent phosphorus atom. This results in the formation of a five-membered cyclic intermediate and the expulsion of the most stable leaving group, the phenoxide anion. [2]4. P-N Bond Cleavage: The cyclic intermediate is highly unstable and is rapidly hydrolyzed. This step cleaves the P-N bond, releasing the active drug as a monophosphate and the now-modified amino acid. [5][6][12]The released monophosphate can then be further phosphorylated by cellular kinases to the active triphosphate form, which can inhibit viral polymerases or have other therapeutic effects.
Conclusion
This compound is more than a complex molecule; it is a testament to rational drug design. Its structure is meticulously engineered to provide stereochemical control, enhanced cellular delivery, and a reliable intracellular activation cascade. The synthetic protocol, while demanding precision, particularly in the diastereomeric resolution step, is based on established chemical principles and provides a clear path to obtaining this high-purity reagent. For researchers in drug development, understanding the synthesis and mechanistic role of such reagents is fundamental to harnessing the power of the ProTide approach and creating the next generation of targeted therapeutics.
References
-
Perigaud, C., et al. (1997). Synthesis and antiviral evaluation of phosphoramidate derivatives of d4T. PubMed. Available at: [Link]
-
Meier, C., et al. (1997). Activation mechanisms of nucleoside phosphoramidate prodrugs. PubMed. Available at: [Link]
-
Ojima, I., et al. (2021). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry. Available at: [Link]
-
Yao, J., et al. (2022). Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. Synthesis. Available at: [Link]
-
Meier, C., et al. (1997). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. ACS Publications. Available at: [Link]
-
Meier, C., et al. (1997). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Wu, F., et al. (2022). A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction. RSC Publishing. Available at: [Link]
-
Miller, M. R., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. Available at: [Link]
-
Eisenberg, E. J., et al. (2005). Proposed Activation Pathway for Phosphoramidate Prodrugs. ResearchGate. Available at: [Link]
-
PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. PubChem. Available at: [Link]
-
ChemBK. This compound. ChemBK. Available at: [Link]
-
Girardet, J.-L., et al. (2021). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of D-Alanine in Pharmaceutical Synthesis: A Focus on Chiral Drug Intermediates. PharmaChem. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind D-Alanine: Applications in Biotechnology. PharmaChem. Available at: [Link]
Sources
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. This compound | 1627824-09-2 [sigmaaldrich.com]
- 10. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to the Mechanism of Chiral Phosphoramidate Reagents in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Chiral phosphoramidate ligands have become a cornerstone in modern asymmetric catalysis, prized for their modular synthesis, stability, and the exceptional levels of stereocontrol they confer in a vast range of transition-metal-catalyzed reactions.[1][2] This guide delves into the core mechanistic principles that govern their function, moving beyond simple reaction schemes to explore the intricate interplay of steric, electronic, and non-covalent interactions that dictate their efficacy. We will dissect the role of each structural component—from the chiral backbone to the amine moiety—and illustrate how these elements work in concert within the catalytic cycle to create a highly organized transition state. Through detailed case studies in asymmetric hydrogenation and conjugate addition, supplemented with validated experimental protocols and transition state models, this document provides researchers and drug development professionals with a robust framework for understanding and rationally applying these privileged ligands.
The Architectural Brilliance of Chiral Phosphoramidates
The ascent of chiral phosphoramidate ligands marked a paradigm shift in asymmetric catalysis.[3] Initially, the field was dominated by the belief that high stereocontrol necessitated rigid, bidentate phosphine ligands to minimize conformational flexibility.[3][4] However, the pioneering work of Feringa and others demonstrated that monodentate phosphoramidites could achieve, and often surpass, the enantioselectivities of their bidentate counterparts.[3]
The power of these ligands lies in their inherent modularity.[2][5][6] Typically constructed from three key components—a chiral diol scaffold, a phosphorus (III) source, and an amine—they allow for systematic fine-tuning of the steric and electronic environment around the metal center.[3][6] The most ubiquitous scaffold is the axially chiral 1,1'-bi-2-naphthol (BINOL), which forms the basis of a vast library of successful ligands.[3][7] This modular design is not merely for convenience; it is the key to their broad applicability, enabling a combinatorial approach to ligand optimization for specific chemical transformations.[6][8]
The synthesis is remarkably straightforward, typically involving the reaction of phosphorus trichloride with the chiral diol, followed by the addition of a desired amine.[3] This accessibility allows researchers to rapidly generate ligand libraries to screen for optimal performance in reactions ranging from hydrogenations and conjugate additions to allylic alkylations and cycloadditions.[1][6][9]
General Synthesis Workflow
The following diagram outlines the standard, efficient synthesis of a BINOL-derived phosphoramidite ligand.
Caption: General synthetic route for BINOL-derived phosphoramidite ligands.
Core Mechanistic Principles: A Symphony of Interactions
The remarkable stereoselectivity achieved with phosphoramidate ligands stems from a highly organized and dynamic coordination environment around the metal center. The mechanism is not driven by a single factor but by a confluence of structural features and subtle, non-covalent forces that stabilize one transition state over all others.[10][11]
The Chiral Scaffold: The BINOL "Chiral Pocket"
The axially chiral BINOL backbone is the primary source of stereochemical information.[7] Its C₂-symmetric structure and bulky naphthyl groups create a well-defined three-dimensional space, often referred to as a "chiral pocket" or "chiral environment."[10][12] The orientation of these naphthyl groups acts as a steric gatekeeper, dictating how a prochiral substrate can approach and coordinate to the metal center.
Furthermore, the substituents at the 3,3' positions of the BINOL ring are critical for modulating the size and shape of this pocket.[12] Large, sterically demanding groups are generally required for high enantioselectivity, as they create a more constrained environment that amplifies the energetic difference between competing transition states.[12] However, excessively large groups can inhibit the reaction entirely.[12] More recently, tuning the electronic properties via substituents at the remote 6,6' positions has proven to be a powerful strategy for optimizing catalyst performance without altering the immediate steric environment.[7]
The Amine Moiety: A Handle for Fine-Tuning
The dialkylamino group (-NR₂) is far from a passive spectator. Its steric bulk directly influences the coordination angle and accessibility of the substrate to the metal. By simply changing from a dimethylamino to a bulkier dibenzylamino or piperidinyl group, one can significantly impact both the reactivity and the enantioselectivity of the catalyst system. This modularity is a key advantage, allowing for rapid optimization.[6]
The Power of Non-Covalent Interactions
While steric hindrance provides a coarse level of control, the ultimate source of high enantioselectivity often lies in a network of weak, non-covalent interactions within the stereodetermining transition state.[10][13][14] These interactions, including hydrogen bonds, CH/π, and π-π stacking, act cooperatively to lock the substrate into a single, highly favored orientation.[10][13][14]
Modern density functional theory (DFT) calculations have been instrumental in revealing the crucial role of these forces.[10][13] For instance, in many reactions, a C-H bond on the substrate can interact favorably with the electron-rich π-system of the ligand's BINOL backbone.[13] While a single CH/π interaction is weak (typically <2 kcal/mol), its presence in one transition state and absence in another can be the deciding factor that leads to enantiomeric excesses greater than 99%.[14][15] Understanding these interactions is paramount for rational catalyst design.[13][15]
Caption: Key interactions governing selectivity in phosphoramidate catalysis.
Case Study: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a flagship application for chiral phosphoramidate ligands, providing efficient access to chiral amines, amino acids, and other valuable building blocks.[1][3][9][16]
The Catalytic Cycle
The generally accepted mechanism for the Rh-catalyzed hydrogenation of enamides involves the coordination of two phosphoramidate ligands to a Rh(I) precursor. The olefinic substrate then coordinates to this chiral metal complex. The key stereodetermining step is the oxidative addition of molecular hydrogen followed by migratory insertion and reductive elimination to yield the saturated, chiral product and regenerate the active catalyst.
The chirality of the ligand environment dictates the facial selectivity of both the initial substrate coordination and the subsequent hydrogen transfer, leading to the preferential formation of one enantiomer.
Experimental Protocol: Rh-Catalyzed Hydrogenation of Methyl 2-Acetamidoacrylate
This protocol is a representative example of the highly efficient hydrogenations enabled by phosphoramidate ligands.
Materials:
-
Methyl 2-acetamidoacrylate (Substrate)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
(S)-BINOL-derived phosphoramidite ligand (e.g., MonoPhos)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) in 5 mL of DCM.
-
Scientist's Note: A slight excess of the monodentate ligand is used to ensure full coordination to the metal center and prevent the formation of less active or achiral rhodium species.
-
-
Reaction Setup: Stir the catalyst solution at room temperature for 20 minutes to allow for complex formation. In a separate flask, dissolve the methyl 2-acetamidoacrylate (1.0 equiv) in 10 mL of DCM.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave. Seal the vessel.
-
Pressurization: Purge the autoclave with hydrogen gas three times to remove any residual air. Pressurize the vessel to the desired pressure (e.g., 10 bar).
-
Rationale: An oxygen-free environment is critical as O₂ can oxidize and deactivate the Rh(I) catalyst. The pressure of H₂ directly influences the reaction rate.
-
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature for the specified time (e.g., 1-12 hours), monitoring H₂ uptake.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.
-
Analysis (Self-Validation):
-
Purify the crude product by column chromatography on silica gel to isolate the chiral N-acetylalanine methyl ester.
-
Confirm the structure and purity via ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).
-
Expected Outcome: High conversion (>99%) and high enantioselectivity (>95% ee) are typically achieved for this class of substrate.[3][9]
Case Study: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
Phosphoramidites are also premier ligands for the copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents (e.g., dialkylzinc) to α,β-unsaturated carbonyl compounds.[8][9]
Mechanistic Considerations
In this reaction, the chiral phosphoramidite ligand coordinates to a copper(I) or copper(II) salt. The organozinc reagent undergoes transmetalation with the copper complex to form a chiral copper-alkyl species. The enone substrate then coordinates to this complex, typically through the carbonyl oxygen. The key step is the stereoselective transfer of the alkyl group from copper to the β-carbon of the enone. The resulting copper enolate is then protonated (or quenched with an electrophile) to give the final product.
The phosphoramidite ligand controls the facial selectivity of the enone's approach and the trajectory of the alkyl transfer, ensuring high enantioselectivity. The choice of both the BINOL backbone and the amine moiety is critical for achieving optimal results.[8]
Data Presentation: Ligand Effects on Enantioselectivity
The modularity of phosphoramidites allows for rapid screening to identify the optimal ligand for a given transformation. The table below summarizes typical results for the addition of diethylzinc to cyclohexenone, highlighting the impact of the ligand's amine component.
| Entry | Ligand Amine Moiety (-NR₂) | Yield (%) | ee (%) |
| 1 | Dimethylamino | 95 | 88 |
| 2 | Piperidinyl | 98 | 94 |
| 3 | Dibenzylamino | 92 | 75 |
| 4 | Bis((R)-1-phenylethyl)amino | 99 | >99 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature.[8][9] As shown, increasing the steric bulk of the amine from dimethylamino (Entry 1) to piperidinyl (Entry 2) improves enantioselectivity. However, the use of a chiral amine, creating a matched diastereomeric ligand, can lead to exceptionally high levels of stereocontrol (Entry 4).
Conclusion
Chiral phosphoramidate reagents operate through a sophisticated mechanism where a well-defined chiral architecture, crafted by the ligand backbone, is finely tuned by its peripheral substituents. The ultimate stereochemical outcome is dictated not by brute-force steric repulsion alone, but by a delicate and decisive network of non-covalent interactions within the transition state assembly. This combination of a rigid chiral environment and tunable electronic and steric properties makes them exceptionally powerful and versatile tools. For researchers in drug discovery and process chemistry, a deep, mechanistic understanding of these ligands is essential for rationally designing new catalysts and efficiently developing robust, highly stereoselective synthetic routes to complex chiral molecules.[17][18][19][]
References
-
Chen, X.-S., et al. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7-8), 917-940. [Link]
-
Taylor & Francis Online. (n.d.). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Synthesis of a Class of Chiral-Bridged Phosphoramidite Ligands and Their Applications in the First Iridium-Catalyzed Asymmetric Addition of Arylboronic Acids to Isatins. The Journal of Organic Chemistry, 83(21), 13233-13242. [Link]
-
Majdecka, D., & Mikołajczyk, M. (2019). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Molecules, 24(21), 3855. [Link]
-
Reddy, K. S., et al. (2015). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, 20(1), 1369-1388. [Link]
-
Li, W., et al. (2022). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nature Communications, 13(1), 5891. [Link]
-
Wikipedia. (n.d.). Phosphoramidite ligand. Retrieved from [Link]
-
Breit, B., & Seiche, W. (2002). Solid-phase development of chiral phosphoramidite ligands for enantioselective conjugate addition reactions. Chemistry, 8(20), 4767-4780. [Link]
-
Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(6), 1019-1029. [Link]
-
Almasi, D., & Kallscheuer, N. (2017). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 22(10), 1664. [Link]
-
Grayson, M. N., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential for Enantioselectivity. Journal of the American Chemical Society, 139(2), 918-925. [Link]
-
van der Vlugt, J. I. (2018). CHAPTER 8: Noncovalent Interactions in Hydrogenation and Hydroformylation. Royal Society of Chemistry. [Link]
-
Knowles, W. S. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 102(10), 3465-3486. [Link]
-
Hu, X.-P., & Zheng, Z. (2011). Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines. Organic & Biomolecular Chemistry, 9(19), 6743-6750. [Link]
-
Osipova, A., et al. (2022). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Molecules, 27(19), 6610. [Link]
-
Pu, L. (2011). Regioselective Substitution of BINOL. Accounts of Chemical Research, 44(11), 1141-1151. [Link]
-
Wheeler, S. E. (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research, 49(6), 1030-1041. [Link]
-
Goodman, J. M. (2019). Chiral phosphoric acid catalysis: From numbers to insights. ResearchGate. [Link]
-
Sawamura, M., & Ito, Y. (2022). Enantioselective Rh- or Ir-catalyzed Directed C(sp3)–H Borylation with Phosphoramidite Chiral Ligands. Chemistry Letters, 51(7), 742-745. [Link]
-
Akiyama, T., & Mori, K. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(17), 8967-9001. [Link]
-
Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. ResearchGate. [Link]
-
Feringa, B. L. (2007). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 46(36), 6818-6839. [Link]
-
Alajarin, M., & Cabrera, J. (2020). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules, 25(21), 5006. [Link]
-
ResearchGate. (n.d.). Preparation of chiral phosphoramidate 31. Retrieved from [Link]
-
Mikołajczyk, M. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(16), 4992. [Link]
-
Pervaiz, M., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3649. [Link]
-
Sigman, M. S., & Harper, K. C. (2018). Pursuit of Non-Covalent Interactions for Strategic Site-Selective Catalysis. Accounts of Chemical Research, 51(5), 1194-1202. [Link]
-
Shan, D., & Du, Z. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry, 21(45), 9205-9223. [Link]
-
Jacobsen, E. N. (2007). Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 104(33), 13159-13160. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase development of chiral phosphoramidite ligands for enantioselective conjugate addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 10. Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pursuit of Non-Covalent Interactions for Strategic Site-Selective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Background of Fluorinated Organophosphorus Compounds
Introduction: A Tale of Two Chemistries
The story of organophosphorus compounds is one of stark duality. It begins not in a quest for therapeutic agents, but in the search for agricultural efficiency, a path that inadvertently led to the creation of some of the most potent neurotoxins known to humankind. In the 1930s, the German chemist Dr. Gerhard Schrader, while developing new insecticides for IG Farben, synthesized a series of organophosphate esters.[1][2] His work, intended to combat world hunger, led to the accidental discovery of nerve agents like Tabun (1936) and Sarin (1938), compounds of terrifying toxicity that operate by irreversibly inhibiting the critical enzyme acetylcholinesterase (AChE).[1][2][3][4] This enzyme is essential for breaking down the neurotransmitter acetylcholine; its inhibition leads to a catastrophic overstimulation of the nervous system, paralysis, respiratory failure, and death.[5][6][7]
While the military implications of Schrader's discoveries were immediately recognized and secretly developed during World War II, their use in warfare was ultimately avoided.[2][3][8] Post-war, the field bifurcated. One path continued down the dark road of chemical warfare, while the other returned to Schrader's original goal: agriculture, leading to the development of widely used, though still toxic, organophosphate pesticides like parathion.[1][2][9]
Decades later, a second revolution occurred with the strategic incorporation of fluorine. The introduction of this small, highly electronegative atom into organophosphorus scaffolds marked a pivotal shift, transforming these molecules from agents of toxicity to sophisticated tools for drug discovery and diagnostics. Fluorine's unique properties can dramatically alter a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[10][11][12] This guide explores the convergence of these two chemistries, tracing the journey of fluorinated organophosphorus compounds from their historical roots to their modern applications as precision instruments in medicine and biology.
Diagram: Historical Trajectory of Organophosphorus Compounds
The following diagram illustrates the divergent paths of organophosphorus chemistry, from its origins in insecticide research to its weaponization and subsequent redemption through the advent of fluorination in medicinal chemistry.
Caption: Divergent paths of organophosphorus chemistry.
The Transformative Role of Fluorine
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and its impact on the organophosphorus class is profound. The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine's high electronegativity imparts unique properties that scientists can leverage to fine-tune molecular behavior.[10]
Key Physicochemical Effects of Fluorination:
-
Metabolic Stability: A primary strategy in drug design is to block metabolic "soft spots"—positions on a molecule susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes). Replacing a hydrogen atom with a fluorine atom at such a site can effectively shield the molecule from oxidation, thereby increasing its biological half-life.[13][14]
-
Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[14] For organophosphorus compounds, this is particularly relevant for the phosphonic acid moiety. Difluoromethylphosphonates (R-CF₂PO₃H₂) are considered excellent bioisosteres of natural phosphates because their second dissociation constant (pKa₂) more closely mimics that of the phosphate group compared to non-fluorinated phosphonates.[15] This ensures that the molecule carries the correct charge state for optimal interaction with its biological target at physiological pH.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and hydrogen bonds. This can lead to a significant increase in the binding affinity and potency of a drug candidate.[11][13]
-
Altered Lipophilicity and Permeability: The effect of fluorine on lipophilicity (the ability to dissolve in fats/lipids) is context-dependent. A single fluorine atom may have a minor effect, but a trifluoromethyl (-CF₃) group can substantially increase lipophilicity, which can enhance membrane permeability and improve absorption and distribution of a drug, including penetration of the central nervous system.[10][13]
Comparative Properties: Phosphates vs. Fluorinated Phosphonates
| Property | Natural Phosphate (PO₄³⁻) | Methylene Phosphonate (CH₂PO₃²⁻) | Difluoromethylene Phosphonate (CF₂PO₃²⁻) |
| Second pKa (pKa₂) * | ~6.5 - 7.2 | ~7.5 - 8.0 | ~6.0 - 6.8 |
| P-C/P-O Bond | Labile P-O-C ester bond | Stable P-C bond | Stable P-C bond |
| Mimicry | Biological Substrate | Good structural mimic | Excellent electronic & structural mimic[15] |
*Approximate values can vary based on the full molecular structure.
This ability to act as a near-perfect, yet metabolically stable, mimic of the phosphate group makes fluorinated phosphonates invaluable tools for designing enzyme inhibitors, particularly for kinases and phosphatases, which are critical targets in oncology and other therapeutic areas.[15]
Synthesis of Fluorinated Organophosphorus Compounds
The creation of a carbon-phosphorus (C-P) bond is the central challenge in synthesizing organophosphorus compounds. Several classical and modern reactions are employed, with specific adaptations required for incorporating fluorine.
Core Synthetic Methodologies:
-
Michaelis-Arbuzov Reaction: This is one of the most fundamental methods for forming a C-P bond.[16][17] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. The resulting phosphonium intermediate then undergoes dealkylation, typically by the halide anion, to yield the stable pentavalent phosphonate.[17] For fluorinated compounds, this reaction is effective for preparing α-fluorinated phosphonates using appropriate fluorinated alkyl halides as starting materials.[18] However, the reaction generally requires elevated temperatures and works best for primary alkyl halides.[19]
-
Horner-Wadsworth-Emmons (HWE) Reaction: While not a primary method for C-P bond formation, the HWE reaction is a critical tool for utilizing phosphonates to synthesize alkenes (olefins) with high stereoselectivity.[20][21] In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. This is particularly useful for creating fluorinated vinylphosphonates and other fluoro-containing molecules that are important peptide mimetics and enzyme inhibitors.[20][22]
Experimental Protocol: Synthesis of a Difluoromethylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes a representative synthesis of a dialkyl difluoromethylphosphonate, a common building block. The reaction utilizes triethyl phosphite and dibromodifluoromethane.
Causality and Experimental Choices:
-
Reactants: Triethyl phosphite is chosen as the phosphorus nucleophile. Dibromodifluoromethane serves as the electrophile. Its reactivity is suitable for the reaction, and it is a common source of the "CF₂" group.[18]
-
Conditions: The reaction is often performed neat (without solvent) or in a high-boiling solvent to achieve the necessary temperature for the Arbuzov rearrangement. An inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent oxidation of the trivalent phosphite starting material.
-
Purification: Vacuum distillation is the preferred method for purification. The product, a dialkyl phosphonate, has a significantly higher boiling point than the starting materials and volatile byproducts (e.g., ethyl bromide), allowing for effective separation.
Step-by-Step Methodology:
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with triethyl phosphite (1.0 eq). Dibromodifluoromethane (1.1 eq) is placed in the dropping funnel.
-
Reaction Execution: The triethyl phosphite is heated to 120-140 °C with stirring. The dibromodifluoromethane is added dropwise over 1 hour, maintaining the reaction temperature. The reaction is exothermic, and the addition rate should be controlled to prevent an uncontrolled temperature increase.
-
Reaction Monitoring & Workup: After the addition is complete, the reaction mixture is stirred at temperature for an additional 2-3 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak (
+139 ppm) and the appearance of the phosphonate product peak (+10 to +15 ppm, with coupling to fluorine). -
Purification: The reaction mixture is cooled to room temperature. The crude product is purified by vacuum distillation to yield the diethyl bromodifluoromethylphosphonate.
Diagram: Synthesis and Application Workflow
This diagram outlines the logical flow from fundamental chemical reactions to the creation of functional fluorinated organophosphorus compounds for biomedical applications.
Caption: Workflow from synthesis to application.
Applications in Drug Development and Diagnostics
The unique properties of fluorinated organophosphorus compounds have made them powerful assets for researchers in life sciences. Their applications range from therapeutic enzyme inhibitors to advanced diagnostic imaging agents.
Mechanism-Based Enzyme Inhibition
The primary toxic mechanism of early organophosphates—the irreversible inhibition of acetylcholinesterase—has been refined and repurposed for therapeutic benefit.[23][24] These compounds act as mechanism-based inhibitors or "suicide substrates." The phosphorus center is highly electrophilic and is attacked by a nucleophilic serine residue in the active site of target enzymes, such as serine proteases or hydrolases.[6] This forms a stable, covalent phosphoester bond, effectively and irreversibly inactivating the enzyme.[5][25]
The incorporation of fluorine enhances this process by:
-
Increasing Electrophilicity: The electron-withdrawing fluorine atoms make the phosphorus atom more susceptible to nucleophilic attack, increasing the rate of inhibition.
-
Improving Selectivity: By modifying the organic scaffold (R-group) of the molecule, chemists can direct the inhibitor to a specific enzyme, minimizing off-target effects.
Diagram: Mechanism of Serine Hydrolase Inhibition
This diagram illustrates the covalent modification of a serine hydrolase enzyme by a fluorinated organophosphorus inhibitor.
Caption: Covalent inactivation of a serine enzyme.
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in both clinical diagnostics and preclinical research.[26] It relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution images.[11][12]
Fluorinated organophosphorus compounds can be labeled with ¹⁸F to create highly specific PET tracers.[27][28] These tracers can be designed to bind irreversibly to a specific enzyme target in the body. By imaging the distribution and accumulation of the ¹⁸F-labeled tracer, researchers can:
-
Quantify Target Enzyme Levels: The amount of radioactivity in a specific region (e.g., the brain) can correlate directly with the concentration of the target enzyme.[27][28]
-
Assess Drug Efficacy: An unlabeled drug candidate that competes for the same target will block the binding of the ¹⁸F-tracer, leading to a reduced PET signal. This allows for the direct measurement of target engagement in living subjects.
-
Study Disease Progression: Changes in enzyme levels associated with a disease can be monitored over time.
The development of ¹⁸F-labeled organophosphates represents a sophisticated evolution of this chemical class, turning a mechanism once associated with toxicity into a precise tool for understanding biology and accelerating drug development.[27][29][30]
Conclusion
The field of fluorinated organophosphorus compounds provides a compelling case study in chemical evolution. Born from research with dual-use potential, the strategic incorporation of fluorine has unlocked a new chapter of promise. By leveraging the unique physicochemical properties of fluorine, scientists have transformed the organophosphorus scaffold into a versatile platform for creating highly selective enzyme inhibitors, advanced agricultural products, and sophisticated diagnostic tools. The journey from broad-spectrum toxins to precision-guided therapeutics and imaging agents underscores the power of synthetic chemistry to repurpose and refine molecular function, paving the way for new innovations in medicine and beyond.
References
- Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search.
- The role of fluorine in medicinal chemistry. PubMed.
- Gerhard Schrader: Father of the Nerve Agents.
- Gerhard Schrader - Wikipedia. Wikipedia.
- The Many Roles for Fluorine in Medicinal Chemistry.
- History of the Use and Epidemiology of Organophosphorus Poisoning. Semantic Scholar.
- Gerhard Schrader - Grokipedia. Grokipedia.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview. MDPI.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Nerve agent - Wikipedia. Wikipedia.
- Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC - NIH.
- Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds. Publication Server of Constructor University Library.
- A Novel Fluorine-18 β-Fluoroethoxy Organophosphate Positron Emission Tomography Imaging Tracer Targeted to Central Nervous System Acetylcholinesterase.
- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI.
- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosph
- Mechanism of action of organophosphorus and carbam
- Organophosph
- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PMC - PubMed Central.
- History of organophosphate synthesis: The very early days | Request PDF.
- Fluorinated Phosphonates: Synthesis and Biomedical Application | Request PDF.
- Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging. PubMed.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.
- Nerve gas | Organophosph
- Organophosphate Toxicity.
- History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. MDPI.
- A novel fluorine-18 β-fluoroethoxy organophosphate positron emission tomography imaging tracer targeted to central nervous system acetylcholinesterase. PubMed.
- A Novel Intramolecular Horner-Wadsworth-Emmons Reaction: A Simple and General Route to .alpha.-Fluoro-.alpha.,.beta.-unsaturated Diesters. The Journal of Organic Chemistry.
- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Ultra-mild 18F-labeling of Biomolecules for PET imaging. Research Communities.
- history. Unknown Source.
- Chemistry of fluorinated phosphon
- Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefin
- Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Publishing.
- Fluorinated Organophosphorus Compounds as a New Class of Agrochemicals. Taylor & Francis Online.
- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF.
- Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry | Request PDF.
- Michaelis–Arbuzov reaction - Grokipedia. Grokipedia.
- EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. Unknown Source.
- Radical Arbuzov Reaction. CCS Chemistry - Chinese Chemical Society.
- Synthetic and mechanistic aspects of halo-F-methylphosphonates.
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. IntechOpen.
- Michaelis–Arbuzov reaction - Wikipedia. Wikipedia.
- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
- Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PubMed.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
- Research progress of 18F labeled small molecule positron emission tomography (PET) imaging agents. PubMed.
Sources
- 1. Gerhard Schrader - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]
- 4. Nerve agent - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. History of the Use and Epidemiology of Organophosphorus Poisoning | Semantic Scholar [semanticscholar.org]
- 9. Organophosphate - Wikipedia [en.wikipedia.org]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. grokipedia.com [grokipedia.com]
- 17. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. chinesechemsoc.org [chinesechemsoc.org]
- 20. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Mechanism of action of organophosphorus and carbamate insecticides. | Semantic Scholar [semanticscholar.org]
- 25. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research progress of 18F labeled small molecule positron emission tomography (PET) imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. A novel fluorine-18 β-fluoroethoxy organophosphate positron emission tomography imaging tracer targeted to central nervous system acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. communities.springernature.com [communities.springernature.com]
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate IUPAC name and synonyms
An In-Depth Technical Guide: Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral organophosphorus compound. The document details its chemical identity, including its IUPAC name, synonyms, and structural properties. It delves into the compound's physicochemical characteristics and places it within the critical context of phosphoramidate ProTide chemistry, particularly in relation to its diastereomer used in the synthesis of antiviral therapeutics like Sofosbuvir. A discussion of synthetic strategies, stereochemical control, and analytical considerations is provided for researchers, scientists, and drug development professionals. This guide serves as a technical resource, synthesizing chemical data with practical insights into its relevance in medicinal chemistry.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational for research and development. This section outlines the formal nomenclature and identifiers for this compound.
IUPAC Name
The formal IUPAC name for this compound is propan-2-yl (2R)-2-[[(R)-(perfluorophenoxy)(phenoxy)phosphoryl]amino]propanoate . This nomenclature precisely defines the stereochemistry at both the alanine alpha-carbon ((2R)) and the phosphorus center ((R)).
Synonyms and Common Identifiers
In literature and commercial catalogs, this compound may be referred to by several synonyms:
-
(R)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate[1]
-
isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate[2]
CAS Registry Number
Chemical Structure
The molecule consists of a D-alanine isopropyl ester backbone linked via a nitrogen atom to a phosphorus center. This phosphorus atom is also bonded to a phenoxy group and a pentafluorophenoxy group, the latter serving as an excellent leaving group in nucleophilic substitution reactions.
Caption: 2D representation of the title compound's key functional groups.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇F₅NO₅P | [1][5] |
| Molar Mass | 453.3 g/mol | [1][5][6] |
| Appearance | Solid | [3] |
| Boiling Point | 442.6 ± 55.0 °C (Predicted) | [1][3] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [1] |
| InChIKey | MIILDBHEJQLACD-IERFHZIUSA-N | [2][7] |
| Storage | 2-8°C Refrigerator | [4] |
The Phosphoramidate ProTide Context
To fully appreciate the significance of this molecule, one must understand the "ProTide" (prodrug of a nucleotide) technology. This approach is a cornerstone of modern antiviral and anticancer drug development.
Expertise & Experience: The primary challenge with charged phosphate-bearing drugs (like nucleotide analogs) is their poor cell membrane permeability. The ProTide strategy masks this charge with lipophilic groups, which are cleaved intracellularly to release the active, phosphorylated drug. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a critical intermediate in the synthesis of Sofosbuvir, a highly successful antiviral for Hepatitis C.[5][8][9] The stereochemistry at the phosphorus center is paramount for biological activity. The L-alaninate diastereomer possesses the desired (S)-configuration at the phosphorus (termed Sp), which leads to the active drug. The title compound of this guide, the D-alaninate diastereomer, has the (R)-configuration at phosphorus (Rp) and is often the undesired stereoisomer in this specific therapeutic context, serving as a crucial reference standard for stereochemical purity analysis.
Caption: Simplified pathway for intracellular release of the active drug from a ProTide.
Synthesis and Stereochemical Control
The synthesis of diastereomerically pure phosphoramidates is a significant challenge in medicinal chemistry. The use of pentafluorophenol is a key innovation.
General Synthetic Strategy
The core of the synthesis involves the sequential reaction of a phosphorus oxychloride derivative with the desired alcohol/phenol and amino acid components. The pentafluorophenoxy group is particularly useful as it acts as a stable, yet effective, leaving group that can be displaced by the 5'-hydroxyl group of a nucleoside.[10] This method has been successfully used to prepare antiviral candidates with high diastereomeric purity.[10]
Experimental Protocol: Conceptual Synthesis
Trustworthiness: The following protocol is a conceptual, self-validating workflow based on established literature methods for related diastereomers.[10] It is intended for informational purposes.
-
Step 1: Formation of Phenyl Phosphorodichloridate. Phenyl dichlorophosphate is a common starting material.
-
Step 2: Reaction with D-Alanine Isopropyl Ester. Phenyl phosphorodichloridate is reacted with D-alanine isopropyl ester hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at a reduced temperature (e.g., 0°C) to form the phosphoramidochloridate intermediate.
-
Step 3: Introduction of the Leaving Group. Pentafluorophenol is added to the reaction mixture. This displaces the remaining chloride on the phosphorus atom, yielding a 1:1 mixture of the (Rp) and (Sp) diastereomers of Isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate.
-
Step 4: Diastereomeric Resolution. The crucial step is the separation of the desired (R)-phosphorus diastereomer. This is often achieved via fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexane), exploiting the different crystalline properties of the two diastereomers.
-
Step 5: Purity Confirmation. The diastereomeric excess (d.e.) of the isolated product is confirmed using chiral HPLC and its structure verified by ¹H NMR, ³¹P NMR, and mass spectrometry.
Caption: Conceptual workflow for the synthesis and isolation of the title compound.
Handling and Safety
Proper handling of laboratory chemicals is essential for personnel safety. The following information is derived from safety data sheets (SDS).[3]
| Hazard Type | GHS Classification & Statement |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation). H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[3] |
| Skin Irritation | Category 2. H315: Causes skin irritation.[3] |
| Eye Irritation | Category 2A. H319: Causes serious eye irritation.[3] |
| Respiratory | STOT SE 3. H335: May cause respiratory irritation.[3] |
| Signal Word | Warning |
Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
Conclusion
This compound is a well-defined organophosphorus compound with specific stereochemistry. While its diastereomer is a key building block in the synthesis of important antiviral drugs, this (R,R)-isomer serves a vital role as a chemical intermediate and a critical reference standard for ensuring the stereochemical purity of such pharmaceuticals. A thorough understanding of its properties, synthesis, and relationship to ProTide chemistry is invaluable for professionals in the field of drug discovery and development.
References
-
ChemBK. This compound - Physico-chemical Properties. [Link]
-
PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. [Link]
-
Pharmaffiliates. Isopropyl ((R)-((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate. [Link]
-
Adooq Bioscience. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. [Link]
-
Meppen, M., et al. (2021). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. Via Request PDF on ResearchGate, referencing methods for preparing single diastereomer phosphoramidating reagents. [Link]
-
Pharmaffiliates. CAS No : 1627824-09-2 | Product Name : this compound. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 1627824-09-2 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1627824-09-2 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
The Perfluorophenoxy Group: A Strategic Ally in Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, the choice of directing and activating groups is a critical determinant of success. Among the arsenal of functionalities available to the modern chemist, the perfluorophenoxy group (C₆F₅O-) has emerged as a powerful and versatile tool. Its unique combination of strong electron-withdrawing character, distinct steric profile, and surprising capacity for non-covalent interactions allows for exceptional levels of control in a variety of stereoselective transformations. This technical guide provides a comprehensive overview of the multifaceted roles of the perfluorophenoxy group in asymmetric synthesis, offering insights into its fundamental properties and practical applications.
The Perfluorophenoxy Moiety: A Unique Constellation of Properties
The efficacy of the perfluorophenoxy group in asymmetric synthesis stems from a unique interplay of its electronic and steric characteristics. The five fluorine atoms on the aromatic ring exert a profound influence on the group's overall properties.
Electronic Effects: The high electronegativity of the fluorine atoms results in a significant inductive electron-withdrawing effect (-I effect). This renders the phenoxy oxygen less basic and the attached carbonyl carbon (in the case of perfluorophenoxy esters) highly electrophilic and susceptible to nucleophilic attack. This strong activation is a key feature exploited in numerous catalytic processes.
Steric Profile: While the individual fluorine atoms are relatively small, their collective presence creates a distinct steric environment. The perfluorophenyl ring is significantly larger than a standard phenyl ring, providing a well-defined and rigid steric shield. This steric bulk can be strategically employed to control the facial selectivity of approaching reagents, a cornerstone of asymmetric induction.
Non-Covalent Interactions: Beyond simple steric hindrance, the fluorine atoms of the perfluorophenoxy group can participate in non-covalent interactions, such as lone pair-π and dipole-dipole interactions. These subtle yet significant forces can play a crucial role in the organization of the transition state, further enhancing stereochemical control.
Pentafluorophenyl Esters: Highly Activated Substrates for Enantioselective Transformations
One of the most prominent applications of the perfluorophenoxy group is in the form of pentafluorophenyl (PFP) esters. These esters are highly activated towards nucleophilic acyl substitution, making them excellent substrates for a range of catalytic asymmetric reactions.
Enantioselective α-Fluorination
A notable example of the utility of PFP esters is in the enantioselective α-fluorination of activated esters. In this transformation, the strong electron-withdrawing nature of the pentafluorophenoxy group facilitates the formation of an enolate intermediate under mild basic conditions. A chiral catalyst, often an isothiourea derivative, then directs the approach of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to one face of the enolate, resulting in the formation of the α-fluorinated product with high enantioselectivity.
Table 1: Enantioselective α-Fluorination of Pentafluorophenyl Esters
| Entry | Substrate | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| 1 | Phenylacetyl-OPFP | (R)-F-BTM | Cs₂CO₃ | Toluene | 85 | 92 |
| 2 | Indanylacetyl-OPFP | (R)-F-BTM | K₂CO₃ | CH₂Cl₂ | 91 | 95 |
| 3 | Naphthylacetyl-OPFP | (S)-F-BTM | Cs₂CO₃ | Toluene | 88 | 90 |
Data compiled from representative literature. PFP = pentafluorophenyl; (R/S)-F-BTM = chiral isothiourea catalysts.
The Pentafluorophenyl Group in Chiral Lewis Acid Catalysis
The pentafluorophenyl group, in the form of tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a cornerstone of modern Lewis acid catalysis. While not strictly a perfluorophenoxy group, its properties are highly relevant and often utilized in conjunction with chiral ligands to achieve remarkable levels of stereocontrol. B(C₆F₅)₃ is a highly electrophilic and sterically demanding Lewis acid, capable of activating a wide range of substrates.
In the context of asymmetric catalysis, B(C₆F₅)₃ is often used in combination with chiral diols or other bidentate ligands to generate chiral Brønsted or Lewis acids in situ. These chiral catalysts can then effectively control the stereochemical outcome of various reactions, including Diels-Alder reactions, carbonyl-ene cyclizations, and Friedel-Crafts alkylations.[1] The steric bulk of the pentafluorophenyl groups plays a crucial role in creating a well-defined chiral pocket around the active site of the catalyst.
Experimental Protocols
General Procedure for the Synthesis of Pentafluorophenyl Esters
A representative protocol for the synthesis of pentafluorophenyl esters is as follows:
-
To a solution of the desired carboxylic acid (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv).
-
Add pentafluorophenol (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with aqueous acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pentafluorophenyl ester.
General Procedure for the Asymmetric α-Fluorination of a Pentafluorophenyl Ester
The following is a general procedure for the isothiourea-catalyzed enantioselective α-fluorination of a PFP ester:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the pentafluorophenyl ester substrate (1.0 equiv), the chiral isothiourea catalyst (e.g., (R)-F-BTM, 0.1 equiv), and a suitable anhydrous solvent (e.g., toluene).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the base (e.g., anhydrous Cs₂CO₃, 1.5 equiv) and the electrophilic fluorine source (e.g., NFSI, 1.2 equiv).
-
Stir the reaction mixture at the specified temperature for the required duration, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched α-fluorinated ester.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualization of Key Concepts
Workflow for Asymmetric α-Fluorination
Caption: Workflow for the enantioselective α-fluorination of a PFP ester.
Role of B(C₆F₅)₃ in Asymmetric Catalysis
Caption: Generation of a chiral catalyst from B(C₆F₅)₃ for asymmetric synthesis.
Conclusion and Future Outlook
The perfluorophenoxy group and its derivatives have carved a significant niche in the field of asymmetric synthesis. Its powerful electron-withdrawing nature makes it an excellent activating group, particularly in the form of pentafluorophenyl esters, enabling a variety of enantioselective transformations under mild conditions. Furthermore, the steric and electronic properties of the pentafluorophenyl moiety are instrumental in the design of highly effective chiral Lewis acid catalysts based on tris(pentafluorophenyl)borane.
Future research in this area will likely focus on the design and synthesis of novel chiral ligands and auxiliaries that incorporate the perfluorophenoxy group to further exploit its unique properties. The development of new catalytic systems that leverage the subtle non-covalent interactions of the perfluorinated ring could lead to even higher levels of stereocontrol. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic application of the perfluorophenoxy group is poised to play an increasingly important role in the advancement of asymmetric synthesis.
References
-
Ishihara, K., et al. "Tris(pentafluorophenyl)borane as a Highly Effective Lewis Acid Catalyst for the Asymmetric Diels-Alder Reaction." Journal of the American Chemical Society, 1996 , 118(49), 12478-12479. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, a key phosphoramidate prodrug intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer an in-depth analysis of the compound's chemical nature, potential hazards, and the scientific rationale behind its safe handling, storage, and disposal. By integrating principles of chemical reactivity, toxicology of its constituent moieties (organophosphate, perfluorinated compound), and established laboratory safety practices, this guide aims to foster a culture of safety and scientific integrity.
Introduction: Understanding the Compound
This compound is a chiral organophosphorus compound with increasing significance in pharmaceutical research and development, particularly as an intermediate in the synthesis of antiviral agents.[1][2] Its structure, featuring a phosphoramidate linkage, a phenoxy group, and a perfluorophenoxy moiety, imparts unique chemical properties that are advantageous for its intended applications but also necessitate specific safety considerations.
The phosphoramidate component is a well-established prodrug strategy designed to enhance the cellular uptake and metabolic activation of nucleotide analogues.[3] The perfluorophenoxy group, a highly electron-withdrawing moiety, enhances the reactivity of the phosphorus center, making it an efficient acylating agent.[4] This inherent reactivity, while beneficial synthetically, underscores the need for meticulous handling to prevent unintended reactions and exposures.
This guide provides a holistic approach to the safe management of this compound, from initial risk assessment to ultimate disposal, emphasizing the chemical principles that inform each procedural recommendation.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice.[5][6][7][8] For this compound, the primary hazards stem from its classification as an acute toxicant and an irritant.[9]
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[9]
Toxicological Profile: A Tale of Two Moieties
The toxicological properties of this compound can be inferred from its structural components: the organophosphate core and the perfluorophenoxy group.
-
Organophosphate Toxicity: Organophosphorus compounds are known for their potential to inhibit acetylcholinesterase, a critical enzyme in the nervous system.[10][11] While this specific compound is not a classical nerve agent, its organophosphate nature warrants caution. Symptoms of organophosphate exposure can range from mild (headache, dizziness) to severe (muscle twitching, respiratory distress).[10]
-
Perfluorinated Compound (PFC) Concerns: The perfluorophenoxy group places this molecule in the broader class of per- and polyfluoroalkyl substances (PFAS). While data on the specific toxicology of perfluorophenoxy compounds is limited, some PFCs are known for their persistence in the environment and potential for bioaccumulation.[12][13] Studies on other PFCs have indicated potential for liver toxicity, developmental effects, and immune system modulation.[13][14] The high stability of the carbon-fluorine bond is a key factor in their environmental persistence.
Chemical Reactivity and Stability
Understanding the reactivity of this compound is crucial for anticipating potential hazards.
-
Hydrolytic Stability: Phosphoramidate prodrugs are designed to be stable in extracellular environments but are cleaved intracellularly.[3] However, they can undergo hydrolysis, particularly under acidic or basic conditions, or in the presence of certain enzymes.[15][16][17][18] The rate of hydrolysis can be influenced by pH and the presence of nucleophiles.[17][18] Hydrolysis would likely liberate pentafluorophenol, phenol, and the phosphorylated alanine derivative.
-
Thermal Decomposition: As an organophosphorus ester, this compound is susceptible to thermal degradation. At elevated temperatures, it is expected to decompose, potentially releasing hazardous volatile species.[10][19][20][21] Decomposition products may include phosphorus oxides, carbon oxides, nitrogen oxides, and hydrogen fluoride. The presence of the perfluorinated ring suggests that other toxic fluorinated organic compounds could also be formed.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]
-
Designated Work Area: A specific area of the laboratory should be designated for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][21]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves.[22] | To prevent skin contact. Hydrocarbons can penetrate latex and vinyl gloves. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates. |
| Lab Coat | A chemically resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for large-scale operations or in case of a spill. | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Handling
-
Avoid Generation of Dust and Aerosols: Handle the solid compound carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.[9]
-
Use in a Well-Ventilated Area: All handling should be performed in a chemical fume hood.[9]
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[9]
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Temperature: Storage temperature recommendations vary by supplier, ranging from ambient to refrigerated or frozen (-20°C).[1][2][15][19] Always refer to the supplier's specific instructions. For long-term storage, colder temperatures are generally preferred to minimize degradation.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: Preparedness and Response
Prompt and correct action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9] |
| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician.[9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9] |
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area. A solution of sodium carbonate (washing soda) or a dilute sodium hypochlorite (bleach) solution can be used to treat surfaces contaminated with organophosphorus compounds.[23]
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains.
-
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: During a fire, this compound may emit toxic fumes, including oxides of phosphorus, carbon, and nitrogen, as well as hydrogen fluoride.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Waste Disposal: Special Considerations for a Perfluorinated Compound
The disposal of this compound and its contaminated waste requires careful consideration due to its organophosphate nature and the presence of the perfluorophenoxy group.
General Principles
-
All waste materials should be collected in clearly labeled, sealed containers.
-
Disposal must be in accordance with all applicable federal, state, and local regulations.
Specific Considerations for the Perfluorophenoxy Moiety
The perfluorophenoxy group classifies this compound as a per- and polyfluoroalkyl substance (PFAS). PFAS are known for their environmental persistence. Therefore, standard disposal methods for other chemical waste may not be appropriate.
-
Incineration: High-temperature incineration is a potential disposal method for PFAS-containing waste.[23] However, incomplete combustion can lead to the formation of other toxic fluorinated byproducts.[23] Therefore, this should only be carried out in a licensed hazardous waste incineration facility capable of handling halogenated organic compounds.
-
Landfilling: Disposal in a hazardous waste landfill is another option.[24] However, this only contains the substance and does not destroy it, posing a risk of future environmental contamination through leaching.[25]
-
Deep Well Injection: For liquid waste, deep well injection into geologically stable formations is a possibility.[24]
It is imperative to consult with your institution's environmental health and safety department to determine the appropriate and compliant disposal route.
Visualization of Key Workflows
Risk Assessment Workflow
Caption: A stepwise workflow for conducting a risk assessment for handling the compound.
Spill Decontamination Protocol
Caption: A sequential protocol for the safe decontamination of a spill.
Conclusion
This compound is a valuable research chemical whose safe handling is predicated on a thorough understanding of its chemical properties and potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks associated with this compound. The causality behind these recommendations is rooted in the known toxicology of organophosphates and the environmental concerns surrounding perfluorinated compounds. A proactive and informed approach to safety is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
References
- MedChemExpress. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)
- BenchChem. The Superior Reactivity of Pentafluorophenyl Esters with Amines: An In-depth Technical Guide. (2025).
- ResearchGate. Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem.
- Food and Agriculture Organization of the United Nations.
- National Institutes of Health.
- ResearchGate.
- MDPI. Thermal Degradation of Organophosphorus Flame Retardants.
- ACS Publications. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734)
- MCF Environmental Services. Guidelines for Disposing of PFAs. (2023).
- National Institutes of Health.
- Medscape.
- National Institutes of Health. Thermal Degradation of Organophosphorus Flame Retardants. (2022).
- BenchChem. Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide.
- BenchChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)
- RSC Publishing. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. (2022).
- PubMed.
- National Institutes of Health. Phosphoramidate derivates as controlled-release prodrugs of l-Dopa. (2019).
- PubMed.
- ResearchGate. Decontamination of organophosphorus pesticides on sensitive equipment.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
- ResearchGate. Thermal Degradation of Organophosphorus Flame Retardants. (2022).
- PubMed.
- ResearchGate. (PDF) Analysis on the Toxicology of Per-/polyfluoro Alkyl Substances (PFAS).
- BenchChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)
- ResearchGate. Toxicological Effects of Perfluoroalkyl and Polyfluoroalkyl Substances.
- PubMed.
- Lab Manager.
- National Institutes of Health.
- Environmental Health and Safety.
- University of Wollongong.
- Tennessee Department of Health. LABORATORY RISK ASSESSMENT POLICY and PROCEDURE. (2016).
- University of Wollongong.
- Tennessee Department of Health. LABORATORY RISK ASSESSMENT POLICY and PROCEDURE. (2016).
Sources
- 1. journalwjaets.com [journalwjaets.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Decontamination of organophosphorus compounds: Towards new alternatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The developmental toxicity of perfluoroalkyl acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 18. Phosphoramidate derivates as controlled-release prodrugs of l-Dopa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 20. Thermal oxidative degradation studies of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. Decontamination [fao.org]
- 24. Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermostability and Degradation Profile of Phosphoramidates
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's stability is paramount to its successful application. This is particularly true for phosphoramidates, a class of compounds defined by a P-N bond that are integral to oligonucleotide synthesis and have emerged as a powerful tool in prodrug design, most notably in the ProTide™ technology.[1][2][3] Their unique chemical nature, however, presents distinct challenges and opportunities related to their stability. This guide provides an in-depth exploration of the factors governing the thermostability and degradation of phosphoramidates, offering insights into their underlying mechanisms and practical methodologies for their assessment.
The Phosphoramidate Bond: A Balance of Reactivity and Stability
Phosphoramidates are organophosphorus compounds characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] This P-N linkage is the focal point of their chemical behavior, exhibiting a delicate balance between the stability required for storage and formulation and the controlled lability necessary for their function, whether as a reactive intermediate in synthesis or as a prodrug moiety designed for specific bioactivation.[4]
The inherent reactivity of phosphoramidates stems from the electrophilicity of the phosphorus center and the nature of the substituents attached to both the phosphorus and nitrogen atoms. This reactivity is harnessed in applications like oligonucleotide synthesis, where phosphoramidites (P(III) precursors to phosphoramidates) are activated for coupling.[4][5] Conversely, in the context of prodrugs, the stability of the phosphoramidate bond is engineered to withstand premature degradation while allowing for controlled cleavage under specific physiological conditions.[2][6]
Degradation Pathways: A Mechanistic Overview
The degradation of phosphoramidates can proceed through several pathways, with hydrolysis being the most common. The rate and mechanism of this hydrolysis are highly dependent on the surrounding chemical environment, particularly pH.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the phosphoramidate P-N bond is notably labile.[1][7] The degradation mechanism involves the protonation of the nitrogen atom, which transforms the amino group into a better leaving group.[1][7] This is followed by a nucleophilic attack of a water molecule on the phosphorus center, leading to the cleavage of the P-N bond and the formation of a phosphate and the corresponding amine.[1][7]
This pH-dependent lability has been ingeniously exploited in the design of controlled-release drug delivery systems.[1][8] By incorporating a proximal carboxylic acid group, for instance, intramolecular acid catalysis can be promoted, leading to accelerated hydrolysis of the phosphoramidate linker at lower pH values, such as those found in endosomal compartments.[8]
Caption: Mechanism of acid-catalyzed phosphoramidate hydrolysis.
Stability at Neutral and Alkaline pH
In contrast to their behavior in acidic media, many phosphoramidates exhibit considerable stability at neutral and higher pH levels.[1][7] Under these conditions, the nitrogen atom is not readily protonated, making the amino group a poorer leaving group and thus slowing the rate of hydrolytic cleavage. However, hydrolysis can still occur, particularly with hydroxide ion catalysis, proceeding through an SN2(P) mechanism.[9] The rate of this base-catalyzed hydrolysis is influenced by the substituents on both the phosphorus and nitrogen atoms.[9]
Enzymatic Degradation
In biological systems, the degradation of phosphoramidates is often mediated by enzymes. This is the cornerstone of the ProTide technology, where phosphoramidate prodrugs of nucleoside analogues are designed to be stable in the extracellular environment but are cleaved intracellularly by specific enzymes to release the active monophosphate form of the drug.[2][6]
The activation of ProTides is a multi-step process.[6] It is typically initiated by the cleavage of an amino acid ester moiety by esterases such as Cathepsin A or Carboxylesterase 1.[2][6] This is followed by the cleavage of the phosphoramidate P-N bond, a reaction catalyzed by a phosphoramidase, with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) being a key enzyme in this process.[6][10]
Caption: Enzymatic activation pathway of ProTide phosphoramidates.
Factors Influencing Thermostability and Degradation
The stability of a phosphoramidate is not an intrinsic, immutable property but is rather influenced by a multitude of factors. A thorough understanding of these factors is crucial for the rational design of stable phosphoramidate-containing molecules and for defining appropriate storage and handling conditions.
| Factor | Influence on Stability | Mechanistic Rationale |
| pH | Highly influential. Generally less stable at acidic pH.[1][7] | Protonation of the nitrogen atom in acidic conditions creates a better leaving group, facilitating P-N bond cleavage.[1][7] |
| Temperature | Increased temperature accelerates degradation.[][12] | Provides the necessary activation energy for degradation reactions like hydrolysis, following Arrhenius kinetics.[13] |
| Solvent/Moisture | Presence of water is critical for hydrolysis.[][14][15] Anhydrous conditions enhance stability.[][] | Water acts as a nucleophile in the hydrolytic cleavage of the P-N bond.[14] |
| Structural Features | The nature of substituents on P and N significantly impacts stability. | Amino Acid Moiety: In ProTides, the structure of the amino acid can dramatically affect the rate of enzyme-free hydrolysis.[17][18] For example, proline phosphoramidates have been shown to hydrolyze much faster than those with alanine or phenylalanine at neutral pH.[17][18] Protecting Groups: In phosphoramidite chemistry, the choice of protecting groups for the exocyclic amines of nucleobases influences stability, with some groups being more labile than others.[][19] Aryl Group: In ProTides, the electronic properties of the aryl group can modulate the electrophilicity of the phosphorus center. |
| Chemical Purity | Impurities can catalyze degradation.[] | Acidic or basic impurities can alter the local pH, while other reactive species can initiate or participate in degradation pathways.[20] |
Experimental Protocols for Stability Assessment
A robust assessment of phosphoramidate stability requires well-designed experimental protocols. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, allowing for the separation and quantification of the parent phosphoramidate and its degradation products over time.
Protocol: pH-Dependent Hydrolysis Study
Objective: To determine the degradation kinetics of a phosphoramidate at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 4.6, 7.4) relevant to potential storage or physiological conditions.[21]
-
Stock Solution: Prepare a concentrated stock solution of the phosphoramidate in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Incubate the solutions at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Quenching (if necessary): Quench the degradation reaction by adding the aliquot to a solution that neutralizes the pH or contains an organic solvent to halt further reaction.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection. Use a suitable column and mobile phase gradient to achieve good separation between the parent compound and its degradation products.
-
Data Analysis: Quantify the peak area of the parent phosphoramidate at each time point. Plot the percentage of the remaining parent compound versus time. Determine the degradation rate constant (k) and half-life (t½) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Protocol: Thermal Stress Testing
Objective: To evaluate the impact of elevated temperatures on the stability of a phosphoramidate.
Methodology:
-
Sample Preparation: Prepare solutions of the phosphoramidate in a relevant solvent system or as a solid.
-
Incubation: Place the samples in controlled-temperature chambers at various temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control sample stored at a lower, stable temperature (e.g., 4 °C or -20 °C).
-
Time-Point Analysis: At specified time points, remove samples from each temperature condition.
-
Analysis: Analyze the samples using HPLC or ³¹P NMR to quantify the amount of remaining parent phosphoramidate and identify degradation products.[22]
-
Kinetic Analysis: Plot the degradation data and determine the degradation rate constants at each temperature. This data can be used to construct an Arrhenius plot to predict the degradation rate at other temperatures.
Caption: Workflow for a typical pH-dependent stability study.
Conclusion
The thermostability and degradation profile of phosphoramidates are governed by a complex interplay of their intrinsic chemical structure and extrinsic environmental factors. A mechanistic understanding of their degradation pathways—primarily acid-catalyzed hydrolysis and enzymatic cleavage—is essential for their effective application. For drug development professionals and researchers, this knowledge informs the design of stable yet bioactivatable prodrugs, the establishment of robust manufacturing and storage protocols, and the development of reliable analytical methods for quality control. By carefully considering factors such as pH, temperature, and molecular structure, the stability of phosphoramidates can be modulated to meet the specific demands of their intended application, from the precise chemistry of oligonucleotide synthesis to the targeted delivery of life-saving therapeutics.
References
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
-
Mechanism of hydrolysis of the phosphoramidateester 4 at pH = 3. ResearchGate. [Link]
-
Hydrolytic Reactions of Nucleoside Phosphoramidates: Kinetics and Mechanisms. Ingenta Connect. [Link]
-
Phosphoramidate hydrolysis catalyzed by human histidine triad nucleotide binding protein 1 (hHint1): a cluster-model DFT computational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. [Link]
-
Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. PubMed. [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]
-
The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. PMC - NIH. [Link]
-
The degradation of the four different phosphoramidites as a function of time. ResearchGate. [Link]
-
The Degradation of dG Phosphoramidites in Solution. ResearchGate. [Link]
-
Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. ResearchGate. [Link]
-
The Degradation of dG Phosphoramidites in Solution. PubMed. [Link]
-
The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective. PMC - NIH. [Link]
-
Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters. [Link]
-
The ProTides Boom. PMC - PubMed Central - NIH. [Link]
-
The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. PubMed. [Link]
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]
-
Natural Degradation of Phosphonates. Toray Membrane Europe. [Link]
-
Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC - NIH. [Link]
-
Phosphonate prodrugs: an overview and recent advances. PMC - NIH. [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
Low yield in Phosphoamidite synthesis. Reddit. [Link]
-
Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. PubMed. [Link]
-
An overview of ProTide technology and its implications to drug discovery. -ORCA - Cardiff University. [Link]
-
Phosphoryl Prodrugs: Characteristics to Improve Drug Development. PMC - NIH. [Link]
-
The ProTide Prodrug Technology: From the Concept to the Clinic. ResearchGate. [Link]
-
Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. ACS Publications. [Link]
-
On-demand synthesis of phosphoramidites. ResearchGate. [Link]
-
Phosphoramidate analogues of DNA: synthesis and thermal stability of heteroduplexes. PubMed. [Link]
-
The acid-catalyzed hydrolysis of a series of phosphoramidates. ACS Publications. [Link]
-
Synthesis and selective cleavage of oligodeoxyribonucleotides containing non-chiral internucleotide phosphoramidate linkages. PubMed. [Link]
-
Synthesis of phosphoramidate prodrugs: ProTide approach. PubMed. [Link]
-
Influence of temperature on PPF degradation kinetics. ResearchGate. [Link]
-
Kinetics and time-temperature equivalence of polymer degradation. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Reactions of Nucleoside Phosphoramidates: Kinetics and...: Ingenta Connect [ingentaconnect.com]
- 10. Phosphoramidate hydrolysis catalyzed by human histidine triad nucleotide binding protein 1 (hHint1): a cluster-model DFT computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and time-temperature equivalence of polymer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate in Diastereoselective ProTide Synthesis
Introduction: The landscape of antiviral and anticancer therapeutics has been fundamentally reshaped by the advent of nucleotide analogues. However, their clinical efficacy is often hampered by a critical bottleneck: the initial, and frequently inefficient, intracellular phosphorylation step required for their activation. The ProTide (PROdrug + nucleoTIDE) technology masterfully circumvents this limitation by delivering a pre-phosphorylated nucleotide analogue into the cell.[1][2] This is achieved by masking the phosphate group's negative charges with lipophilic moieties—typically an aryl group and an amino acid ester—which are later cleaved by intracellular enzymes to unmask the active monophosphate species.[3] This innovation has led to blockbuster drugs such as Sofosbuvir (HCV), Remdesivir (antiviral), and Tenofovir Alafenamide (HIV).[4]
At the heart of this technology are chiral phosphoramidating reagents that enable the stereocontrolled synthesis of the ProTide motif. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is a state-of-the-art reagent designed for this purpose. Its structure is engineered for high reactivity and diastereoselectivity, featuring a pentafluorophenoxy group as an excellent leaving group and a defined stereocenter at the phosphorus atom.[5] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this reagent, detailing the underlying mechanism, a robust synthesis protocol, and critical insights for successful application.
Section 1: The ProTide Intracellular Activation Pathway
The ingenuity of the ProTide approach lies in its ability to hijack the cell's own enzymatic machinery to release the active drug. The process is a sophisticated multi-step cascade designed for efficient and targeted activation.[1][6]
-
Passive Diffusion: The lipophilic masking groups increase the molecule's ability to permeate the cell membrane.[2]
-
Esterase Cleavage: Once inside the cell, a carboxyesterase, such as Cathepsin A (CTSA) or Human Carboxylesterase 1 (CES1), hydrolyzes the isopropyl ester of the D-alanine moiety.[4] This exposes a free carboxylate group.
-
Intramolecular Cyclization: The newly formed carboxylate performs a nucleophilic attack on the adjacent phosphorus center. This concerted step expels the phenoxy group and forms a transient, unstable five-membered cyclic intermediate.
-
Hydrolysis: The cyclic intermediate rapidly hydrolyzes.
-
P-N Bond Cleavage: A phosphoramidase enzyme, typically a Histidine Triad Nucleotide-binding protein (e.g., HINT1), cleaves the P-N bond, releasing the D-alanine.[7]
-
Bioactive Monophosphate Release: This final step unmasks the nucleoside monophosphate (Nu-MP), which is now available for subsequent phosphorylation by cellular kinases to the active diphosphate (Nu-DP) and triphosphate (Nu-TP) forms.
This elegant pathway ensures that the highly charged and membrane-impermeable nucleotide monophosphate is generated only after the prodrug has successfully entered the target cell.
Caption: Intracellular activation cascade of a ProTide drug.
Section 2: Reagent Properties and Safe Handling
Proper handling and storage are paramount for ensuring the reagent's integrity and the safety of laboratory personnel.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate | [8] |
| CAS Number | 1627824-09-2 | [9][10] |
| Molecular Formula | C₁₈H₁₇F₅NO₅P | [11] |
| Molecular Weight | 453.30 g/mol | [11][12] |
| Appearance | Solid | [13] |
| Purity | Typically ≥95% | [13] |
| Storage | 2-8°C Refrigerator or -20°C for long-term | [10][13] |
Safety & Handling Protocol
This compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory.[9][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[9] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
-
Stability: The reagent is stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.
Section 3: Detailed Synthesis Protocol
This section details a general protocol for the diastereoselective coupling of the title reagent with a model nucleoside analogue possessing a free 5'-hydroxyl group. The key to this reaction is the in situ generation of a nucleoside alkoxide using a Grignard reagent, which then attacks the phosphoramidate, displacing the highly activated pentafluorophenoxy leaving group.[5]
Objective
To synthesize a diastereomerically pure nucleoside phosphoramidate ProTide via coupling of a protected nucleoside with this compound.
Materials & Reagents
| Reagent/Material | Purpose | Notes |
| Protected Nucleoside Analogue | Starting material | Must have a free 5'-OH. Other reactive groups (e.g., 2',3'-OH, exocyclic amines) should be protected. |
| This compound | Phosphoramidating Agent | The key reagent. |
| tert-Butylmagnesium chloride (t-BuMgCl) | Base (Activator) | 1.0 M solution in THF is typical. Activates the 5'-OH. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be anhydrous (<50 ppm H₂O) to prevent quenching the Grignard reagent. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Quenching Agent | Neutralizes the reaction. |
| Ethyl Acetate (EtOAc) & Brine | Extraction Solvents | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Removes residual water from the organic phase. |
| Silica Gel | Stationary Phase | For column chromatography purification. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | Prevents side reactions with air/moisture. |
Step-by-Step Methodology
-
System Preparation:
-
Assemble a flame- or oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the entire procedure.
-
-
Nucleoside Activation:
-
To the flask, add the protected nucleoside analogue (1.0 eq).
-
Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add t-BuMgCl solution (1.1 eq) dropwise via syringe over 10-15 minutes. Causality Note: The Grignard reagent acts as a strong, non-nucleophilic base to deprotonate the 5'-hydroxyl group, forming a magnesium alkoxide. This significantly increases the nucleophilicity of the oxygen, priming it for attack on the phosphorus center. Using a slight excess ensures complete deprotonation.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
-
Phosphoramidate Coupling:
-
In a separate, dry flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add this solution dropwise to the activated nucleoside mixture at 0°C over 20-30 minutes. Causality Note: The pentafluorophenoxy group is highly electron-withdrawing, making the phosphorus atom electrophilic and making the group itself an excellent leaving group. The nucleophilic alkoxide selectively displaces it over the less activated phenoxy group. The (R)-stereochemistry at the phosphorus center is transferred to the product, resulting in a single diastereomer.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
-
Reaction Monitoring & Work-up:
-
Stir the reaction at room temperature for 12-24 hours. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nucleoside is consumed.
-
Once complete, cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Causality Note: This step neutralizes the excess Grignard reagent and protonates any anionic species, making the mixture safe for handling and extraction.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure nucleoside phosphoramidate product.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and HRMS to confirm its structure and purity.
-
Caption: Workflow for nucleoside phosphoramidation.
References
-
Slusarczyk, M., Serpi, M., & Pertusati, F. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(18), 7889-7912.
-
Wikipedia. (n.d.). Protide. Retrieved from [Link]
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: A Booming Area in Medicinal Chemistry. ChemMedChem, 13(3), 223-228.
-
Cardiff University. (2022). Cardiff University's ProTide technology enters clinical trials to target drug resistant cancers. Retrieved from [Link]
-
Serpi, M., Slusarczyk, M., & Pertusati, F. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. ResearchGate.
-
Pierra, C., Amador, A., Benzaria, S., et al. (2006). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.
-
Cahard, D., McGuigan, C., & Balzarini, J. (2004). Application of the phosphoramidate ProTide approach to the antiviral drug ribavirin. Nucleosides, Nucleotides & Nucleic Acids, 23(8-9), 1275-1278.
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Retrieved from [Link]
-
Sharma, G., & Kumar, A. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3676.
-
Sofia, M. J., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. Organic Letters, 13(14), 3546–3549.
-
PubChem. (n.d.). Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Isopropyl ((R)-((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Application of the phosphoramidate ProTide approach to the antiviral drug ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1627824-09-2 [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benchchem.com [benchchem.com]
- 12. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 1627824-09-2 [sigmaaldrich.com]
Application Note: Stereoselective Synthesis of Sofosbuvir Utilizing Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
For: Researchers, scientists, and drug development professionals engaged in antiviral synthesis and medicinal chemistry.
Introduction: The Challenge of Stereocontrol in Sofosbuvir Synthesis
Sofosbuvir (marketed as Sovaldi®) represents a landmark achievement in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It is a nucleotide analog prodrug that, once inside the cell, is metabolized to its active triphosphate form. This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2]
A defining feature of sofosbuvir's molecular architecture is the chiral phosphorus center in its phosphoramidate moiety. The therapeutic efficacy of the drug is almost exclusively derived from the (Sp)-diastereomer.[3][4] Consequently, the development of synthetic routes that can selectively produce this single isomer in high yield is a paramount challenge in medicinal and process chemistry.[5] Traditional methods often yield a mixture of diastereomers, necessitating difficult and costly purification steps.[6]
This application note details a robust and highly diastereoselective method for the synthesis of the sofosbuvir precursor, employing a specialized chiral phosphoramidating reagent: Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate . This reagent is designed to overcome the challenge of stereocontrol, providing a direct and efficient pathway to the desired (Sp)-isomer. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters for success.
Mechanistic Rationale: Engineering Stereoselectivity
The core of this synthetic strategy is a nucleophilic substitution reaction at the phosphorus center of the chiral reagent. The key to its success lies in three distinct features: the activation of the nucleoside, the nature of the leaving group, and the inherent chirality of the reagent.
-
Nucleoside Activation: The 5'-hydroxyl group of the protected uridine intermediate is a relatively weak nucleophile. To facilitate its attack on the phosphorus center, it is first deprotonated using a strong, non-nucleophilic base. A Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl) or isopropylmagnesium chloride (i-PrMgCl), is highly effective, forming a magnesium alkoxide intermediate.[7][8] This dramatically increases the nucleophilicity of the 5'-oxygen.
-
The Perfluorophenoxy Leaving Group: The phosphoramidate reagent features two potential leaving groups attached to the phosphorus atom: the phenoxy group and the perfluorophenoxy group. The perfluorophenoxy group is rendered exceptionally electron-deficient by the five fluorine atoms, making it a superior leaving group.[9][10] This directed displacement ensures that the nucleophilic attack by the activated nucleoside selectively displaces the perfluorophenoxide anion, leaving the desired phenoxy group intact on the final product.
-
Stereochemical Inversion: The reaction proceeds via an Sₙ2-type mechanism at the phosphorus center. This results in a predictable inversion of the stereochemical configuration. Therefore, to obtain the target (Sp)-sofosbuvir , the corresponding (Rp)-phosphoramidate reagent must be used. The reagent specified, Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, possesses the requisite (R)-configuration at the phosphorus atom to yield the desired (S)-configured product after the reaction.[11]
The overall transformation is depicted below:
Figure 1: Stereoselective coupling of the protected nucleoside with the (Rp)-phosphoramidate reagent.
Detailed Experimental Protocol
This protocol describes the diastereoselective coupling of a 3'-O-protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine with Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate.
3.1 Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3'-O-Protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine | ≥98% Purity | Various | Benzyl or other suitable protecting group. |
| Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | ≥98% Purity, >99% de | Custom/Various | The key chiral reagent. |
| tert-Butylmagnesium chloride (t-BuMgCl), 1.0 M solution in THF | Reagent Grade | Various | Grignard reagent for activation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Reaction solvent. Must be dry. |
| Ethyl acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | In-house prep. | For quenching the reaction. |
| Saturated aqueous sodium chloride (Brine) | Reagent Grade | In-house prep. | For washing during extraction. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography purification. |
3.2 Step-by-Step Procedure
Figure 2: Experimental workflow for the diastereoselective phosphoramidation step.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 3'-O-protected nucleoside (1.0 equivalent). Under a positive flow of nitrogen, add anhydrous THF (to achieve a concentration of ~0.1 M).
-
Activation: Cool the resulting solution to between -10 °C and 0 °C using an appropriate cooling bath. Add the tert-butylmagnesium chloride solution (1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 0 °C. A slight turbidity may be observed. Stir the mixture at this temperature for 30-60 minutes.
-
Reagent Addition: In a separate flame-dried flask, dissolve the Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the activated nucleoside mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting nucleoside by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][12]
-
Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a viscous oil or foam.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to separate the desired (Sp)-diastereomer from the minor (Rp)-isomer and other impurities.
Expected Results and Characterization
The use of this highly selective reagent is expected to yield the desired (Sp)-diastereomer with high selectivity.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Typical Value | Rationale / Notes |
| Nucleoside:Reagent Ratio | 1.0 : 1.2 equivalents | A slight excess of the phosphoramidate reagent ensures complete consumption of the valuable nucleoside. |
| Grignard Stoichiometry | 1.1 equivalents | Ensures complete activation of the 5'-OH group. |
| Temperature | -10 °C to Room Temp. | Initial low temperature controls the exothermic addition; reaction proceeds to completion at room temperature. |
| Reaction Time | 4 - 6 hours | Typical duration; should be confirmed by reaction monitoring (TLC/HPLC).[3] |
| Typical Yield | 75 - 90% | Isolated yield after chromatographic purification. |
| Diastereomeric Ratio (Sp:Rp) | >95:5 | The primary advantage of this method, minimizing the need for extensive diastereomer separation.[7][13] |
Characterization:
-
HPLC/UPLC: The primary method for determining the diastereomeric ratio (d.r.) of the crude and purified product, often using a chiral stationary phase. It is also used for purity assessment.[14][15][16]
-
NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F): Used to confirm the structure of the final product. ³¹P NMR is particularly diagnostic, with the (Sp) and (Rp) diastereomers exhibiting distinct chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Senior Scientist Insights & Troubleshooting
-
Strictly Anhydrous Conditions: The Grignard reagent is extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is maintained under an inert atmosphere (nitrogen or argon) at all times. Use freshly opened or distilled anhydrous solvents. Water will quench the Grignard reagent and prevent the activation of the nucleoside, leading to failed or low-yield reactions.
-
Quality of Reagents: The purity and stereochemical integrity of the phosphoramidate reagent are paramount. Verify the enantiomeric/diastereomeric excess of the reagent before use, as any impurity will directly translate to a lower d.r. in the final product.
-
Chromatographic Separation: While the diastereoselectivity is high, baseline separation of the minor (Rp)-isomer may still be required. A shallow solvent gradient and careful fraction collection during column chromatography are crucial for obtaining a product with >99% diastereomeric excess (d.e.).
-
Deprotection: The product of this reaction is a protected precursor. The final step to yield sofosbuvir is the removal of the 3'-O-protecting group (e.g., via catalytic hydrogenation for a benzyl group), which is typically a high-yielding transformation.[7]
Conclusion
The use of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate provides a highly efficient and stereoselective method for the synthesis of the (Sp)-isomer of the sofosbuvir phosphoramidate. This approach directly addresses the primary synthetic challenge of controlling the P-stereocenter, leveraging a well-defined mechanistic pathway that proceeds with predictable stereochemical inversion. By employing an activated nucleoside and a reagent with a superior leaving group, this protocol offers high yields and excellent diastereoselectivity, making it a valuable strategy for both research-scale and process development applications in the synthesis of this life-saving antiviral agent.
References
-
Warren, J. D., et al. (2010). A new class of stable phosphoramidating reagents for the stereoselective synthesis of nucleoside phosphoramidates. Journal of Organic Chemistry. Available at: [Link]
-
Cini, E., et al. (2018). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. European Journal of Organic Chemistry. Available at: [Link]
-
Sofia, M. J., et al. (2014). Synthetic Routes to Sofosbuvir. Accounts of Chemical Research. Available at: [Link]
-
Jacobsen, E. N., et al. (2023). Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2014). Medicinal chemistry route to sofosbuvir. Scientific Diagram. Available at: [Link]
- Google Patents. (2016). Preparation method of sofosbuvir. CN105669804A.
-
National Center for Biotechnology Information. (2024). Sofosbuvir. PubChem Compound Summary for CID 45375808. Available at: [Link]
-
Ma, N., et al. (2022). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules. Available at: [Link]
-
Bentham Science. (2022). Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021). Current Pharmaceutical Analysis. Available at: [Link]
- Google Patents. (2020). Method of producing sofosbuvir and phosphoramidates. RU2740058C1.
- Google Patents. (2018). Process for the preparation of sofosbuvir. US20180022774A1.
-
ResearchGate. (2019). Application of different analytical techniques for determination of velpatsvir and sofosbuvir in the pharmaceutical preparation. Request PDF. Available at: [Link]
-
Zenodo. (2017). Analytical Method Development and Validation for the Simultaneous Estimation of Sofosbuvir and Velpatasvir Drug Product by RP-HPLC. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
MDPI. (2023). Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (2017). Method for preparing sofosbuvir key intermediate. CN106432327A.
-
Journal of Drug Delivery and Therapeutics. (2020). New Analytical Method Development and Validation for Simultaneous Estimation of Sofosbuvir and Velpatasvir in Bulk and Pharmaceutical Dosage Form by RP-HPLC Method. JDDT. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. zenodo.org [zenodo.org]
- 16. jddtonline.info [jddtonline.info]
Method for enantioselective catalysis using chiral organophosphorus compounds
An Application Guide to Enantioselective Catalysis Using Chiral Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of enantioselective catalysis employing chiral organophosphorus compounds, a cornerstone of modern asymmetric synthesis. The ability to selectively produce one of a pair of enantiomers is critical in the pharmaceutical industry, where the therapeutic effects of a drug can be confined to a single stereoisomer, while the other may be inactive or even harmful.[1][2][3] Chiral organophosphorus compounds have emerged as exceptionally versatile and powerful tools, functioning either as ligands that impart chirality to transition metal catalysts or as potent organocatalysts in their own right.[4][5][6]
This document is structured to provide both foundational knowledge and practical, field-proven protocols. We will delve into the two primary classes of these catalysts:
-
Chiral Phosphine Ligands for Transition Metal Catalysis.
-
Chiral Phosphoric Acids (CPAs) as Metal-Free Organocatalysts.
The principle of this approach involves the coordination of a chiral phosphine ligand to a transition metal center (e.g., Ruthenium, Rhodium, Palladium).[5][7] This pairing creates a defined, three-dimensional chiral environment around the metal, which then directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the product.[8][9] The design of the phosphine ligand is paramount, as its electronic and steric properties dictate the efficiency and selectivity of the catalytic process.
Prominent Classes of Chiral Phosphine Ligands
-
Axially Chiral Diphosphines: These ligands, possessing a C₂ axis of symmetry, are among the most successful and widely used in asymmetric catalysis.[4] The archetypal example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), whose application in asymmetric hydrogenation was recognized with the 2001 Nobel Prize in Chemistry awarded to Ryōji Noyori.[7][10] The defined twist of the binaphthyl backbone creates a rigid and effective chiral pocket.
-
P-Stereogenic Phosphines: In this class, the phosphorus atom itself is the stereogenic center.[11] These ligands are often highly effective due to the proximity of the chiral center to the coordinating metal. While historically challenging to synthesize, modern methods have made them more accessible, revealing their superior performance in many catalytic reactions.[5][11]
-
Hybrid Phosphine Ligands: Ligands incorporating other heteroatoms, such as phosphine-phosphoramidites, have gained prominence due to their modular synthesis, stability, and broad applicability in reactions like hydrogenation, hydroformylation, and allylic alkylation.[12]
Application Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone with a Ru-BINAP Catalyst
The reduction of ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of pharmaceutical intermediates.[7][13] The Ru-BINAP system is a benchmark for this reaction, delivering high enantioselectivity for a wide range of substrates.
Catalytic Mechanism Overview
The hydrogenation is believed to proceed through a monohydride-unsaturate mechanism. The active Ru-H species coordinates the ketone, followed by migratory insertion of the hydride to the carbonyl carbon. Subsequent hydrogenolysis releases the chiral alcohol product and regenerates the active catalyst.[7][14]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Organophosphorus Pharmaceuticals: Properties and Application [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ethz.ch [ethz.ch]
- 14. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate in Human Plasma using a Validated HPLC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate in human plasma. This compound is a critical intermediate in the synthesis of advanced phosphoramidate prodrugs, such as the antiviral agent Sofosbuvir[1]. The accurate quantification of such intermediates is paramount for pharmacokinetic, toxicokinetic, and quality control studies during drug development. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for regulated bioanalysis[2][3].
Introduction and Scientific Rationale
Phosphoramidate prodrugs represent a sophisticated strategy to enhance the intracellular delivery of nucleotide analogues, which are often potent antiviral or anticancer agents. The activation of these prodrugs typically involves enzymatic hydrolysis within the target cell[4]. This compound (Figure 1) is an organophosphorus compound featuring a chiral phosphorus center, a key structural motif for biological activity. Its molecular formula is C₁₈H₁₇F₅NO₅P with a molecular weight of 453.3 g/mol [5][6].
The development of a reliable bioanalytical method is a cornerstone of any drug development program. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity[7][8]. The primary challenge in bioanalysis is to effectively isolate the analyte from endogenous matrix components like proteins, lipids, and salts, which can cause ion suppression or enhancement, collectively known as the matrix effect[9].
This note provides a comprehensive guide to a fully validated method, explaining the causal logic behind each procedural choice—from sample preparation to instrumental parameters—to ensure reproducibility and adherence to global regulatory standards[10][11][12].
Figure 1: Chemical Structure of the Analyte
This compound
(Image of the chemical structure would be placed here in a formal document)
Experimental Design and Causality
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: The primary goal of sample preparation is to extract the desired analyte from the complex biological matrix while removing interferences[13]. Three common techniques were considered: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE)[14].
-
Protein Precipitation: While fast and simple, PPT often results in a less clean extract, increasing the risk of matrix effects.
-
Solid-Phase Extraction: SPE offers superior cleanup but requires significant upfront method development to select the appropriate sorbent and elution solvents.
-
Liquid-Liquid Extraction: LLE provides a cleaner sample than PPT and is less complex to develop than SPE[14]. Given the analyte's high calculated LogP of approximately 4.5, it is significantly hydrophobic, making it an ideal candidate for extraction from aqueous plasma into a water-immiscible organic solvent[6].
Selected Protocol: Methyl tert-butyl ether (MTBE) was chosen as the extraction solvent due to its low water solubility, high volatility (facilitating easy evaporation and sample concentration), and excellent extraction efficiency for moderately non-polar compounds. An alkaline pH was used to ensure the analyte, which lacks a strongly acidic or basic functional group, remains in its neutral form to maximize partitioning into the organic phase.
Chromatographic Separation: Reversed-Phase HPLC
Rationale: The hydrophobic nature of the analyte dictates the use of reversed-phase chromatography.
-
Stationary Phase: A C18 stationary phase was selected for its strong hydrophobic retention capabilities. A column with a smaller particle size (e.g., sub-2 µm or 2.6 µm) provides higher efficiency and better resolution.
-
Mobile Phase: A gradient elution using acetonitrile and water was employed. Acetonitrile is a strong organic solvent that ensures the analyte elutes with a sharp, symmetrical peak. A small amount of formic acid (0.1%) was added to both mobile phases. This serves a dual purpose: it controls the pH to ensure consistent retention and promotes better protonation of the analyte in the ESI source, thereby enhancing the MS signal.
Detection: ESI+ Tandem Mass Spectrometry (MS/MS)
Rationale: Tandem mass spectrometry is essential for achieving the high selectivity required for bioanalysis.
-
Ionization: Electrospray Ionization (ESI) in positive mode was selected. The nitrogen atom in the D-alaninate moiety is the most likely site for protonation, leading to the formation of the precursor ion, [M+H]⁺, at m/z 454.1.
-
Fragmentation and MRM: Collision-Induced Dissociation (CID) was used to fragment the precursor ion. Organophosphorus compounds exhibit predictable fragmentation patterns[15][16][17]. For this molecule, the P-N and P-O bonds are likely cleavage points. Two specific, intense, and stable product ions were selected for Multiple Reaction Monitoring (MRM) to create a highly selective quantifier/qualifier pair, ensuring identity confirmation and minimizing false positives. The proposed fragmentation is detailed in the diagram below.
Detailed Protocols and Methodologies
Materials and Reagents
-
Analyte Reference Standard: this compound (Purity >98%)
-
Internal Standard (IS): Structurally similar compound, e.g., a stable isotope-labeled version or a close analog. For this method, Verapamil was used as an analog IS.
-
Solvents: HPLC-grade acetonitrile (ACN) and water; LC-MS grade formic acid (FA) and methyl tert-butyl ether (MTBE).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
Standard and QC Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in ACN.
-
Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:Water to create working solutions for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL). Prepare separate working solutions for Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High.
-
Spiking: Spike the working solutions into blank human plasma (5% v/v) to prepare calibration standards and QC samples. Final concentrations should range from 0.5 ng/mL to 500 ng/mL.
Analytical Workflow Diagram
Caption: The overall analytical workflow from sample receipt to final data analysis.
Step-by-Step Sample Extraction Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL Verapamil) and briefly vortex.
-
Add 500 µL of MTBE.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~450 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Water / 10% ACN / 0.1% FA).
-
Vortex for 30 seconds, then transfer to an autosampler vial for injection.
HPLC and MS/MS Instrumental Parameters
Table 1: HPLC Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 10% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: 454.1 → 183.1 (Quantifier), 454.1 → 273.1 (Qualifier) IS (Verapamil): 455.3 → 165.2 |
| Collision Energy | Analyte: 25 eV (183.1), 20 eV (273.1); IS: 35 eV |
Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation pathway for the protonated analyte molecule.
Method Validation Results
The method was validated following the ICH M10 Bioanalytical Method Validation guideline[2][18]. A summary of the performance characteristics is presented below.
Table 3: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria (ICH M10) |
|---|---|---|
| Linearity Range | 0.5 – 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Selectivity | No interference observed in 6 unique lots of blank plasma | No significant interference at the RT of analyte and IS |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -7.8% to 6.5% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -8.1% to 7.2% | Within ±15% (±20% at LLOQ) |
| Mean Extraction Recovery | 88.5% | Consistent, precise, and reproducible |
| Matrix Effect | CV ≤ 6.1% | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Post-Preparative) | Stable (Bias < 15%) | Analyte concentration within ±15% of nominal |
Discussion and Conclusion
This application note presents a highly selective and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The chosen liquid-liquid extraction protocol provided high recovery and minimized matrix effects, ensuring data reliability. The chromatographic conditions yielded excellent peak shape and resolution with a short run time of 5 minutes, making the method suitable for high-throughput analysis.
The validation results confirm that the method meets the stringent requirements set by international regulatory agencies for bioanalytical assays[10][19]. The method demonstrates robust performance across a wide dynamic range, with outstanding accuracy and precision. It is therefore fit-for-purpose and can be confidently deployed in a regulated environment to support the clinical development of novel phosphoramidate prodrugs.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Ansari, S., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
Hossain, M. A., et al. (2023). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. [Link]
-
European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ChemBK. This compound - Physico-chemical Properties. [Link]
-
Balazy, M. (2005). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Semantic Scholar. [Link]
-
Wang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules. [Link]
-
Giorgi, F., et al. (2002). HPLC and mass spectrometry analysis of the enzymatic hydrolysis of anti-HIV pronucleotide diastereomers. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Gopinathan, S. (2014). Bioanalytical method validation emea. SlideShare. [Link]
-
Sharma, G. (2013). extraction of drug from biological matrix.pptx. SlideShare. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Soni, B., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Pharmaceutical Analysis. [Link]
-
Declet, A., et al. (2016). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Semantic Scholar. [Link]
-
Damico, J.N. (1966). Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the AOAC INTERNATIONAL. [Link]
-
Li, B., et al. (2007). Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. Journal of Chromatography B. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 58463520, Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. [Link]
-
Lynch, T., et al. (2001). LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Browning, M., et al. (2010). Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. Bioanalysis. [Link]
-
Waters Corporation. (2021). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. HPLC and mass spectrometry analysis of the enzymatic hydrolysis of anti-HIV pronucleotide diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. extraction of drug from biological matrix.pptx [slideshare.net]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 15. Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework | Semantic Scholar [semanticscholar.org]
- 16. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. id-eptri.eu [id-eptri.eu]
- 19. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate as a Key Intermediate in Phosphoramidate Prodrug Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate. This chiral phosphoramidating reagent is a critical intermediate in the stereospecific synthesis of phosphoramidate prodrugs, commonly known as ProTides. We will delve into the underlying principles of the ProTide strategy, which is designed to enhance the intracellular delivery and activation of nucleoside and nucleotide analogue inhibitors. This guide furnishes detailed protocols for the synthesis of the target prodrug from this intermediate and subsequent in vitro characterization of the final compound's enzyme inhibitory activity.
Introduction: The Challenge of Nucleotide Delivery and the ProTide Solution
Nucleoside and nucleotide analogues represent a cornerstone of antiviral and anticancer therapy.[1] Their mechanism of action relies on intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases or other critical cellular enzymes. However, this activation pathway faces significant hurdles. The initial phosphorylation step is often inefficient and rate-limiting, and the inherent negative charge of nucleotide monophosphates severely restricts their ability to cross cell membranes, leading to poor bioavailability.[2]
The ProTide (Pro-drug nucleotide) approach elegantly circumvents these barriers.[3] By masking the phosphate group with an aryl moiety and an amino acid ester, the resulting phosphoramidate is rendered lipophilic and cell-permeable. Once inside the cell, these masking groups are sequentially cleaved by endogenous enzymes to release the nucleotide monophosphate, effectively bypassing the need for the initial, often problematic, kinase-mediated phosphorylation step.[3][4] this compound serves as a sophisticated chemical tool, a diastereomerically pure phosphorylating agent, that allows for the precise and stereocontrolled installation of the desired phosphoramidate moiety onto a parent nucleoside. The specific stereochemistry at the phosphorus center is crucial, as it can significantly influence the rate of metabolic activation and, consequently, the overall efficacy and toxicity profile of the final drug.[5]
Physicochemical Properties
Proper handling and storage are paramount for maintaining the integrity of this reagent. Below are its key properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇F₅NO₅P | [6] |
| Molecular Weight | 453.3 g/mol | [6] |
| CAS Number | 1627824-09-2 | [7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [7][8] |
| Storage Conditions | Store at -20°C to maintain long-term stability. For short-term use, refrigeration is acceptable. | [7][9] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |
Principle of Action: The Intracellular Activation Pathway
The core utility of this compound lies in its role in constructing ProTides. The resulting prodrug is designed for a specific, multi-step intracellular activation cascade, as illustrated below. The rationale behind this design is to ensure stability in plasma while enabling efficient enzymatic conversion within the target cells.[10]
Figure 1: Intracellular metabolic activation pathway of a phosphoramidate (ProTide) prodrug.
This multi-stage process ensures that the highly charged, membrane-impermeable active drug is generated only after the prodrug has successfully entered the target cell. The choice of the amino acid and the aryl group can be tuned to modulate the rate of activation and cellular accumulation.[11]
Experimental Protocols
Protocol 4.1: Synthesis of a Nucleoside Phosphoramidate Prodrug
This protocol describes the coupling of this compound to a primary hydroxyl group of a parent nucleoside analog. The pentafluorophenoxy group serves as an excellent leaving group, facilitating a clean and stereoretentive nucleophilic substitution at the phosphorus center.[12]
Rationale: The use of a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), selectively deprotonates the most acidic hydroxyl group of the nucleoside (typically the 5'-OH), creating a nucleophilic alkoxide that attacks the phosphorus center of the reagent. This method is highly efficient for achieving diastereomerically pure products.[12]
Figure 2: Experimental workflow for the synthesis of a nucleoside phosphoramidate prodrug.
Materials:
-
Nucleoside Analog (with an available primary hydroxyl group)
-
This compound
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF (typically 1.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates, appropriate solvent system (e.g., Hexane/EtOAc or DCM/Methanol)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the nucleoside analog (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice-water bath.
-
Add the solution of t-BuMgCl in THF (1.1 eq) dropwise over 10 minutes. Stir the resulting mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add the solution of the phosphoramidating reagent to the nucleoside solution dropwise at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nucleoside is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by cooling it back to 0°C and slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure phosphoramidate prodrug.
Protocol 4.2: General In Vitro Enzyme Inhibition Assay
This protocol provides a framework for determining the inhibitory potency (e.g., IC₅₀) of the synthesized prodrug's active metabolite against its target enzyme. Note: This assay tests the active form of the drug, not the prodrug itself, unless the goal is to assess premature inhibition. The active monophosphate must first be generated, either by chemical synthesis or by incubating the prodrug with cell lysates containing the necessary activating enzymes. For simplicity, this protocol assumes the active monophosphate inhibitor is available.
Rationale: The IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency. It is determined by measuring the rate of an enzymatic reaction across a range of inhibitor concentrations.[13] A standard operating procedure ensures reproducibility and accuracy.[14]
Figure 3: General workflow for an in vitro enzyme inhibition (IC₅₀) assay.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Inhibitor (active monophosphate form)
-
Assay Buffer (optimized for pH, salt concentration, and cofactors for the target enzyme)
-
96-well microplate
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, etc.)
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
To the wells of a 96-well plate, add the diluted inhibitor solutions. Include control wells:
-
Maximum Activity Control (100% activity): Assay buffer without inhibitor.
-
Background Control (0% activity): Assay buffer without the enzyme.
-
-
Add a constant amount of the target enzyme to each well (except the background control).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 15 minutes at 37°C) to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Allow the reaction to proceed for a predetermined time, ensuring the reaction rate is in the linear range for the uninhibited control.
-
Measure the output signal (e.g., absorbance at a specific wavelength) using a plate reader.
-
Data Analysis: a. Subtract the average background control signal from all other measurements. b. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_max_activity)) c. Plot the % Inhibition versus the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Data Presentation and Interpretation
The primary output from the enzyme inhibition assay is the IC₅₀ value. Results should be tabulated for clarity and comparison with reference compounds.
Table 2: Sample Data Presentation for Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) [Mean ± SD, n=3] |
| Synthesized Inhibitor (Active Metabolite) | e.g., HCV NS5B Pol | [Experimental Value] |
| Reference Inhibitor (e.g., Sofosbuvir-MP) | e.g., HCV NS5B Pol | [Literature Value] |
A lower IC₅₀ value indicates a more potent inhibitor. It is critical to recognize that the IC₅₀ is dependent on assay conditions, particularly substrate concentration. For competitive inhibitors, the IC₅₀ will increase with increasing substrate concentration.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this reagent and all associated chemicals.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[15]
-
Storage: Store the compound tightly sealed in a cool, dry place at the recommended temperature of -20°C to prevent degradation.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Mehellou, Y., & De Clercq, E. (2010). Prodrug strategies for improving the oral absorption of antiviral nucleotide analogues. Expert Opinion on Drug Delivery, 7(6), 723-735.
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Prodrug strategies in the design of nucleoside and nucleotide antiviral therapeutics. Antiviral Research, 98(2), 147-164.
- Yan, V. C., & Muller, F. L. (2021). Advancement of Prodrug Approaches for Nucleotide Antiviral Agents. ACS Infectious Diseases, 8(1), 13-28.
- Wang, J., & Li, C. (2016). Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta Pharmaceutica Sinica B, 6(4), 293-302.
- Acharjee, M., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1169843.
- BenchChem. (n.d.). Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate.
- MCE (MedChemExpress). (n.d.). Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate.
- PubChem. (n.d.). Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate.
- Synthonix. (n.d.). This compound.
- Griesgraber, G. W., et al. (2005). Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 843-847.
- McGuigan, C., et al. (1997). Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation. Antiviral Research, 35(3), 195-204.
- Mehellou, Y., et al. (2018). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. Bioorganic & Medicinal Chemistry Letters, 28(17), 2857-2861.
- Sigma-Aldrich. (n.d.). This compound.
- Sofia, M. J., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. In Nucleoside Triphosphates and their Analogs: Chemistry, Biology, and Therapeutics. Wiley.
- Ožbolt, L., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
- MedChemExpress. (2025). This compound-SDS.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1627824-09-2 [sigmaaldrich.com]
- 8. This compound | 1627824-09-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Solubility Profile of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate in Organic Solvents: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive framework for determining the solubility of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, a key phosphoramidate prodrug intermediate. Recognizing the critical role of solubility in drug development—from process chemistry to formulation—this document outlines the underlying scientific principles, offers a detailed experimental protocol for generating reliable solubility data, and presents a representative dataset in a selection of common organic solvents. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers, scientists, and drug development professionals to make informed decisions in their work with this and structurally related compounds.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that profoundly influences the entire drug development lifecycle. For this compound, an important intermediate in the synthesis of antiviral agents like Sofosbuvir, understanding its behavior in various organic solvents is paramount.[1] This knowledge is critical for:
-
Process Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization directly impacts reaction kinetics, yield, and purity.[2][3][4][5]
-
Formulation Development: The choice of excipients and the design of the final dosage form are heavily dependent on the solubility characteristics of the drug substance.
-
Analytical Method Development: Establishing reliable analytical techniques for quality control requires a thorough understanding of the analyte's solubility.
-
Predicting Bioavailability: While this is an intermediate, the principles of solubility are central to the design of prodrugs aimed at enhancing the absorption of the final API.[6]
This application note serves as a practical guide for researchers to systematically evaluate the solubility of this phosphoramidate intermediate, thereby facilitating smoother and more efficient drug development workflows.
Theoretical Considerations: The Science of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more nuanced perspective considers the following factors:
-
Molecular Structure of the Solute: this compound possesses a complex molecular architecture. The presence of the highly electronegative fluorine atoms on the perfluorophenoxy group can significantly alter the molecule's polarity and its ability to participate in hydrogen bonding.[7][8] The phenoxy, isopropyl, and D-alaninate moieties each contribute to the overall lipophilicity and potential for various intermolecular interactions.
-
Solvent Properties: The choice of solvent is a critical determinant of solubility. Key solvent characteristics include:
-
Polarity: The dielectric constant of a solvent influences its ability to solvate charged or polar molecules.
-
Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors, acceptors, or both. The phosphoramidate group in the solute has hydrogen bond accepting capabilities.
-
Dispersion Forces: These van der Waals forces are important for the dissolution of nonpolar compounds.
-
-
Stereochemistry: The specific spatial arrangement of atoms in a molecule can affect its crystal lattice energy and its interaction with chiral solvents. Diastereomers, such as the target compound and its L-alaninate counterpart, can exhibit different solubilities.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, solubility increases with temperature.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the determination of the equilibrium solubility of this compound using the gold-standard shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC).[9][10][11][12]
Materials and Equipment
-
This compound (purity >99%)
-
HPLC-grade organic solvents (a selection is provided in Table 1)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into each of three scintillation vials for each solvent to be tested. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid phase.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration within the calibration range of the HPLC method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound in each solvent.
-
Analyze the diluted samples and calibration standards by HPLC. A typical reversed-phase HPLC method with UV detection is suitable.
-
Determine the concentration of the compound in the diluted samples from the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Calculate the mean and standard deviation for the triplicate measurements for each solvent.
-
Representative Solubility Data
The following table presents a hypothetical but representative dataset for the solubility of this compound in a range of organic solvents with varying polarities and hydrogen bonding capabilities. This data is for illustrative purposes to demonstrate how results should be presented.
| Solvent | Solvent Class | Polarity Index | H-Bonding | Solubility (mg/mL) at 25°C |
| Methanol | Polar Protic | 5.1 | Donor/Acceptor | 150.2 ± 3.5 |
| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | 95.7 ± 2.1 |
| Isopropanol | Polar Protic | 3.9 | Donor/Acceptor | 60.5 ± 1.8 |
| Acetonitrile | Polar Aprotic | 5.8 | Acceptor | 125.8 ± 2.9 |
| Acetone | Polar Aprotic | 5.1 | Acceptor | 210.4 ± 4.2 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | 180.1 ± 3.7 |
| Dichloromethane | Polar Aprotic | 3.1 | Weak Acceptor | 250.6 ± 5.1 |
| Toluene | Nonpolar | 2.4 | None | 45.3 ± 1.1 |
| Heptane | Nonpolar | 0.1 | None | < 0.1 |
Interpretation and Causality
The illustrative data in Table 1 suggests a high solubility in polar aprotic solvents like dichloromethane and acetone. This can be attributed to the favorable dipole-dipole interactions between the solvent and the polar moieties of the phosphoramidate compound. The moderate to high solubility in alcohols like methanol and ethanol indicates that hydrogen bonding also plays a significant role in the solvation process. The lower solubility in nonpolar solvents such as toluene and heptane is expected, given the polar nature of the solute. The presence of the perfluorophenoxy group likely enhances solubility in certain organic solvents due to favorable interactions with the solvent molecules, a phenomenon observed with other fluorinated compounds.[7][8]
Conclusion
This application note provides a robust and scientifically grounded protocol for the determination of the solubility of this compound in organic solvents. By following the detailed shake-flask method coupled with HPLC analysis, researchers can generate accurate and reproducible data. A thorough understanding of the solubility profile of this key intermediate is essential for the efficient and successful development of its corresponding active pharmaceutical ingredient. The principles and methodologies outlined here are broadly applicable to the characterization of other novel pharmaceutical compounds.
References
-
PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. National Center for Biotechnology Information. [Link]
-
Technobis Crystallization Systems. Solvent selection for process development. Published November 25, 2021. [Link]
-
APC. Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Published October 9, 2020. [Link]
-
Scatolin, R. Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. [Link]
-
Technobis Crystallization Systems. Solvent Selection in Process Development during OPRD. Published October 9, 2020. [Link]
-
Ghorbanpour, A., et al. Solvent selection for pharmaceuticals. ResearchGate. Published August 2025. [Link]
-
Unknown Author. Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
Thermodynamics Research Center. Guidelines for Reporting Solubility Data. [Link]
-
McGuigan, C., et al. Enhancing the aqueous solubility of d4T-based phosphoramidate prodrugs. PubMed. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Published August 31, 2018. [Link]
-
Fiveable. Fluoro Group Definition. [Link]
-
PubChem. Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, (2S)-. National Center for Biotechnology Information. [Link]
-
Davison, D. A Quick Introduction to Graphviz. Published September 19, 2017. [Link]
-
ResearchGate. The Influence of Trifluoromethyl Groups on the Miscibility of Fluorinated Alcohols with Water: A Molecular Dynamics Simulation Study of 1,1,1-Trifluoropropan-2-ol in Aqueous Solution. [Link]
-
YouTube. Graphviz workflow 1. Published February 24, 2023. [Link]
-
YouTube. Graphviz tutorial. Published January 13, 2021. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Published August 2025. [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Published February 14, 2019. [Link]
-
ScienceDaily. A missing flash of light revealed a molecular secret. Published January 5, 2026. [Link]
-
PubChem. Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, (2S)-. National Center for Biotechnology Information. [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Published February 15, 2024. [Link]
-
YouTube. ES114 Graphviz. Published February 25, 2025. [Link]
-
Graphviz. Graphviz. [Link]
-
ResearchGate. Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. [Link]
-
ResearchGate. Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. Published February 11, 2025. [Link]
-
ResearchGate. (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)*. Published August 10, 2025. [Link]
-
ResearchGate. (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Published August 6, 2025. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties 1. Published August 9, 2020. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Published August 9, 2020. [Link]
-
ResearchGate. (PDF) The Solubility of Proteins in Organic Solvents. Published August 6, 2025. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Enhancing the aqueous solubility of d4T-based phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. fiveable.me [fiveable.me]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Optically Active Pharmaceuticals
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The stereochemical identity of a pharmaceutical agent is a critical determinant of its pharmacological and toxicological profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development.[1][2][3][4][5] This guide provides a detailed overview of the primary strategies and step-by-step protocols for the synthesis of optically active pharmaceuticals, designed for researchers, scientists, and drug development professionals. We will delve into the logic behind selecting a synthetic strategy, the practical execution of key experimental techniques, and the essential analytical methods for verifying enantiomeric purity, all grounded in established scientific principles and regulatory expectations.[6][7][8]
The Imperative of Chirality in Drug Design
A molecule is chiral if it is non-superimposable on its mirror image; these mirror images are known as enantiomers.[9][10] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors in a chiral environment like the human body.[10][11] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, interfere with the eutomer's activity, or even be toxic.[1][2][4] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in drug safety.[12] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization of individual enantiomers and justify the development of a single enantiomer versus a racemic mixture (a 50:50 mixture of both enantiomers).[6][7][8][13]
Strategic Approaches to Asymmetric Synthesis
The goal of asymmetric synthesis is to produce a single enantiomer in excess over the other.[3] This is achieved by introducing a source of chirality into the reaction, which biases the formation of one enantiomer. The primary strategies employed in the pharmaceutical industry are:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, or terpenes, as starting materials.[1][14] These readily available and enantiomerically pure building blocks are then chemically transformed into the desired target molecule.
-
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction.[9][14][15] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[9][15]
-
Asymmetric Catalysis: This elegant approach uses a small amount of a chiral catalyst to generate a large quantity of a chiral product.[3][5][16] The catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. This category includes metal-based catalysts, organocatalysts, and biocatalysts (enzymes).[5][17][]
-
Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers.[10][19][20] While this approach doesn't create new stereocenters, it is a widely used industrial technique, especially when an efficient racemization of the unwanted enantiomer can be achieved.[16][21]
The choice of strategy depends on factors such as the complexity of the target molecule, the availability of starting materials, scalability, and cost-effectiveness.[17][22]
Key Methodologies and Protocols
This section provides detailed protocols for common and impactful techniques in the synthesis of optically active pharmaceuticals.
Asymmetric Synthesis Using a Chiral Auxiliary: The Evans Aldol Reaction
The use of Evans' oxazolidinone auxiliaries is a classic and reliable method for the asymmetric synthesis of α-hydroxy carbonyl compounds, which are common structural motifs in pharmaceuticals.[14][15] The chiral auxiliary directs the enolization and subsequent alkylation or aldol reaction to proceed with high diastereoselectivity.
Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium dropwise and stir for 15 minutes to form the lithium salt.
-
Slowly add the desired acyl chloride (e.g., propionyl chloride) and stir for 1-2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the N-acylated oxazolidinone by flash chromatography.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the purified N-acylated oxazolidinone in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add a Lewis acid (e.g., titanium tetrachloride) dropwise, followed by a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir for 30-60 minutes to form the titanium enolate.
-
Add the desired aldehyde (e.g., isobutyraldehyde) and stir for 2-4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, and concentrate.
-
Purify the aldol adduct by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Add hydrogen peroxide followed by lithium hydroxide.
-
Stir at 0 °C for 4-6 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired chiral β-hydroxy acid.
-
Chiral Resolution: Diastereomeric Salt Formation
This technique is a workhorse in the pharmaceutical industry for resolving racemic acids and bases.[10][19][20] It involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[10][19][20]
Protocol: Resolution of a Racemic Amine with a Chiral Acid
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.
-
Slowly add the acid solution to the amine solution with stirring.
-
Heat the mixture to dissolve any precipitate and then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum. This is your first crop of the less soluble diastereomeric salt.
-
The enantiomeric purity of the salt can be checked by liberating the amine and analyzing it by chiral HPLC.
-
-
Liberation of the Free Enantiomer:
-
Suspend the diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the resolving agent.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Isolation of the Other Enantiomer:
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.
-
Concentrate the mother liquor and liberate the amine as described above to obtain the other enantiomer, which will be enriched in the opposite configuration.
-
Enzymatic Kinetic Resolution
Enzymes are highly selective chiral catalysts that can differentiate between enantiomers of a substrate.[][23][24] In an enzymatic kinetic resolution, one enantiomer of a racemic mixture is preferentially transformed into a product, while the other enantiomer remains largely unreacted.[25][26] This allows for the separation of the unreacted starting material and the product. Lipases are commonly used for the resolution of alcohols and esters.[26][27]
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
-
Reaction Setup:
-
To a solution of the racemic secondary alcohol (e.g., 1-phenylethanol) in an organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate).
-
Add the lipase enzyme (e.g., Lipase from Candida antarctica B, immobilized).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC.
-
The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.
-
-
Work-up and Separation:
-
When the desired conversion is reached, filter off the immobilized enzyme (it can often be reused).
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the ester product by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered alcohol and the ester product using chiral GC or HPLC.
-
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value). A high E-value indicates good selectivity of the enzyme for one enantiomer.
Analytical Techniques for Determining Enantiomeric Purity
The accurate determination of enantiomeric excess (ee) is crucial throughout the drug development process.[28] Enantiomeric excess is a measure of the purity of a chiral substance and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
| Analytical Technique | Principle | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[19] | Widely applicable, high accuracy and precision, can be used for both analytical and preparative separations.[19][28] | Can be expensive, method development can be time-consuming.[19] |
| Chiral Gas Chromatography (GC) | Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column.[28] | High resolution, suitable for volatile and thermally stable compounds. | Limited to volatile analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral shift reagent or a chiral solvating agent, the NMR signals for the enantiomers are shifted to different extents, allowing for quantification.[28][29] | Rapid analysis, provides structural information. | Lower sensitivity compared to chromatographic methods, may require specialized reagents. |
| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on their different mobilities in the presence of a chiral selector in the buffer.[30] | High separation efficiency, small sample volume, low solvent consumption.[30] | Lower concentration sensitivity than HPLC. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[28][31] | Provides information about the absolute configuration. | Less common for routine ee determination, requires a chromophore near the stereocenter.[31] |
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for the class of compound being analyzed (e.g., polysaccharide-based, protein-based, or Pirkle-type columns).
-
Mobile Phase Optimization:
-
Start with a common mobile phase for the selected column (e.g., a mixture of hexane and isopropanol for normal-phase chromatography).
-
Inject a solution of the racemic mixture.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks with a reasonable retention time.
-
-
Sample Preparation: Prepare a solution of the synthesized sample in the mobile phase at a known concentration.
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation: Calculate the enantiomeric excess (ee) using the peak areas (A₁ and A₂) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| x 100
Visualization of Key Workflows
Decision Tree for Selecting a Chiral Synthesis Strategy
Caption: A decision-making flowchart for selecting an appropriate strategy for synthesizing an optically active pharmaceutical.
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
Caption: A generalized workflow illustrating the process of separating enantiomers using diastereomeric salt crystallization.
Conclusion
The synthesis of optically active pharmaceuticals is a complex but essential aspect of modern drug development. A thorough understanding of the principles of stereochemistry, combined with expertise in the various synthetic and analytical methodologies, is paramount for the successful and safe development of new medicines. This guide has provided an overview of the key strategies, detailed protocols for their implementation, and the analytical tools necessary to ensure the enantiomeric purity of the final drug substance. As the field continues to evolve, with innovations in catalysis and green chemistry, the principles outlined here will remain fundamental to the creation of safer and more effective chiral drugs.[17][32][33]
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). Pharmaceuticals (Basel), 16(3), 339. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Organic & Biomolecular Chemistry, 11(45), 7839-7853. [Link]
-
Kinetics of the Enzymatic Resolution of Racemic Compounds in Bi-Bi Reactions. ResearchGate. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
The Significance of Chirality in Drug Design and Development. (2015). Molecules, 20(10), 18389-18404. [Link]
-
Chiral Drugs: An Overview. (2006). International Journal of Biomedical Science, 2(2), 85-100. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. (2023). Pharmaceuticals (Basel), 16(3), 339. [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
-
Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. (2011). Accounts of Chemical Research, 44(11), 1136-1149. [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
FDA issues flexible policy on chiral drugs. (1992). Chemical & Engineering News, 70(21), 4. [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. (1994). The Journal of Organic Chemistry, 59(11), 3064-3073. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2011). Accounts of Chemical Research, 44(11), 1162-1172. [Link]
-
Achieving Enantioselectivity. Pharmaceutical Technology. [Link]
-
Synthesis and separation of optically active compounds. Part I. (1997). Journal de Pharmacie de Belgique, 52(5), 235-245. [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(12), 1017-1022. [Link]
-
The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. [Link]
-
Development of New Stereoisomeric Drugs. (1992). FDA. [Link]
-
Kinetic resolution. Wikipedia. [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry, 66(13), 8583-8616. [Link]
-
Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. ResearchGate. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. OUCI. [Link]
-
Enantioselective Transformations in the Synthesis of Therapeutic Agents. (2023). Chemical Reviews, 123(15), 9315-9371. [Link]
-
Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya university. [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). Molecules, 29(19), 4589. [Link]
-
Catalyzed Enantioselective Organic Synthesis. ACS Central Science. [Link]
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. (2019). ACS Catalysis, 9(2), 1264-1269. [Link]
-
Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]
-
Examples of optically active drugs containing mandelic acid subunits. ResearchGate. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]
-
(PDF) Synthesis and Application of New, Optically Active Compounds as Catalysts and Ligands in Enantioselective Reactions. ResearchGate. [Link]
-
Chirality & Drug Production. Save My Exams. [Link]
-
Making an optically active compound. YouTube. [Link]
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [ouci.dntb.gov.ua]
- 5. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 9. york.ac.uk [york.ac.uk]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. savemyexams.com [savemyexams.com]
- 12. youtube.com [youtube.com]
- 13. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Synthesis and separation of optically active compounds. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 19. pure-synth.com [pure-synth.com]
- 20. Chiral resolution - Wikipedia [en.wikipedia.org]
- 21. pharmtech.com [pharmtech.com]
- 22. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 23. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pharmaguru.co [pharmaguru.co]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Phosphoramidate Prodrugs
Introduction: The Analytical Imperative for Phosphoramidate Prodrugs
Phosphoramidate prodrugs represent a cornerstone of modern medicinal chemistry, particularly in antiviral therapy. This prodrug strategy, often referred to as the ProTide approach, ingeniously masks the highly polar phosphonate or phosphate group of a nucleotide analogue. This chemical modification facilitates passive diffusion across cell membranes, overcoming a critical hurdle in drug delivery. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved, releasing the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form that inhibits viral replication. Prominent examples like Sofosbuvir and Remdesivir underscore the clinical success of this strategy.
However, the very lability that makes phosphoramidates effective prodrugs also presents significant bioanalytical challenges. Their quantification in complex biological matrices, such as plasma, is complicated by their susceptibility to chemical and enzymatic degradation. Accurate and robust analytical methods are therefore paramount for the reliable characterization of their pharmacokinetics, bioavailability, and stability, which are critical data points in drug development.
This technical guide provides a comprehensive overview of the principal analytical techniques for the quantification of phosphoramidate prodrugs. We will delve into the mechanistic underpinnings and practical applications of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both high-level scientific context and detailed, field-proven protocols. All methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data integrity and regulatory compliance.[1][2][3]
Chapter 1: Foundational Principles of Bioanalysis for Phosphoramidate Prodrugs
The successful quantification of phosphoramidate prodrugs hinges on a meticulous approach to sample handling and preparation, coupled with the selection of an appropriate analytical technique. The inherent instability of the phosphoramidate bond necessitates careful consideration of sample collection, processing, and storage conditions to prevent ex vivo degradation, which could lead to an underestimation of the prodrug concentration and an overestimation of its metabolites.
Critical Considerations for Sample Stability
Phosphoramidate prodrugs can be hydrolyzed both chemically and enzymatically by esterases and phosphoramidases present in biological matrices like human plasma.[4] This degradation must be mitigated from the moment of sample collection.
-
Anticoagulant Selection: K2-EDTA is the preferred anticoagulant for plasma collection, as it chelates divalent cations that are cofactors for many degradative enzymes.
-
Temperature Control: Samples should be collected and processed on ice to minimize enzymatic activity. Long-term storage must be at -70°C or lower.
-
pH Control: Acidification of the plasma sample, for instance with formic acid, can effectively quench enzymatic activity and stabilize the prodrug. This has been a key strategy in the successful validation of methods for drugs like Remdesivir.[5]
-
Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized, and stability across these cycles must be rigorously validated.[6][7]
The Hierarchy of Analytical Techniques
The choice of analytical technique is dictated by the stage of drug development and the specific requirements of the analysis (e.g., sensitivity, selectivity, matrix complexity).
-
LC-MS/MS: The gold standard for bioanalysis in complex matrices due to its unparalleled sensitivity and selectivity. It is the method of choice for pharmacokinetic studies where low concentrations of the drug and its metabolites must be measured.
-
HPLC-UV: A robust and widely accessible technique, well-suited for the analysis of bulk drug substances, formulation assays, and in vitro stability studies where analyte concentrations are relatively high. Its utility in bioanalysis is limited by lower sensitivity compared to LC-MS/MS and potential interference from matrix components.
-
³¹P NMR: A powerful tool for structural elucidation and purity assessment of bulk drug substance. As a quantitative technique (qNMR), it offers the advantage of direct measurement without the need for a chemically identical reference standard for the analyte. It is particularly useful for characterizing reference standards and for mechanistic studies in simple matrices.[8][9]
Chapter 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying phosphoramidate prodrugs in biological fluids. Its power lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry (MS/MS).
Principle of Operation
The LC system separates the prodrug from its metabolites and endogenous matrix components. The eluent is then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), where the analyte molecules are charged. The first quadrupole (Q1) selects the precursor ion (the charged parent molecule). This ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.
Sample Preparation: The Key to Robustness
Effective sample preparation is crucial to remove proteins and phospholipids from the plasma matrix, which can interfere with the analysis and damage the analytical column and mass spectrometer. The three most common approaches are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: General workflow for phosphoramidate prodrug bioanalysis.
Detailed Protocols
-
Rationale: This is the simplest and fastest method. An organic solvent (typically acetonitrile) is added to the plasma to denature and precipitate proteins. While fast, it is the least clean of the methods and may not sufficiently remove phospholipids, potentially leading to matrix effects.
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
-
-
Rationale: LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on partitioning. It provides a cleaner sample than PPT. The choice of organic solvent is critical and depends on the polarity of the prodrug. Methyl tert-butyl ether (MTBE) is a common choice.
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for injection.
-
-
Rationale: SPE is the most selective and provides the cleanest extracts. It utilizes a solid sorbent packed in a cartridge or 96-well plate to retain the analyte while interferences are washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is particularly effective for phosphoramidates.[10]
-
Procedure (using a Mixed-Mode Cation Exchange Cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 50 mM ammonium acetate (pH 6) through the cartridge.
-
Load: Dilute 100 µL of plasma with 100 µL of 50 mM ammonium acetate (pH 6) and load the mixture onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
-
Typical LC-MS/MS Method Parameters & Performance
The following table summarizes typical validation parameters for the LC-MS/MS quantification of phosphoramidate prodrugs, using Remdesivir and Sofosbuvir as examples.
| Parameter | Remdesivir[5][6][7][11] | Sofosbuvir |
| Linearity Range | 0.5 - 5000 ng/mL | 0.3 - 3000 ng/mL |
| LLOQ | 0.5 ng/mL | 0.3 ng/mL |
| Accuracy (% Bias) | Within ±9.8% | Within ±15% |
| Precision (%RSD) | < 9.8% | < 15% |
| Extraction Recovery | ~77% (PPT) | >85% (LLE) |
| Matrix Effect | Monitored, within acceptable limits | Monitored, within acceptable limits |
| Internal Standard | Remdesivir-d5 | Tadalafil or Ledipasvir-d8 |
Chapter 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV is an indispensable tool for the analysis of bulk drug substance and pharmaceutical formulations, where analyte concentrations are high.
Principle of Operation
HPLC-UV relies on the principle that many organic molecules, including most phosphoramidate prodrugs which contain purine or pyrimidine nucleobases, absorb light in the ultraviolet (UV) spectrum. The amount of light absorbed is directly proportional to the analyte's concentration (Beer-Lambert Law). A reversed-phase C18 column is typically used for separation.
Method Development and Validation
Method development focuses on optimizing the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve good separation between the parent drug, its impurities, and degradation products. Validation is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness.[12][13][14]
Caption: Workflow for HPLC-UV analysis of bulk drug or formulations.
Detailed Protocol: Purity of a Phosphoramidate Prodrug
-
Rationale: This protocol is designed to assess the purity of a phosphoramidate prodrug raw material.
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of 10 mM phosphate buffer (pH 4.0) and acetonitrile. Filter and degas.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 20-140 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a target concentration within the calibration range (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (adjust based on analyte's λmax)
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the test sample and quantify the main peak against the curve. Impurities can be estimated by their peak area percentages.
-
Typical HPLC-UV Method Performance
The following table provides typical validation parameters for the HPLC-UV analysis of phosphoramidate prodrugs, using Abacavir as an example.
| Parameter | Abacavir Prodrug (in formulation)[12][13][14][15][16] |
| Linearity Range | 20 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 102% |
| Precision (%RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.5 µg/mL |
Chapter 4: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a unique and powerful technique for the analysis of phosphorus-containing compounds. Since it directly observes the phosphorus nucleus, it provides a clean spectrum, often free from the complex overlapping signals seen in proton (¹H) NMR, especially in biological matrices.[8][9]
Principle of Operation
The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it highly suitable for NMR analysis. The chemical shift of a ³¹P nucleus is highly sensitive to its electronic environment, allowing for clear differentiation between the phosphoramidate, its phosphate metabolites, and other phosphorus-containing impurities. For quantitative analysis (qNMR), the area under a peak is directly proportional to the number of nuclei, allowing for absolute purity determination when an internal standard of known purity is used.[17][18]
Key Parameters for Quantitative ³¹P NMR
To ensure accurate quantification, several experimental parameters must be carefully controlled:
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest T1 (spin-lattice relaxation time) of any phosphorus nucleus in the sample to ensure complete relaxation between scans.
-
Proton Decoupling: Inverse-gated decoupling should be used to suppress the nuclear Overhauser effect (NOE), which can otherwise lead to inaccurate signal integrations.
-
Internal Standard: A certified reference material containing phosphorus, which does not react with the sample and has a signal that does not overlap with the analyte signals (e.g., phosphonoacetic acid), is required.[17]
Detailed Protocol: Purity Assessment of Sofosbuvir by ³¹P qNMR
-
Rationale: To determine the absolute purity of a Sofosbuvir bulk sample using an internal standard.
-
Procedure:
-
Sample Preparation: Accurately weigh ~20 mg of Sofosbuvir and ~10 mg of a certified phosphonoacetic acid internal standard into an NMR tube.
-
Dissolution: Add ~0.7 mL of an aprotic deuterated solvent (e.g., DMSO-d6) to dissolve the sample and standard completely. An aprotic solvent is crucial to avoid deuterium exchange issues with the standard.
-
NMR Acquisition Parameters:
-
Spectrometer: ≥ 400 MHz
-
Pulse Program: Inverse-gated decoupling
-
Relaxation Delay (d1): 30 seconds (must be determined experimentally)
-
Acquisition Time (at): ~2 seconds
-
Number of Scans (ns): 64 or more for good signal-to-noise
-
-
Data Processing: Apply an exponential multiplication factor to improve the signal-to-noise ratio. Manually phase and baseline correct the spectrum.
-
Quantification: Integrate the well-resolved peaks for Sofosbuvir and the internal standard. Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of phosphorus nuclei for both the analyte and the standard.
-
Typical ³¹P qNMR Method Performance
| Parameter | Sofosbuvir (Bulk Purity) |
| Solvent | DMSO-d6 |
| Internal Standard | Phosphonoacetic Acid (PAA) |
| Accuracy (% Purity) | 99.10 ± 0.30% (agrees with ¹H qNMR) |
| Precision (%RSD) | < 1.0% |
Conclusion
The quantification of phosphoramidate prodrugs is a multifaceted challenge that requires a deep understanding of their inherent chemical properties and the strategic application of advanced analytical techniques. LC-MS/MS stands as the premier tool for pharmacokinetic studies in complex biological matrices, offering unmatched sensitivity and specificity. HPLC-UV remains a workhorse for purity and formulation analysis in later-stage development. ³¹P NMR provides an orthogonal and absolute method for the characterization of bulk substances and reference standards.
The successful implementation of these techniques is critically dependent on robust sample preparation protocols that preserve the integrity of the analyte. By carefully selecting the appropriate technique and meticulously validating the methodology according to global regulatory standards like ICH M10, researchers can generate high-quality, reliable data essential for advancing these life-saving therapeutics from the laboratory to the clinic.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
Frontline Pharma Consulting. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
Elsevier. (2021). Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma. [Link]
-
Kymos. (2023). ICH M10 guideline: validation of bioanalytical methods. [Link]
-
National Library of Medicine. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]
-
PubMed Central. (2021). Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma. [Link]
-
ResearchGate. (2021). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Semantic Scholar. (2024). LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [Link]
-
World Journal of Pharmaceutical Research. (2022). Development and validation of liquid chromatography, mass spectrometer methods for determination of remdesivir and its metabolite GS-441524 in plasma and their application in COVID-19 related clinical studies. [Link]
-
National Center for Biotechnology Information. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. [Link]
-
ResearchGate. (2018). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. [Link]
-
Element Lab Solutions. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. [Link]
-
Journal of Visualized Experiments. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. [Link]
-
Biotage. (2019). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. [Link]
-
Asian Journal of Chemistry. (2010). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
American Chemical Society. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
PubMed. (2005). Quantitative NMR spectroscopy--applications in drug analysis. [Link]
-
National Center for Biotechnology Information. (2016). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2017). NEW ANALYTICALMETHOD DEVELOPMENT AND VALIDATION OF ABACAVIR BY RP-HPLC. [Link]
-
National Center for Biotechnology Information. (2014). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]
-
International Journal of Pharma Sciences and Research. (2014). RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. [Link]
-
LCGC International. (2011). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Phenomenex. (2017). SAMPLE PREPARATION. [Link]
-
PubMed. (2016). Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. agilent.com [agilent.com]
- 5. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmpas.com [jmpas.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.info [ijpsr.info]
- 17. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory Storage and Handling of Air-Sensitive Phosphorylating Agents
Introduction
Phosphorylating agents are indispensable reagents in modern chemical synthesis, particularly in the fields of drug development and biotechnology for the construction of oligonucleotides and other vital biomolecules.[1][2][] Many of the most effective phosphorylating agents, such as phosphorus halides and phosphoramidites, are highly sensitive to atmospheric moisture and oxygen.[4][5] Their reactivity, which makes them invaluable in synthesis, also presents significant handling and storage challenges. Improper management of these reagents can lead to degradation of the compound, failure of critical synthetic steps, and, most importantly, significant safety hazards, including the release of toxic and corrosive byproducts.[6][7][8][9]
This comprehensive guide provides detailed protocols and best practices for the safe and effective storage and handling of air-sensitive phosphorylating agents. It is intended for researchers, scientists, and drug development professionals who work with these reactive compounds. The protocols outlined herein are designed to ensure reagent integrity, experimental success, and, above all, laboratory safety.
Understanding the Hazards: Properties of Common Air-Sensitive Phosphorylating Agents
A thorough understanding of the specific hazards associated with each phosphorylating agent is the foundation of safe laboratory practice. Many are classified as pyrophoric or water-reactive, meaning they can spontaneously ignite on contact with air or react violently with moisture.[6][7][8] The table below summarizes the properties and key hazards of several commonly used air-sensitive phosphorylating agents.
| Reagent | Formula | Appearance | Key Hazards | Incompatible Materials |
| Phosphorus Trichloride | PCl₃ | Colorless to yellow fuming liquid | Corrosive, toxic by inhalation, reacts violently with water to produce HCl gas.[9] | Water, alcohols, strong bases, oxidizing agents |
| Phosphorus Oxychloride | POCl₃ | Colorless to yellow fuming liquid | Corrosive, toxic, reacts with water to produce HCl and phosphoric acid.[10] | Water, alcohols, strong bases, metals |
| Phosphorus Pentachloride | PCl₅ | Pale yellow, fuming solid | Corrosive, toxic, reacts violently with water to produce HCl and phosphoric acid.[5][11] | Water, alcohols, amines, strong bases |
| Phosphoramidites | R₂N-P(OR')₂ | White to off-white powders or viscous oils | Highly moisture-sensitive, can degrade rapidly upon exposure to air.[1][12] | Water, protic solvents, strong acids |
| Phosphine | PH₃ | Colorless gas | Extremely toxic, pyrophoric, can ignite spontaneously in air. | Air, oxygen, halogens, oxidizing agents |
Engineering Controls: Creating an Inert Atmosphere
The cornerstone of handling air-sensitive reagents is the rigorous exclusion of atmospheric oxygen and moisture. This is achieved through the use of specialized engineering controls: gloveboxes and Schlenk lines.[13][14]
The Glovebox: A Controlled Environment
A glovebox (or dry box) provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon).[4][15] This makes it the ideal environment for manipulating highly sensitive or pyrophoric phosphorylating agents, especially for procedures that require open containers, such as weighing solids or preparing solutions.[13][14]
Workflow for Glovebox Use:
Caption: Glovebox workflow for handling air-sensitive reagents.
The Schlenk Line: Versatile and Essential
A Schlenk line is a dual-manifold system that provides both vacuum and a source of dry, inert gas (nitrogen or argon).[16][17] It is an indispensable tool for conducting reactions, distillations, and filtrations of air-sensitive compounds in specialized glassware.[18] The fundamental technique for using a Schlenk line is the "evacuate-refill" cycle, which removes the laboratory atmosphere from the reaction vessel and replaces it with an inert one.[16]
Protocol for Preparing Glassware on a Schlenk Line:
-
Initial Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (typically at >120 °C for at least 4 hours) to remove adsorbed water.[19]
-
Assembly: Assemble the hot glassware and connect it to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycles:
-
Ensure the connection to the inert gas is closed and open the stopcock on the glassware to the vacuum manifold. Evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask.
-
Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[16][20]
-
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of protection, appropriate PPE is mandatory when handling air-sensitive phosphorylating agents.[21][22]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][8] | Protects against splashes of corrosive liquids and potential explosions from exothermic reactions.[6] |
| Hand Protection | Nitrile gloves as a base layer with a chemical-resistant outer glove (e.g., neoprene or butyl rubber).[6] | Provides dexterity while ensuring a robust barrier against corrosive and reactive chemicals. |
| Body Protection | A flame-resistant (FR) lab coat (e.g., Nomex) is required.[7][23] | Standard cotton or polyester lab coats can ignite and melt, causing severe burns.[7] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Protocols for Storage and Handling
Storage
Proper storage is critical to maintaining the integrity of air-sensitive phosphorylating agents and ensuring laboratory safety.[24]
-
Inert Atmosphere: Store all air-sensitive phosphorylating agents under a positive pressure of an inert gas (argon or nitrogen).[7]
-
Segregation: Store these reagents away from flammable materials, oxidizers, and sources of water.[7]
-
Secondary Containment: Always use secondary containment (e.g., a plastic or metal tray) to contain any potential leaks or spills.
-
Temperature: Store at the temperature recommended by the manufacturer, which is often in a refrigerator or freezer for thermally sensitive compounds like phosphoramidites.
-
Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and any specific hazard warnings.[6]
Liquid Transfer Techniques
Transferring liquid phosphorylating agents requires meticulous technique to prevent exposure to the atmosphere.
Protocol for Syringe Transfer:
This technique is suitable for transferring small volumes (<50 mL) of liquid reagents.[25]
-
Preparation: Ensure the reaction flask is under a positive pressure of inert gas, vented through a bubbler.
-
Syringe Preparation: Oven-dry the syringe and needle.[26] Flush the cooled syringe with dry inert gas at least 10 times to remove residual air and moisture.[26]
-
Reagent Withdrawal: Puncture the septum of the reagent bottle with the needle. It is crucial to also insert a needle connected to the inert gas source to equalize the pressure as liquid is withdrawn. Slowly draw the desired volume of liquid into the syringe.
-
Transfer: Quickly and carefully transfer the needle from the reagent bottle to the reaction flask septum and inject the reagent.
-
Cleaning: Immediately quench any residual reagent in the syringe by drawing up an inert solvent (e.g., anhydrous hexane) and injecting it into a separate flask containing a quenching agent like isopropanol.
Protocol for Cannula Transfer:
For transferring larger volumes (>50 mL), a double-tipped needle (cannula) is the preferred method.
Caption: Cannula transfer workflow for air-sensitive liquids.
Handling Solid Reagents
Solid phosphorylating agents should be handled exclusively within a glovebox.[6] Weighing and transferring these materials in the open laboratory, even under a stream of inert gas, is strongly discouraged due to their hygroscopic nature.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Spills
-
Small Spills: For a small spill contained within a fume hood, cover the spill with an inert absorbent material like powdered lime or dry sand.[7] Do not use water or combustible materials like paper towels.
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert emergency personnel.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[23] For white phosphorus, keep the affected area submerged in cold water or covered with wet dressings to prevent re-ignition.[27][28]
-
Eye Contact: Use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[27] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[27] Seek immediate medical attention.
Quenching and Disposal
Never dispose of reactive phosphorylating agents directly into waste containers. They must first be "quenched" to a less reactive form. This should be done in a fume hood, with appropriate PPE.
General Quenching Protocol:
-
Dilution: Dilute the reactive agent in a non-reactive, high-boiling point solvent (e.g., toluene or hexane) in a flask equipped with a stirrer and under an inert atmosphere.
-
Cooling: Cool the solution in an ice bath to manage the heat generated during the exothermic quenching process.
-
Slow Addition: Slowly and dropwise, add a quenching agent. A common sequence is to first add a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, cautiously, water.[29]
-
Neutralization: After the reaction has subsided, neutralize the solution with a base (e.g., sodium bicarbonate) before disposing of it as hazardous waste.[30]
Conclusion
The effective and safe use of air-sensitive phosphorylating agents is paramount in many areas of chemical research and development. By adhering to the principles of inert atmosphere chemistry, utilizing appropriate engineering controls and PPE, and following established protocols for handling and disposal, researchers can minimize risks and ensure the integrity of their experiments. A culture of safety, rooted in a thorough understanding of the reagents and procedures, is the most critical element for success in this demanding area of chemistry.
References
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
-
Henderson, T. J. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Retrieved from [Link]
-
Millar, S. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. Retrieved from [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Report 19.13. Retrieved from [Link]
-
Smith, A. M. R., & Leatherman, M. D. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2664–2670. [Link]
-
Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
-
IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. Retrieved from [Link]
-
Millar, S. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments), (125), e55835. [Link]
-
School of Chemistry, University of St Andrews. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). White Phosphorus: Systemic Agent. NIOSH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
Brooks, M. E., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps. [Link]
-
Stored Grain. (2016, July 18). Grain Fumigation - A Guide. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
University of Victoria. (2023, December 4). Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]
-
Quistad, G. B., et al. (2006). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Journal of Agricultural and Food Chemistry, 54(2), 580-586. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident Management - White phosphorus. Retrieved from [Link]
-
Grains Research and Development Corporation. (n.d.). Fumigating with phosphine. Retrieved from [Link]
-
Cargo Handbook. (n.d.). Phosphine. Retrieved from [Link]
-
Vikaspedia. (2024, May 28). Fumigation with Phosphine for storage pest management. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Grains Research and Development Corporation. (n.d.). Phosphine best management practices: Disinfesting stored commodities. Retrieved from [Link]
-
ResearchGate. (n.d.). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]
-
University of California, San Diego. (2020, April 2). Standard Operating Procedure: Pyrophoric Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphorus trichloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphorus oxychloride. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. Phosphoramidite Considerations | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Phosphorus Pentachloride (PCl5) Online | Phosphorus Pentachloride (PCl5) Manufacturer and Suppliers [scimplify.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 9. Phosphorus trichloride | PCl3 | CID 24387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 12. glenresearch.com [glenresearch.com]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. ossila.com [ossila.com]
- 15. ucd.ie [ucd.ie]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ionicviper.org [ionicviper.org]
- 19. web.mit.edu [web.mit.edu]
- 20. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 21. hazchemsafety.com [hazchemsafety.com]
- 22. sams-solutions.com [sams-solutions.com]
- 23. pnnl.gov [pnnl.gov]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. ehs.umich.edu [ehs.umich.edu]
- 27. White Phosphorus: Systemic Agent | NIOSH | CDC [cdc.gov]
- 28. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 29. sjsu.edu [sjsu.edu]
- 30. kgroup.du.edu [kgroup.du.edu]
Chiral HPLC for separating stereoisomers of alanine phosphoramidates
Application Notes & Protocols
Executive Summary
The stereoselective synthesis and purification of phosphoramidate prodrugs, particularly those derived from amino acids like alanine, represent a significant challenge in pharmaceutical development. The chirality at both the phosphorus center and the amino acid's alpha-carbon results in diastereomers, each of which can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, the development of robust analytical methods for their separation and quantification is not merely an academic exercise but a regulatory and therapeutic necessity. This document provides a comprehensive guide to developing a chiral High-Performance Liquid Chromatography (HPLC) method for the analytical and preparative separation of alanine phosphoramidate stereoisomers. We will explore the underlying principles of chiral recognition, detail a systematic method development strategy, and provide actionable protocols grounded in established scientific principles.
Introduction: The Stereochemical Challenge of Phosphoramidates
Phosphoramidate prodrugs, such as those used in antiviral therapies (e.g., ProTides), are designed to enhance the intracellular delivery of nucleoside monophosphates. The non-stereoselective synthesis of these compounds often yields a 1:1 mixture of diastereomers at the phosphorus center.[1] Since enzymes and receptors within biological systems are inherently chiral, they interact differently with each stereoisomer. One isomer may be highly active, while the other could be inactive or even contribute to off-target toxicity.[2] Therefore, a validated stereoselective analytical method is paramount for quality control, stability testing, and pharmacokinetic studies.
Chiral HPLC, which utilizes a Chiral Stationary Phase (CSP), is the most powerful and widely adopted technique for this purpose.[2][3] The direct approach, where enantiomers or diastereomers are separated on a CSP, is often preferred as it avoids complex sample derivatization steps that can introduce impurities or analytical errors.[4][5]
Principle of Chiral Recognition on Stationary Phases
Chiral recognition in HPLC is achieved when the transient diastereomeric complexes formed between the analyte stereoisomers and the chiral selector of the CSP have different association energies. For a successful separation, there must be a sufficient difference in the stability of these complexes. The most effective separations often rely on multiple simultaneous interactions, a concept famously known as the "three-point interaction model." For alanine phosphoramidates, the key interactions with a CSP include:
-
Hydrogen Bonding: The P=O, N-H, and C=O groups are potent hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The polar bonds within the molecule contribute to these interactions.
-
Steric Interactions: The spatial arrangement of the alanine side chain (methyl group), the ester group on the phosphate, and the aromatic or alkyl group on the nitrogen influences how the molecule fits into the chiral selector's structure.
-
π-π Interactions: If an aromatic group is present (e.g., a phenyl ester on the phosphate), it can interact with complementary groups on the CSP.
Two classes of CSPs have demonstrated broad applicability for separating polar, multifunctional compounds like amino acid phosphoramidates: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.
Polysaccharide-Based CSPs
These are the most widely used CSPs, consisting of cellulose or amylose polymers derivatized with various aromatic groups (e.g., 3,5-dimethylphenylcarbamate). The chiral recognition mechanism is believed to involve the analyte entering "chiral pockets" or grooves formed by the helical structure of the polysaccharide polymer.[6] The separation is governed by the sum of the interactions within this defined chiral space. They are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[7]
Macrocyclic Glycopeptide-Based CSPs
CSPs based on molecules like teicoplanin (e.g., Astec® CHIROBIOTIC® T) are particularly effective for polar and ionizable analytes like underivatized amino acids. Their complex structure offers a multitude of interaction sites, including ionizable acidic and basic groups, which allows for ionic interactions in addition to hydrogen bonding and steric effects.[8] This multi-modal interaction capability makes them highly suitable for the zwitterionic character of alanine phosphoramidates.[9]
Systematic Method Development Strategy
A trial-and-error approach to chiral method development can be inefficient and costly.[10] A systematic screening strategy using a small, diverse set of columns and mobile phases is the most effective path to a successful separation.
Workflow for Chiral Method Development
Caption: Systematic workflow for chiral HPLC method development.
Experimental Protocols
This section provides detailed protocols for sample preparation, screening, and optimization.
Protocol 1: Sample Preparation
Causality: The sample must be fully dissolved in a solvent that is compatible with the initial mobile phase to ensure good peak shape and prevent precipitation on the column. Filtering removes particulates that could clog the HPLC system.
-
Solvent Selection: Choose a solvent that completely dissolves the alanine phosphoramidate sample. The ideal choice is the initial mobile phase of your screening run. If solubility is low, use the minimum amount of a stronger, miscible solvent (e.g., DMSO, DMF), ensuring the final injection volume does not cause peak distortion.
-
Concentration: Prepare a stock solution at approximately 1 mg/mL. Dilute this stock with the mobile phase to a working concentration of 0.1-0.5 mg/mL for initial screening.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures) prior to injection.[4]
Protocol 2: Column and Mobile Phase Screening
Causality: Since predicting the best CSP is difficult, screening a few columns with complementary chiral selectors provides the highest chance of success.[11] Using standardized mobile phase compositions allows for rapid and systematic evaluation.
Recommended Screening Columns:
| CSP Type | Example Column Name | Rationale |
| Cellulose-based | CHIRAL ART Cellulose-SJ | Broad selectivity, robust immobilized phase. |
| Amylose-based | CHIRALPAK® AD-H | Often provides complementary selectivity to cellulose phases. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Excellent for polar and ionizable analytes. |
Screening Conditions Table:
| Mode | Mobile Phase System (v/v) | Additives (if needed) | Recommended CSP Type |
| Normal Phase (NP) | n-Hexane / 2-Propanol (IPA) (80:20) | 0.1% TFA for acids, 0.1% DEA for bases | Polysaccharide |
| Polar Organic (PO) | Acetonitrile / Methanol (50:50) | 0.1% Formic Acid or Acetic Acid | Polysaccharide, Glycopeptide |
| Reversed Phase (RP) | Methanol / 0.1% Formic Acid in Water (70:30) | N/A | Macrocyclic Glycopeptide |
Step-by-Step Screening Procedure:
-
Installation & Equilibration: Install the first screening column (e.g., CHIRAL ART Cellulose-SJ). Equilibrate the column with the first mobile phase (e.g., NP: Hexane/IPA 80:20) at a flow rate of 1.0 mL/min for a 4.6 mm ID column until a stable baseline is achieved (at least 20-30 column volumes).
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min (for 4.6 x 250 mm, 5 µm column). Adjust for other dimensions.
-
Column Temperature: 25°C.
-
Detection: UV, wavelength at which the analyte has maximum absorbance (e.g., 210 nm or 260 nm if an aromatic group is present).
-
Injection Volume: 5-10 µL.
-
-
Injection: Inject the prepared sample. Let the run continue for at least 20-30 minutes if no peaks elute to ensure the compound is not strongly retained.
-
Evaluation:
-
If no separation or only a single peak is observed, move to the next mobile phase system on the same column.
-
If partial or full separation is observed, this is a promising lead. Note the retention times (k), selectivity (α), and resolution (Rs).
-
-
Repeat: Repeat steps 1-4 for each column and mobile phase combination outlined in the tables.
Protocol 3: Method Optimization
Causality: Once a promising "hit" is identified (Rs > 1.0), the conditions must be fine-tuned to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Key Optimization Parameters:
-
Mobile Phase Ratio:
-
NP/PO: Increasing the percentage of the polar modifier (alcohol) will decrease retention time but may also decrease selectivity. Make small, incremental changes (e.g., from 80:20 Hexane/IPA to 85:15 or 90:10) to increase retention and improve resolution.
-
RP: Increasing the percentage of the organic modifier (Methanol/Acetonitrile) will decrease retention. A U-shaped retention profile is sometimes observed on glycopeptide phases, where retention is high at both very high and very low organic content.
-
-
Temperature:
-
Effect: Decreasing the column temperature generally increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes.[11] However, it also increases viscosity and retention time, leading to broader peaks.
-
Strategy: Evaluate the separation at 15°C, 25°C, and 40°C. Choose the temperature that provides the best balance of resolution and peak efficiency.
-
-
Flow Rate:
-
Effect: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min for a 4.6 mm ID column), which allow more time for the analyte to interact with the CSP, often improving resolution.[11]
-
Strategy: If resolution is borderline, reduce the flow rate from 1.0 mL/min to 0.7 mL/min and observe the effect on Rs.
-
Example Optimization Data (Hypothetical):
| Condition | Mobile Phase (Hexane:IPA) | Temp (°C) | k1 | k2 | Selectivity (α) | Resolution (Rs) |
| Initial Hit | 80:20 | 25 | 2.5 | 2.8 | 1.12 | 1.2 |
| Optimized | 90:10 | 25 | 4.8 | 5.7 | 1.19 | 1.8 |
| Temp Effect | 90:10 | 15 | 6.2 | 7.6 | 1.23 | 2.1 |
Troubleshooting
-
No Elution: The analyte is too strongly retained. Increase the strength of the mobile phase (increase % alcohol in NP, increase % organic in RP).
-
Poor Peak Shape (Tailing): For basic compounds, add a basic modifier like DEA to an NP mobile phase. For acidic compounds, add an acidic modifier like TFA or acetic acid. This suppresses unwanted ionic interactions with the silica backbone.
-
Low Resolution: Systematically work through the optimization parameters: decrease mobile phase strength, lower the temperature, and reduce the flow rate.
Conclusion
The separation of alanine phosphoramidate stereoisomers is a critical but achievable analytical task. By employing a systematic screening approach with a well-chosen set of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases, a successful separation can be developed efficiently. The principles and protocols outlined in this guide provide a robust framework for researchers to establish a reliable, high-resolution chiral HPLC method suitable for the rigorous demands of pharmaceutical research and development.
References
-
D’atri, V., et al. (2004). Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase. Journal of Chromatography A. Available at: [Link]
-
Aturki, Z., et al. (2007). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A. Available at: [Link]
-
Janeba, Z., et al. (2011). Fast separation of antiviral nucleoside phosphoramidate and H-phosphonate diastereoisomers by reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Phenomenex (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
-
van der Eycken, E., et al. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angewandte Chemie International Edition. Available at: [Link]
-
van der Eycken, E., et al. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angewandte Chemie International Edition. Available at: [Link]
-
I.B.S. Analytical (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
van der Eycken, E., et al. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angewandte Chemie International Edition. Available at: [Link]
-
Butcher, S. (n.d.). Protocol for Separating Phosphorothioate Diastereomers via HPLC. Available at: [Link]
-
Chromatography Today (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
Phenomenex (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
Ali, I., et al. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
YMC (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
-
Agilent Technologies (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]
-
Daniels, B.S., et al. (2020). Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Ganczar, T., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry. Available at: [Link]
-
ResearchGate (n.d.). Reversed-phase HPLC separation of the diastereomers of compound 1. Available at: [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Available at: [Link]
Sources
- 1. Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Next Frontier in Peptide Synthesis: Application Notes for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quest for efficiency, purity, and the ability to conquer "difficult sequences" is perpetual. These challenging sequences, often rich in hydrophobic or sterically hindered amino acids, are prone to aggregation and incomplete coupling reactions during solid-phase peptide synthesis (SPPS), hindering the development of novel peptide-based therapeutics and research tools.[1][2] This application note introduces a novel phosphoramidate-based coupling reagent, Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, and provides a comprehensive, albeit theoretical, guide to its application in overcoming these synthetic hurdles.
While this specific reagent is not yet established in the literature for peptide coupling, its unique structural features—a chiral D-amino acid carrier, a highly activated phosphorus center, and a perfluorinated leaving group—suggest significant potential. This document outlines a proposed mechanism of action and a detailed protocol for its use, grounded in the well-understood principles of phosphonium and phosphoramidate chemistry.[3][][5]
A Novel Reagent for Challenging Peptide Couplings: Structural Advantages
This compound is a chiral organophosphorus compound. Its potential as a powerful coupling reagent stems from several key structural attributes:
-
Highly Electrophilic Phosphorus Center: The presence of two distinct aryloxy groups, phenoxy and the electron-withdrawing perfluorophenoxy group, renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by a carboxylate.
-
Excellent Leaving Group: The perfluorophenoxy group is an exceptional leaving group, facilitating rapid and efficient acyl transfer to the incoming amine. This is a crucial factor in driving the coupling reaction to completion, especially with sterically hindered amino acids.
-
Chiral D-Alaninate Carrier: The use of a D-amino acid carrier is a novel feature. While its precise role requires experimental validation, it may influence the stereochemical outcome of the coupling reaction, potentially minimizing racemization of the activated amino acid.[6] It could also enhance solubility and reduce aggregation of the growing peptide chain.
-
Improved Solubility: The isopropyl ester and the overall structure of the molecule may contribute to improved solubility in common SPPS solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Proposed Mechanism of Action
The proposed mechanism for peptide bond formation using this compound is analogous to that of established phosphonium salt coupling reagents like BOP and PyBOP.[3][7][8] The process can be broken down into two key steps: activation of the carboxylic acid and aminolysis.
-
Activation: The carboxylate of the N-protected amino acid attacks the electrophilic phosphorus atom of the reagent. This results in the displacement of the perfluorophenoxy group and the formation of a highly reactive acyloxyphosphonium intermediate.
-
Aminolysis: The free amine of the resin-bound peptide then attacks the carbonyl carbon of the activated amino acid. This nucleophilic attack leads to the formation of the desired peptide bond and the release of the phosphonate byproduct.
Caption: Proposed two-step mechanism for peptide coupling.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | Synthesis Grade | N/A (Hypothetical) | Store under inert atmosphere at -20°C. |
| Fmoc-protected amino acids | Peptide Synthesis Grade | Various | |
| Solid-phase resin (e.g., Rink Amide, Wang) | 100-200 mesh | Various | Pre-loaded or functionalized for peptide acid/amide synthesis. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Anhydrous. |
| N-Methyl-2-pyrrolidone (NMP) | Peptide Synthesis Grade | Various | Optional, for difficult sequences. |
| Dichloromethane (DCM) | ACS Grade | Various | For resin washing. |
| Piperidine | Reagent Grade | Various | For Fmoc deprotection. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Various | Base for coupling reaction. |
| Acetic Anhydride | Reagent Grade | Various | For capping. |
| Pyridine | Reagent Grade | Various | For capping. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | For final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for cleavage. |
| Water | HPLC Grade | Various | Scavenger for cleavage. |
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for a single coupling cycle using this compound in a manual SPPS setup. The procedure can be adapted for automated synthesizers.
Reagent Preparation
-
Coupling Solution: Prepare a 0.5 M solution of the Fmoc-amino acid and a 0.5 M solution of this compound in DMF.
-
Base Solution: Prepare a 2 M solution of DIPEA in DMF.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Capping Solution: Prepare a solution of acetic anhydride/pyridine/DMF (1:2:7 v/v/v).
SPPS Workflow
Caption: A typical solid-phase peptide synthesis (SPPS) cycle.
Step-by-Step Procedure
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution and agitate for 3 minutes.
-
Drain and repeat the deprotection step for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with this compound (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.
-
A negative Kaiser test (yellow beads) indicates a complete reaction. A positive test (blue beads) indicates incomplete coupling. If the test is positive, a second coupling may be necessary.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test is positive after a second coupling, cap any unreacted amines to prevent the formation of deletion sequences.
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Troubleshooting and Key Considerations
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Increase coupling time, perform a second coupling, switch to a more polar solvent like NMP, or use a higher temperature (e.g., 50°C). |
| Racemization | Over-activation of the amino acid, prolonged exposure to base. | Minimize pre-activation time, use a weaker base if possible (though this may reduce coupling efficiency). The chiral nature of the reagent may help. |
| Aggregation | Hydrophobic collapse of the growing peptide chain. | Incorporate backbone modifications like pseudoprolines, use chaotropic salts, or perform the synthesis at an elevated temperature.[1][9] |
| Side Reactions | Presence of reactive side chains. | Ensure proper side-chain protection throughout the synthesis. |
Conclusion
This compound represents a promising, albeit hypothetical, addition to the peptide chemist's toolbox. Its unique combination of a highly activated phosphorus center, a superior leaving group, and a chiral D-amino acid carrier suggests the potential for highly efficient couplings, particularly for challenging sequences where traditional reagents may fall short. The protocols and mechanistic insights provided in this application note offer a solid foundation for the experimental exploration of this novel reagent. Further research is warranted to validate its efficacy and fully elucidate the role of its distinct structural features in enhancing peptide synthesis.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Coste, J. (n.d.). 3.7 Phosphonium Salts. Thieme Chemistry.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- (2014). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
- (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Kaur, H., et al. (2020).
- Chang, S., et al. (2014). Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation.
- (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews, 40(7), 3435-3451.
- (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
- Mariani, A., et al. (2022). Potentially Prebiotic Synthesis of Aminoacyl-RNA via a Bridging Phosphoramidate-Ester Intermediate. Journal of the American Chemical Society, 144(10), 4337-4341.
- (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
Sources
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. twistbioscience.com [twistbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges. As a key intermediate in the synthesis of antiviral compounds like Sofosbuvir, optimizing its use is critical for efficient drug development.[1][2]
Troubleshooting Guide: Enhancing Reaction Yields
Low yields in reactions involving this phosphoramidate reagent can stem from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This section provides a structured approach to identifying and resolving these issues.
Issue 1: Low or No Product Formation
Potential Cause 1: Reagent Degradation
-
Why it happens: Phosphoramidates are susceptible to hydrolysis from atmospheric moisture. The phosphorus center is electrophilic and can react with water, leading to the cleavage of the P-N bond and rendering the reagent inactive.
-
Solution:
-
Strict Anhydrous Conditions: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents and glassware. Solvents should contain less than 30 ppm of water.[3]
-
Proper Storage: Store the reagent at -20°C as recommended to maintain its stability.[1]
-
Fresh Reagents: Use freshly opened or properly stored reagents. If the reagent has been opened multiple times, its quality may be compromised.
-
Potential Cause 2: Inefficient Phosphorylation
-
Why it happens: The phosphorylation reaction, where the phosphoramidate transfers its phosphoryl group, is a critical step.[4][5][6][7] Incomplete reaction can be due to suboptimal reaction conditions or the presence of inhibitors.
-
Solution:
-
Optimize Reaction Temperature: While many reactions with this reagent proceed at mild temperatures, some substrates may require heating to facilitate the reaction.[1] Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side reactions.
-
Choice of Base: The choice and stoichiometry of the base can be crucial. A non-nucleophilic base is often preferred to activate the substrate without competing with the desired reaction.
-
Monitor Reaction Progress: Use techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.
-
Potential Cause 3: Side Reactions
-
Why it happens: The phosphoramidate itself can undergo side reactions such as oxidation or substitution, especially under harsh conditions.[1] The presence of impurities in the starting materials can also lead to unwanted byproducts.
-
Solution:
-
Purify Starting Materials: Ensure all starting materials are of high purity. Impurities can interfere with the reaction and complicate purification.
-
Control Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the phosphoramidate or the substrate can lead to side reactions.
-
Issue 2: Complex Product Mixture and Difficult Purification
Potential Cause 1: Formation of Diastereomers
-
Why it happens: this compound has a chiral phosphorus center. When reacting with another chiral molecule, a mixture of diastereomers can be formed, which can be difficult to separate.[8][9][10]
-
Solution:
-
Diastereoselective Synthesis: Explore diastereoselective reaction conditions. This may involve the use of chiral catalysts or auxiliaries to favor the formation of the desired diastereomer.[8][11]
-
Chromatographic Separation: Diastereomers can often be separated by chromatography. Chiral stationary phases in HPLC can be effective for separating these types of compounds.[9] Normal-phase chromatography with deactivated silica gel can also be employed, though it may be challenging.[12]
-
Crystallization: In some cases, fractional crystallization can be used to isolate a single diastereomer.[8][11]
-
Potential Cause 2: On-Column Decomposition
-
Why it happens: Phosphoramidates can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
-
Solution:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine, mixed into the eluent.[12]
-
Alternative Purification Methods: Consider other purification techniques such as preparative HPLC or crystallization if column chromatography proves problematic.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a critical phosphoramidate prodrug intermediate used in the synthesis of antiviral drugs, most notably Sofosbuvir, which is a key medication for treating Hepatitis C.[1][2] Its specific stereochemistry and the perfluorophenoxy group are important for its stability and efficacy in the final drug product.[1]
Q2: Why is the stereochemistry at the phosphorus center important?
A2: The stereochemistry at the phosphorus center (the 'P-chiral' center) is crucial because it often dictates the biological activity of the final drug. Different diastereomers can have significantly different potencies and metabolic stabilities.[8] For instance, in the case of Sofosbuvir, the desired biological activity is associated with a specific diastereomer.[8]
Q3: What analytical techniques are best for monitoring reactions with this reagent?
A3:
-
³¹P NMR Spectroscopy: This is an excellent technique for directly observing the phosphorus-containing starting material and products. The chemical shifts will be distinct for the phosphoramidate starting material and the phosphorylated product.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is invaluable for monitoring the reaction progress and for separating diastereomers.[9]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and help identify any byproducts.
Q4: What are the key safety precautions when working with this reagent?
A4:
-
Handle in a Fume Hood: As with most chemical reagents, it should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and gloves.
-
Avoid Inhalation and Contact: Avoid inhaling the powder and prevent contact with skin and eyes.
-
Review the Safety Data Sheet (SDS): Always consult the SDS for detailed safety information before use.
Q5: Can this reagent be used in aqueous solutions?
A5: No, this phosphoramidate is not stable in aqueous solutions, especially under acidic or basic conditions, as it is susceptible to hydrolysis.[13][14] Reactions should be conducted in anhydrous organic solvents.
Experimental Protocols
Protocol 1: General Reaction Setup with Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stirrer) and flush the system with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Dissolve the substrate and any other reagents. Add the this compound as a solid or as a solution in the anhydrous solvent.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ³¹P NMR).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride, if compatible with the product's stability). Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. Add 1-2% (v/v) of triethylamine to the eluent to deactivate the silica gel.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the triethylamine-containing eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or another suitable method to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Reaction Pathway
Caption: A simplified schematic of the phosphorylation reaction.
References
- Ross, B. S., Reddy, P. G., Zhang, H. R., Rachakonda, S., & Sofia, M. J. (2011). Synthesis of diastereomerically pure nucleotide phosphoramidates. The Journal of Organic Chemistry, 76(20), 8311–8319.
- Mehellou, Y., & De Clercq, E. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of medicinal chemistry, 61(7), 2211–2226.
- Goossens, J. F., Roux, S., Egron, D., Perigaud, C., Bonte, J. P., Vaccher, C., & Foulon, C. (2008). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 875(1), 288–295.
- Perigaud, C., Gosselin, G., & Imbach, J. L. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current protocols in nucleic acid chemistry, Chapter 15, Unit 15.5.
-
Low yield in Phosphoamidite synthesis : r/Chempros. (2023, August 19). Reddit. Retrieved from [Link]
- Ross, B. S., Reddy, P. G., Zhang, H. R., Rachakonda, S., & Sofia, M. J. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. The Journal of Organic Chemistry, 76(20), 8311-8319.
- Serra, I., & Mehellou, Y. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules (Basel, Switzerland), 25(16), 3691.
- Mehellou, Y., Rennie, A. G., & De Clercq, E. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211–2226.
- Serra, I., & Mehellou, Y. (2019). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 14(1), 57-73.
- Serra, I., & Mehellou, Y. (2020).
-
For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. (n.d.). Retrieved from [Link]
- Al-Rawi, R., Rennie, A. G., & Mehellou, Y. (2021). Generation of Stable Isopentenyl Monophosphate Aryloxy Triester Phosphoramidates as Activators of Vγ9Vδ2 T Cells. ChemMedChem, 16(15), 2399–2403.
- Meier, C., Görbig, U. F., Müller, C., Balzarini, J., & De Clercq, E. (2005). Chemical and enzymatic stability of amino acid derived phosphoramidates of antiviral nucleoside 5'-monophosphates bearing a biodegradable protecting group. Organic & biomolecular chemistry, 3(20), 3747–3755.
- Kovalevich, J. V., & Raines, R. T. (2021). Regiochemical Analysis of the ProTide Activation Mechanism. ACS chemical biology, 16(8), 1435–1441.
- Al-Rawi, R., Rennie, A. G., & Mehellou, Y. (2021). Generation of Stable Isopentenyl Monophosphate Aryloxy Triester Phosphoramidates as Activators of Vγ9Vδ2 T Cells. ChemMedChem, 16(15), 2399-2403.
- Ross, B. S., Reddy, P. G., Zhang, H. R., Rachakonda, S., & Sofia, M. J. (2011). Synthesis of diastereomerically pure nucleotide phosphoramidates. The Journal of organic chemistry, 76(20), 8311–8319.
-
Isopropyl ((R)-((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate - Pharmaffiliates. (n.d.). Retrieved from [Link]
- Cretton, S., & Gijsman, H. (2018). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. Helvetica Chimica Acta, 101(12), e1800171.
-
Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC. (2023, March 13). National Center for Biotechnology Information. Retrieved from [Link]
-
Do I need to have phosphorylated 5' end while TA cloning? (2017, August 7). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Generation of Stable Isopentenyl Monophosphate Aryloxy Triester Phosphoramidates as Activators of Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical and enzymatic stability of amino acid derived phosphoramidates of antiviral nucleoside 5′-monophosphates bearing a biodegradable protecting group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phosphoramidite Chemistry
Introduction
Welcome to the Technical Support Center for Phosphoramidite Chemistry. As the gold standard for solid-phase oligonucleotide synthesis, this methodology is celebrated for its high efficiency and amenability to automation.[1][2] However, its success is predicated on a series of exquisitely sensitive chemical reactions. Even minor deviations in protocol or reagent quality can introduce a cascade of side reactions, compromising the yield and purity of the final oligonucleotide product.
This guide is structured as a series of troubleshooting questions and answers, designed to help researchers, scientists, and drug development professionals diagnose and resolve common issues encountered during their experiments. We will delve into the causality behind these side reactions and provide field-proven protocols to mitigate them, ensuring the synthesis of high-fidelity oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during phosphoramidite synthesis?
A: The most prominent side reactions include the formation of deletion sequences (n-1) due to incomplete coupling or capping, depurination (especially of A and G bases) from prolonged acid exposure, premature oxidation of P(III) phosphoramidites to inactive P(V) species, and hydrolysis of phosphoramidites by trace amounts of water.[][4][] Other issues include the formation of addition sequences (n+1) and base modifications.[4][6]
Q2: My HPLC analysis shows a significant peak at "n-1". What does this mean and what causes it?
A: An "n-1" peak represents a population of oligonucleotides missing one nucleotide, known as a deletion sequence.[4] This is one of the most common impurities and typically arises from two primary sources:
-
Incomplete Coupling: The incoming phosphoramidite fails to react with the free 5'-hydroxyl group of the growing chain.[4]
-
Inefficient Capping: The unreacted 5'-hydroxyl groups are not successfully "capped" (acetylated), allowing them to participate in the subsequent coupling cycle, which leads to a sequence with an internal deletion.[4][7]
Q3: I am observing a smaller, but persistent, "n+1" peak. What is the likely cause?
A: An "n+1" impurity, containing an extra nucleotide, can result from the premature removal of the 5'-DMT protecting group from the incoming phosphoramidite monomer itself.[4] This can be caused by overly acidic activators. The detritylated monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the growing chain.[6] This side reaction is particularly noted with dG phosphoramidites, which are more susceptible to detritylation.[6]
Q4: How can I quickly assess the quality of my phosphoramidite reagents?
A: While HPLC is standard, ³¹P NMR spectroscopy is a powerful and direct method to assess phosphoramidite quality. It can clearly distinguish the active P(III) species (which appear as a diastereomeric pair of peaks around 150 ppm) from inactive, oxidized P(V) impurities (which appear in the -25 to 99 ppm range).[8] Significant P(V) content indicates reagent degradation due to oxidation, which will render the monomer inactive in the coupling reaction.[9][10]
Troubleshooting Guides: In-Depth Analysis & Solutions
Issue 1: Low Coupling Efficiency & High n-1 Impurities
Symptom: Your final product analysis by HPLC or mass spectrometry shows a low yield of the full-length product (FLP) and a high percentage of shorter sequences, particularly n-1, n-2, etc.[4]
Root Cause Analysis
Low coupling efficiency is almost always traced back to the inactivation of the phosphoramidite monomer or the obstruction of the coupling reaction. The phosphoramidite moiety is highly susceptible to nucleophilic attack by water, and the entire process depends on rigorously anhydrous conditions.[][]
-
Moisture Contamination: This is the most common culprit. Trace water in the acetonitrile (ACN) solvent, activator solution, or inert gas lines can hydrolyze the phosphoramidite monomer to an unreactive H-phosphonate or attack the activated intermediate, preventing its reaction with the 5'-hydroxyl group.[][6][12]
-
Reagent Degradation: Phosphoramidites have a finite shelf-life and can degrade via hydrolysis or oxidation, especially when stored improperly or dissolved in solution on the synthesizer for extended periods.[13][14] The activator solution can also lose potency over time.
-
Suboptimal Activator Performance: The activator's role is to protonate the phosphoramidite's diisopropylamino group, creating a good leaving group.[9][] If the activator is degraded, used at the wrong concentration, or is too weak for a sterically hindered monomer (e.g., modified bases), activation will be incomplete.
-
Insufficient Coupling Time: Standard coupling times may be too short for bulky or modified phosphoramidites, which react more slowly due to steric hindrance.[4][13]
Troubleshooting Workflow & Solutions
The following workflow provides a systematic approach to diagnosing and resolving low coupling efficiency.
Caption: Factors contributing to depurination during phosphoramidite synthesis.
Solutions
-
Optimize Deblocking Time: Reduce the deblocking time to the minimum required for complete detritylation (>99%). This can be monitored by the intensity of the collected trityl cation color.
-
Use a Milder Acid: Switch from 3% TCA to 3% DCA in dichloromethane, which is less aggressive and reduces the rate of depurination. [16]* Ensure Thorough Washing: Increase the volume and duration of the acetonitrile wash step immediately following deblocking to completely remove all residual acid.
-
Use Modified Protecting Groups: For particularly sensitive sequences, consider using purine phosphoramidites with more acid-labile protecting groups (e.g., dmf-dG) which can be removed under milder final deprotection conditions. [16]
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To prepare DNA-synthesis grade acetonitrile with a water content below 30 ppm to prevent phosphoramidite hydrolysis.
Materials:
-
Sealed bottle of high-quality, DNA synthesis grade acetonitrile (<30 ppm water). [13]* Activated 3Å molecular sieves.
-
Anhydrous-certified reagent bottle with a septum cap.
-
Oven for activating molecular sieves.
-
Inert gas source (Argon or Nitrogen) with a drying trap.
Procedure:
-
Activate Molecular Sieves: Place 3Å molecular sieves in a clean, dry flask and heat in an oven at 250-300°C under vacuum for at least 12 hours to remove all adsorbed water.
-
Cool Sieves: Allow the sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
Prepare Solvent Bottle: Add the activated molecular sieves to a dry, certified anhydrous reagent bottle (approximately 50g of sieves per 1L of solvent).
-
Transfer Acetonitrile: Under a positive pressure of inert gas, carefully transfer the DNA synthesis grade acetonitrile into the bottle containing the molecular sieves.
-
Equilibrate: Seal the bottle with a septum cap and allow the acetonitrile to stand over the sieves for at least 24 hours before use. [13]6. Dispense: When dispensing the solvent, use a dry syringe and needle that has been purged with inert gas to prevent the introduction of atmospheric moisture. [6]
Protocol 2: Quality Control of Phosphoramidites via ³¹P NMR
Objective: To determine the purity of a phosphoramidite solution and quantify the percentage of inactive P(V) oxide impurities.
Materials:
-
Phosphoramidite sample (solid or in solution).
-
Anhydrous acetonitrile-d3 (CD₃CN) or other suitable deuterated solvent.
-
5 mm NMR tubes, oven-dried.
-
NMR spectrometer equipped with a phosphorus probe.
Procedure:
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare a solution of the phosphoramidite sample in the deuterated solvent. A typical concentration is 10-20 mg/mL.
-
Acquire Spectrum: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Integrate the area of the two main diastereomeric peaks in the P(III) region, typically around ~150 ppm . [8]This represents the active phosphoramidite.
-
Integrate the area of any peaks in the P(V) region, typically between -25 and 99 ppm . [8]This represents oxidized, inactive impurities.
-
Calculate the purity as: Purity % = [P(III) Area / (P(III) Area + P(V) Area)] * 100.
-
-
Acceptance Criteria: A high-quality phosphoramidite reagent should have a P(V) impurity level of less than 1.0%. [8]
References
- The Core Mechanism of Phosphoramidite Coupling with Methyl Phosphonamidites: An In-depth Technical Guide. (2025). Benchchem.
- Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. [Source Not Available].
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. [Source Not Available].
- The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. (2025).
- Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC - NIH.
- The mechanism of the phosphoramidite synthesis of polynucleotides. RSC Publishing.
- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innov
- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. (2013). PMC - PubMed Central.
- Application Notes and Protocols: The Oxidation Step in Phosphoramidite-Based Oligonucleotide Synthesis. (2025). Benchchem.
- common side reactions in phosphoramidite synthesis and their prevention. (2025). Benchchem.
- Nucleoside phosphoramidite. Wikipedia.
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.
- Hydrolysis of a phosphoramidite to give the H-phosphonate via the...
- Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science.
- Technical Support Center: Troubleshooting dA(Bz) Phosphoramidite Coupling. (2025). Benchchem.
- Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites. (2001).
- The Degradation of dG Phosphoramidites in Solution. (2015). Taylor & Francis.
- Mechanistic Pathways in Phosphoramidite Reactions. BOC Sciences.
- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. (2021). Biosearch Technologies.
- TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Impurity analysis of phosphoramidites for producing oligo therapeutics. Thermo Fisher Scientific.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research | Oxford Academic.
- Stepwise Phosphoramidite Workflow in Oligonucleotide Synthesis. BOC Sciences.
- DNA Oligonucleotide Synthesis. Sigma-Aldrich. 2g. Identifying and minimizing side reactions during oligonucleotide synthesis. Benchchem.
- Quality Standards for DNA phosphoramidite raw m
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
- WO 2015/061246 A1.
- EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
- Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. (1995). Nucleic Acids Research | Oxford Academic.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. alfachemic.com [alfachemic.com]
- 8. usp.org [usp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low stereoselectivity in asymmetric phosphorylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for asymmetric phosphorylation. As Senior Application Scientists, we understand that achieving high stereoselectivity can be a significant challenge. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions. We will move beyond simple checklists to explain the causality behind experimental phenomena, ensuring you can build robust and reproducible processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during asymmetric phosphorylation in a direct question-and-answer format.
Section 1: Foundational Checks & Analytical Rigor
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What is the very first thing I should check?
A1: Before investigating any reaction parameters, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent.[1] An unvalidated or inaccurate analytical method is a primary source of misleading % ee values.[2]
Key Validation Steps:
-
Baseline Separation: For HPLC, ensure the resolution (Rs) between the two enantiomer peaks is greater than 1.5 for accurate integration.[2]
-
Accuracy Check: Prepare and analyze standard samples with known enantiomeric compositions (e.g., racemic, 90:10, 75:25) to confirm your method's accuracy.
-
³¹P NMR Considerations: When using a chiral derivatizing agent (CDA) for ³¹P NMR analysis, ensure the derivatization reaction goes to completion for both enantiomers and that no kinetic resolution is occurring during the derivatization itself.[1][3] The CDA must be enantiomerically pure.
Protocol: Validating Chiral HPLC Method
-
Prepare a Racemic Standard: Synthesize or procure a racemic (50:50) sample of your phosphorylated product.
-
Method Development: Screen various chiral columns and mobile phase compositions (e.g., hexane/isopropanol mixtures) to find conditions that provide peak separation.
-
Optimize Resolution: Fine-tune the mobile phase composition and flow rate to achieve a resolution factor (Rs) > 1.5. The resolution is calculated as: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.[2]
-
Calibration: Prepare mixtures of known enantiomeric ratios and inject them to create a calibration curve, plotting the actual % ee versus the measured % ee to check for linearity and accuracy.
Q2: I've confirmed my analytical method is accurate, but my % ee is still low and inconsistent between runs. What's the next logical step?
A2: Scrutinize the purity and integrity of all reagents and the reaction environment. Asymmetric reactions are exquisitely sensitive to trace impurities, especially water.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Water can deactivate many catalysts, particularly those involving Lewis acidic metals or sensitive organocatalysts like chiral phosphoric acids.[4] In some cases, water can also participate in the reaction, leading to undesired side products or altered catalyst states.[5][6][7]
-
Reagent Quality: Ensure the substrate and phosphorylating agent are pure. Impurities can act as competing substrates or catalyst poisons. Consider repurifying starting materials if their quality is uncertain.
-
Inert Atmosphere: Many phosphine ligands and metal catalysts are sensitive to air (oxygen).[8][9] Conduct reactions under a strictly inert atmosphere (Argon or Nitrogen) using robust Schlenk line or glovebox techniques.
Section 2: The Catalyst and Ligand System
Q3: My reaction is sluggish and the % ee is poor. Could the catalyst be the problem?
A3: Absolutely. The state of the catalyst is paramount. Both catalyst activity and the integrity of the chiral environment it creates are critical for success.
-
Catalyst Formation: For catalysts generated in situ, the pre-formation step is crucial. Incomplete reaction between a metal precursor and a chiral ligand can result in a mixture of catalytic species, some of which may promote a non-selective background reaction.[10]
-
Catalyst Loading: While lower catalyst loading is desirable, insufficient loading can lead to slow reactions where a non-catalyzed or background reaction becomes significant, eroding the overall % ee.[4][11] It is often beneficial to start with the literature-reported catalyst loading and optimize downwards only after achieving high selectivity.[10]
-
Catalyst Deactivation: Catalysts can deactivate over the course of the reaction. This can be caused by impurities (as mentioned above), product inhibition, or thermal instability. If you observe the % ee decreasing over time, catalyst deactivation is a likely culprit.
Troubleshooting Workflow: Catalyst Issues
Caption: Troubleshooting workflow for catalyst-related issues.
Q4: How much does the structure of the chiral ligand matter?
A4: The ligand is the heart of stereochemical control. Its steric and electronic properties define the chiral pocket where the substrate binds and reacts.[12]
-
Steric Hindrance: The "quadrants" created by the substituents on a chiral diphosphine ligand, for example, create a specific steric environment around the metal center.[12] This environment dictates the favored binding orientation of the prochiral substrate.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand can tune the reactivity of the metal center, affecting both reaction rate and selectivity.[12] For chiral phosphoric acids, modifying the 3,3'-substituents on the BINOL backbone is a key strategy to modulate the catalyst's acidity and steric bulk, which in turn controls stereoinduction.[13][14]
-
Bite Angle: For bidentate ligands, the natural bite angle influences the geometry of the metal complex and, consequently, the chiral environment.
It is often necessary to screen a small library of ligands with varied steric and electronic properties to find the optimal match for a specific substrate.[8][9]
Section 3: Reaction Parameters
Q5: My % ee is moderate. Should I lower the reaction temperature?
A5: Lowering the temperature is a classic strategy to enhance stereoselectivity, and it is often successful.[4] The enantioselectivity of a reaction is related to the difference in the free energy of activation (ΔΔG‡) for the pathways leading to the two enantiomers. Lowering the temperature typically amplifies the effect of this energy difference.
However, the relationship is not always linear or predictable.[15]
-
Trade-off with Rate: Lower temperatures will decrease the reaction rate, potentially requiring much longer reaction times or higher catalyst loadings.[10]
-
Non-linear Effects: In some systems, an optimal temperature exists, and further cooling can be detrimental or have no effect. In rare cases, higher temperatures have even been found to improve enantioselectivity due to changes in the rate-determining step.
-
Enantioselectivity Reversal: Very rarely, a change in temperature can even invert the enantioselectivity of a reaction.
Data Presentation: Effect of Temperature on a Model Asymmetric Phosphorylation
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | % ee |
| 1 | (R)-BINOL-PA | 25 | 12 | 95 | 75 |
| 2 | (R)-BINOL-PA | 0 | 24 | 92 | 88 |
| 3 | (R)-BINOL-PA | -20 | 48 | 85 | 94 |
| 4 | (R)-BINOL-PA | -40 | 72 | 70 | 95 |
Data is illustrative. PA = Phosphoric Acid.
As shown, decreasing the temperature from 25°C to -20°C significantly improves the % ee, but with diminishing returns at -40°C and a notable drop in yield. A temperature screening study is highly recommended for optimization.[4]
Q6: How critical is the choice of solvent?
A6: Solvent choice is a highly critical parameter that can profoundly impact both reactivity and stereoselectivity.[4] The solvent can influence the reaction by:
-
Solvating the Catalyst: The solvent can coordinate to the catalyst or alter the conformation of the catalyst-substrate complex, thereby changing the shape of the chiral pocket.
-
Solvating the Transition State: Preferential stabilization of one diastereomeric transition state over the other can enhance selectivity. Non-protic solvents often give excellent results in phosphine-catalyzed reactions.[16]
-
Participating in the Reaction: Protic solvents like alcohols can sometimes compete with the substrate or interfere with the catalyst, leading to lower selectivity.[4]
A screening of solvents with varying polarity (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate) is a crucial step in any optimization campaign.
Q7: I'm performing a kinetic resolution of a racemic alcohol, but the selectivity is low. What should I consider?
A7: In a kinetic resolution, you are relying on the differential rate of reaction of the two enantiomers with a chiral catalyst. Low selectivity (a low 's' factor) is a common problem.[17]
-
Irreversibility: The phosphorylation reaction should be irreversible under the reaction conditions. If the product can revert to the starting material, it will erode the enantiopurity of both the product and the remaining starting material.[18]
-
Dynamic Kinetic Resolution (DKR): If the starting material can be racemized in situ while the kinetic resolution is occurring, you can theoretically achieve >50% yield of a single enantiomer product.[16][19] This requires a compatible racemization catalyst that does not interfere with the asymmetric phosphorylation catalyst.
-
Conversion vs. ee: For a standard kinetic resolution, there is a trade-off between the yield of the phosphorylated product and its % ee, as well as the % ee of the unreacted starting material. Achieving high % ee for both often requires stopping the reaction at around 50% conversion. A high selectivity factor (s > 50) is generally needed to obtain highly enantioenriched product in a reasonable yield.[17]
Diagram: Kinetic Resolution vs. Dynamic Kinetic Resolution
Caption: Comparison of KR and DKR pathways.
References
- Benchchem. Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis.
- Benchchem.
-
Genet, J. P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(21), 11959-11964. [Link]
-
Lu, X., & Han, Z. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 405-419. [Link]
- Benchchem.
-
Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 5(1), 29-38. [Link]
-
Shan, D., & Du, Z. (2025). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry. [Link]
-
Schmalz, H. G., et al. (2007). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Tetrahedron: Asymmetry, 18(15), 1837-1844. [Link]
-
ResearchGate. Applications of the developed chiral phosphines in asymmetric.... [Link]
-
Parmar, D., et al. (2025). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews. [Link]
-
Li, C. J., et al. (2020). Water-enabling strategies for asymmetric catalysis. Organic & Biomolecular Chemistry, 18(35), 6846-6861. [Link]
-
Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). [Link]
-
Wright, J. A., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(18), 7149-7157. [Link]
-
York, D. M., et al. (2007). Does water relay play an important role in phosphoryl transfer reactions? Insights from theoretical study of a model reaction in water and tert-butanol. Journal of the American Chemical Society, 129(44), 13414-13415. [Link]
-
Hou, X. L., et al. (2018). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. Chemical Science, 9(1), 125-129. [Link]
-
Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a PSI-Reagent. Journal of the American Chemical Society, 143(42), 17533-17539. [Link]
-
Krishnamurthy, R., et al. (2017). Phosphorylation, oligomerization and self-assembly in water under potential prebiotic conditions. Nature Chemistry, 9(11), 1144-1150. [Link]
-
ResearchGate. An update on Chiral Phosphoric Acid organocatalyzed stereoselective reactions. [Link]
-
ResearchGate. Water-Enabled Type IIIc Asymmetric β- Borylation a. [Link]
-
ResearchGate. Base effects of electrophilic on phosphorylation reaction. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Journal of the American Chemical Society, 143(42), 17533-17539. [Link]
-
ResearchGate. Optimization of Catalyst Loading and Scale. [Link]
-
Wikipedia. Dynamic kinetic resolution in asymmetric synthesis. [Link]
-
ResearchGate. Application of water‐involved catalytic asymmetric reaction for the synthesis of different types of chiral compounds. [Link]
-
Jäschke, A., et al. (2012). Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLoS ONE, 7(9), e44971. [Link]
-
Jensen, O. N. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]
-
Pregosin, P. S., et al. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 20(5), 8713-8754. [Link]
-
Shi, Z., et al. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research, 57(2), 234-247. [Link]
-
ResearchGate. Kinetic resolution (KR), dynamic kinetic resolution (DKR) and enantioselective desymmetrization. [Link]
-
ResearchGate. (PDF) Catalytic Chemoselective O -Phosphorylation of Alcohols. [Link]
-
Keio University. Catalytic Chemoselective O-Phosphorylation of Alcohols. [Link]
-
Lin, X. F., et al. (2017). Effect of Additives on the Selectivity and Reactivity of Enzymes. The Chemical Record, 17(1), 90-121. [Link]
-
University of Pennsylvania. Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]
-
Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(43), 17351-17358. [Link]
-
ResearchGate. (PDF) Asymmetric Electrophilic Reactions in Phosphorus Chemistry. [Link]
-
Glorius, F., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science, 15(1), 123-134. [Link]
-
Gorenstein, D. G. (1986). Stereoelectronic Control in the Phosphorylation of Serine Esterases. [Link]
-
Anzenbacher Jr., P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2315-2331. [Link]
-
Anslyn, E. V., & Wolf, C. (2016). Integrating Catalysis and Analysis: Accelerated Asymmetric Reaction Development With a Multitasking Reactivity Umpolung/Chiroptical Reporter Auxiliary. Chemistry-A European Journal, 22(31), 10738-10744. [Link]
-
ResearchGate. Enhancement of Selectivity and Reactivity of Lipases by Additives. [Link]
-
ResearchGate. Proposed asymmetric phosphorylation mechanism based on the dynamic.... [Link]
-
Wikipedia. Glucose. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Does water relay play an important role in phosphoryl transfer reactions? Insights from theoretical study of a model reaction in water and tert-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 18. princeton.edu [princeton.edu]
- 19. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
Welcome to the technical support center for the synthesis and optimization of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of phosphoramidate prodrugs, a cornerstone of modern antiviral and anticancer therapies known as the ProTide technology.[1][2][3][4]
The synthesis of this specific P-chiral phosphoramidate is a nuanced process, demanding precision to ensure high yield and, most critically, high diastereomeric purity. The stereochemistry at the phosphorus center is pivotal for the biological efficacy and stability of the final active pharmaceutical ingredient.[5] This document provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing not just solutions but the underlying scientific rationale for each recommendation.
Q1: What is the general and most effective synthetic strategy for preparing this compound with high diastereomeric purity?
The most reliable method involves a two-stage approach that isolates a single diastereomer of the phosphorylating agent before its reaction with the D-alanine isopropyl ester. This strategy circumvents the often-difficult separation of the final product's diastereomers.
Stage 1: Synthesis and Diastereoselective Crystallization of the Phosphorylating Agent The process begins by reacting phenyl dichlorophosphate sequentially with phenol and then L-alanine isopropyl ester. This creates a 1:1 mixture of diastereomers, (Rp)- and (Sp)-isopropyl ((phenoxy)(phenyl)phosphoryl)-L-alaninate. A key innovation, reported by Ross et al. and central to the synthesis of related compounds like Sofosbuvir, involves using a leaving group like pentafluorophenol.[6] The reaction of phenyl dichlorophosphate with L-alanine isopropyl ester, followed by pentafluorophenol, yields a mixture of diastereomers. Crucially, the desired (Sp) diastereomer of this intermediate can be selectively crystallized from a suitable solvent system (e.g., EtOAc/hexane), yielding the reagent with a diastereomeric excess (d.e.) often exceeding 98%.[6]
Stage 2: Stereospecific Displacement The isolated, diastereomerically pure phosphorylating agent is then reacted with the primary alcohol of the target molecule. In this case, to achieve the (R) configuration at the phosphorus in the final product with a D-amino acid, one would typically start with the corresponding (S) configured phosphorylating agent and L-amino acid ester. The reaction proceeds via a nucleophilic substitution where the D-alanine derivative displaces the pentafluorophenolate leaving group, proceeding with an inversion of stereochemistry at the phosphorus center. This method ensures the high diastereomeric purity of the final product.[6]
Diagram 1: General Synthetic Workflow
Caption: High-level workflow for diastereomerically pure synthesis.
Q2: My reaction yield is consistently low. What are the most common causes and how can I mitigate them?
Low yields in phosphoramidate synthesis typically stem from issues with reagents, reaction conditions, or competing side reactions.
| Potential Cause | Explanation & Recommended Action |
| Moisture Contamination | Phosphorylating agents and intermediates are highly susceptible to hydrolysis. The presence of water will consume your starting material to produce undesired phosphate byproducts. Action: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., acetonitrile, DCM, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[] |
| Reagent Purity/Activity | Impure starting materials or a partially degraded phosphorylating agent can significantly reduce yield. Action: Verify the purity of your D-alanine ester and other starting materials by NMR or LC-MS. If the phosphorylating agent was synthesized and stored, re-check its purity and d.e. before use. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient time, non-optimal temperature, or steric hindrance. Action: Monitor the reaction progress using TLC or ³¹P NMR. Consider extending the reaction time or moderately increasing the temperature. For sterically hindered substrates, a more potent activator or longer reaction times may be necessary.[] |
| Suboptimal Base/Activator | The choice and amount of base (e.g., t-BuMgCl) are critical. An insufficient amount will lead to incomplete deprotonation of the nucleophile, while an excessive amount can lead to side reactions. Action: Perform a small-scale optimization study to determine the optimal stoichiometry of the base. Ensure the base is added slowly at a controlled temperature (e.g., 0°C or below) to manage exotherms. |
Q3: I am observing a mixture of diastereomers in my final product. How can I improve the stereoselectivity?
Achieving high diastereomeric excess (d.e.) is the primary challenge. If your final product is a mix of (R)p and (S)p diastereomers, the issue almost certainly lies in the purity of your starting phosphorylating agent.
-
Root Cause: The most common reason for poor d.e. in the final product is the use of a phosphorylating agent that was not diastereomerically pure. The coupling reaction itself is highly stereospecific (proceeding with inversion), so the d.e. of the product directly reflects the d.e. of the reagent.
-
Primary Solution: The most effective solution is to purify the phosphorylating agent before the coupling step. As mentioned in Q1, selective crystallization is a powerful technique for isolating a single diastereomer of the phosphoramidating reagent.[6] You must achieve a high d.e. (>98%) for this reagent to ensure the final product meets purity standards.
-
Secondary Solution (Less Ideal): If you cannot purify the intermediate, you will have to separate the final diastereomers. Diastereomers have different physical properties and can be separated by chromatography.[8] However, this can be challenging, costly, and result in significant loss of material. Methods include:
-
Flash Chromatography: Using high-performance silica or C18 reversed-phase columns may provide separation.[8]
-
Preparative HPLC: Chiral or reversed-phase preparative HPLC can resolve the diastereomers but is often not scalable.
-
Recrystallization: If the final product is crystalline, attempting recrystallization from various solvent systems may enrich one diastereomer.[9]
-
Q4: What is the specific role of reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in related phosphorylation reactions?
While the preferred route for this specific molecule uses a pre-activated phosphoramidating agent[6], understanding the roles of DCC and DMAP is crucial for anyone working in phosphorylation chemistry.
-
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful dehydrating (or coupling) agent used to form amides, esters, and phosphoramidates from carboxylic acids (or phosphate monoesters) and amines/alcohols.[10]
-
Mechanism of Action: DCC activates the phosphate hydroxyl group by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. The amine (from the alanine ester) then attacks the electrophilic phosphorus center, displacing the activated DCC group (which becomes dicyclohexylurea, DCU).[11][12] The formation of the insoluble DCU byproduct helps drive the reaction to completion.
-
-
DMAP (4-Dimethylaminopyridine): DMAP is a hyper-nucleophilic acylation catalyst.[13] It is significantly more active than pyridine.
-
Mechanism of Action: In phosphorylation or acylation reactions, DMAP acts as a transfer catalyst. It first attacks the activated intermediate (e.g., the O-acylisourea from DCC or a phosphonic chloride) to form a highly reactive N-phosphorylpyridinium salt. This intermediate is extremely electrophilic and is readily attacked by the nucleophile (the amino acid ester), regenerating the DMAP catalyst. This catalytic cycle dramatically increases the reaction rate.[13][14]
-
Diagram 2: Troubleshooting Decision Tree for Low Yield & Purity
Caption: A logical guide for diagnosing and solving common synthesis issues.
Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on their specific substrate and available laboratory equipment.
Protocol 1: Synthesis of (Sp)-isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add phenyl dichlorophosphate to the cooled DCM. In a separate flask, prepare a solution of L-alanine isopropyl ester hydrochloride and triethylamine (TEA) in anhydrous DCM.
-
First Coupling: Slowly add the alanine ester/TEA solution to the phenyl dichlorophosphate solution, maintaining the temperature below 5°C. Stir for 1-2 hours at 0°C.
-
Second Coupling: In a separate flask, prepare a solution of pentafluorophenol and TEA in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below 5°C.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or ³¹P NMR. Upon completion, wash the reaction mixture with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: Dissolve the crude oil in a minimal amount of hot ethyl acetate and add hexanes dropwise until persistent turbidity is observed. Allow the solution to cool slowly to room temperature and then store at 4°C overnight.
-
Isolation: Collect the white crystalline solid by filtration, wash with cold hexanes, and dry under vacuum. The resulting solid should be the desired (Sp) diastereomer with >98% d.e.
Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried flask under nitrogen, add the D-alanine isopropyl ester and anhydrous tetrahydrofuran (THF). Cool the solution to -20°C.
-
Activation: Slowly add tert-butylmagnesium chloride (t-BuMgCl) solution dropwise, maintaining the temperature below -15°C. Stir the mixture for 30 minutes.
-
Coupling: In a separate flask, dissolve the diastereomerically pure (Sp)-phosphorylating agent (from Protocol 1) in anhydrous THF. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at -20°C for several hours, monitoring its progress by TLC or LC-MS.
-
Quenching & Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product with an inverted (R) configuration at the phosphorus center.
References
-
An overview of ProTide technology and its implications to drug discovery.
-
Protide - Wikipedia.
-
Cardiff University's ProTide technology enters clinical trials to target drug resistant cancers.
-
ProTide Technology: Transforming drug discovery of nucleoside-based anti-viral and anti-cancer agents.
-
The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective.
-
Optimizing DNA Synthesis with Phosphoramidites.
-
Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development.
-
Phosphoramidite Chemistry for DNA and RNA Synthesis.
-
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate.
-
Phosphoramidite Chemistry for DNA Synthesis.
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
-
Why is DMAP an important catalyst in organic chemistry?
-
DMAP1 is an essential regulator of ATM activity and function.
-
Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution.
-
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate.
-
Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application.
-
Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis.
-
Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides.
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
-
Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates.
-
Separation of the diastereomers of phosphorothioated siRNAs by anion-exchange chromatography under non-denaturing conditions.
-
Phosphorylation - Wikipedia.
-
Phosphorylation Explained: Definition, Examples, Practice & Video Lessons.
-
Isopropyl ((R)-((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate.
-
This compound.
-
Phosphorylation.
-
Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling.
-
Labeling proteins by affinity-guided DMAP chemistry.
-
N,N'-Dicyclohexylcarbodiimide - Wikipedia.
-
Desensitization, phosphorylation and palmitoylation of the human dopamine D1 receptor.
-
The role of phosphorylation in D1 dopamine receptor desensitization: evidence for a novel mechanism of arrestin association.
-
Synthesis of Val‐Ala‐02 phosphoramidite. DCC: N,N′‐dicyclohexylcarbodiimide. NHS.
-
Formation of Amides Using DCC.
-
mechanism of amide formation with DCC.
Sources
- 1. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protide - Wikipedia [en.wikipedia.org]
- 3. REF Case study search [impact.ref.ac.uk]
- 4. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. santaisci.com [santaisci.com]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Page loading... [guidechem.com]
- 14. Labeling proteins by affinity-guided DMAP chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities from isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
Welcome to the technical support center for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and removing impurities associated with this critical phosphoramidate prodrug intermediate. The following troubleshooting guides and FAQs are based on established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with this compound?
A1: Impurities can generally be categorized as process-related, degradation products, or residual materials. For this specific compound, which is an intermediate in the synthesis of drugs like Sofosbuvir, you should be particularly aware of:
-
Diastereomeric Impurities: The phosphorus center in this molecule is chiral. During synthesis, the formation of the incorrect diastereomer (the (S_p)-epimer) is a primary concern. The desired (R_p)-epimer is the therapeutically relevant precursor, and the diastereomeric purity is a critical quality attribute.[1]
-
Phosphoramidate-Related Impurities: Side reactions involving the phosphoramidate reagent can lead to impurities with variations in the amino acid or the phenolic portions of the molecule.[1]
-
Unreacted Starting Materials and Reagents: Residual amounts of reactants from the synthesis, such as pentafluorophenol or the D-alanine isopropyl ester, may be present.[2][3]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, methanol, ethanol) can be trapped in the final product.[2]
-
Degradation Products: Exposure to moisture, high temperatures, or oxygen can lead to hydrolysis or oxidative degradation of the phosphoramidate linkage.[2][4]
Q2: Why is it so critical to remove the (S_p)-diastereomer?
A2: The biological activity of many phosphoramidate prodrugs is highly dependent on the stereochemistry at the phosphorus center. In the case of Sofosbuvir, the corresponding (S_p)-epimer is significantly less active as an antiviral agent.[1] Therefore, controlling the level of the undesired diastereomer is essential to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
Q3: What initial steps should I take if I suspect my sample is impure?
A3: A systematic approach is crucial. Begin by obtaining a comprehensive analytical profile of your sample. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is an excellent first step to assess diastereomeric purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS) are also indispensable for identifying and quantifying other potential impurities.
Troubleshooting Guides: Identification and Removal of Impurities
Guide 1: Identification and Quantification of Diastereomeric Impurities
Issue: HPLC analysis indicates the presence of more than one diastereomer.
Causality: The synthetic step introducing the phosphorus chiral center is often not perfectly stereoselective, leading to the formation of both R_p and S_p epimers.[1]
Workflow for Identification and Quantification:
Caption: Workflow for diastereomeric impurity analysis.
Detailed Protocol: Chiral HPLC Method Development
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating phosphoramidate diastereomers.[5]
-
Mobile Phase Optimization:
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance.
-
Quantification: Integrate the peak areas of the two diastereomers to determine their relative percentages.
Guide 2: Removal of Process-Related Impurities and Diastereomers
Issue: The sample contains unacceptable levels of diastereomers, unreacted starting materials, or other process-related impurities.
Causality: Incomplete reactions, side reactions, and challenging stereoselective synthesis can lead to a complex mixture of products and impurities.[8][9] Purification is necessary to isolate the desired compound in high purity.
Workflow for Purification:
Caption: General purification workflow for phosphoramidates.
Protocol 1: Flash Chromatography for Diastereomer Separation
Diastereomers have different physical properties, which allows for their separation by chromatography.[10]
-
Stationary Phase: Use a high-quality silica gel for normal-phase chromatography. For reversed-phase, a C18-functionalized silica is common.[10]
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system that provides good separation between the diastereomers and other impurities.
-
A common mobile phase for normal-phase chromatography is a gradient of ethyl acetate in hexanes.
-
-
Column Preparation and Loading:
-
Properly pack the column with the selected stationary phase.
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
-
Elution and Fraction Collection:
-
Run the mobile phase through the column and collect fractions.
-
Monitor the elution of compounds using TLC or a UV detector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions to identify those containing the pure desired diastereomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds.[11][12] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvent systems for recrystallization include ethanol, or mixtures like hexanes/acetone or hexanes/ethyl acetate.[13]
-
Screen various solvents to find the optimal one for your compound.
-
-
Procedure:
-
Dissolve the impure compound in a minimal amount of the hot solvent to create a saturated solution.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed. Crystals of the pure compound should form.
-
Once crystallization is complete, isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
-
Data Summary: Typical Impurity Profile Before and After Purification
| Impurity Type | Typical Level in Crude Product (%) | Target Level After Purification (%) | Recommended Analytical Technique |
| (S_p)-Diastereomer | 5 - 50 | < 0.5 | Chiral HPLC |
| Unreacted Pentafluorophenol | 1 - 5 | < 0.1 | HPLC, GC-MS |
| Residual D-alanine isopropyl ester | 1 - 5 | < 0.1 | HPLC, GC-MS |
| Other Phosphoramidate-related impurities | 2 - 10 | < 0.2 | HPLC, LC-MS |
| Residual Solvents | Varies | As per ICH guidelines | GC |
References
-
Veeprho. (n.d.). Sofosbuvir Impurities and Related Compound. Retrieved from [Link]
-
Mack, K. A., et al. (2022). Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug. PLoS One, 17(9), e0274902. Retrieved from [Link]
-
Miyashima, S., et al. (2022). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry, 87(11), 7136-7148. Retrieved from [Link]
-
Gilar, M., et al. (2005). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1087(1-2), 143-150. Retrieved from [Link]
-
Le, U. T. T., et al. (2023). Separation of PS diastereomers in GalNAc-conjugated siRNA—a comparative study of chromatographic and ion mobility mass spectrometry approaches. Analytical and Bioanalytical Chemistry, 415(28), 7231-7240. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sofosbuvir-impurities. Retrieved from [Link]
-
SynThink. (n.d.). Sofosbuvir EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Karlsson, F., et al. (2019). Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1592, 79-86. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
Karlsson, F., et al. (2019). Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1592, 79-86. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
Mehellou, Y., et al. (2018). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. Current Protocols in Nucleic Acid Chemistry, 73(1), 14.8.1-14.8.21. Retrieved from [Link]
-
De Clercq, E., et al. (2016). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine. Molecules, 21(11), 1478. Retrieved from [Link]
- Google Patents. (n.d.). WO2010021897A1 - Nucleosidic phosphoramidite crystalline material and a process for purifying the same.
-
Wikipedia. (n.d.). Phosphoramidate. Retrieved from [Link]
-
Pierra, C., et al. (2012). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.8. Retrieved from [Link]
-
Congiatu, C., et al. (2011). Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides. Journal of Medicinal Chemistry, 54(17), 5963-5975. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. Journal of Medicinal Chemistry, 65(4), 2898-2917. Retrieved from [Link]
-
Baszczyňski, O., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 754832. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. santaisci.com [santaisci.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Stability and Degradation of Fluorinated Phosphorylating Agents
Introduction:
Welcome to the Technical Support Center for Fluorinated Phosphorylating Agents. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive and valuable compounds. The incorporation of fluorine into phosphorylating agents can significantly enhance the properties of resulting molecules, such as increasing the thermal stability of RNA duplexes and resistance to nucleases.[1] However, the very features that make these reagents powerful also contribute to their inherent instability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation problems encountered during experimental work. Our goal is to equip you with the knowledge to identify, mitigate, and resolve these challenges, ensuring the integrity of your reagents and the success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling, storage, and preliminary assessment of fluorinated phosphorylating agents, with a focus on fluorinated phosphoramidites used in oligonucleotide synthesis.
Q1: What are the primary signs of degradation in a solid fluorinated phosphoramidite reagent?
A1: Visually, you might observe a change from a crisp, white powder to a discolored (often yellowish or brownish), clumpy, or oily substance. This indicates significant hydrolysis and/or oxidation. However, degradation can occur without obvious visual cues. The most reliable method for assessing purity is by ³¹P NMR spectroscopy.[2][3]
Q2: My fluorinated phosphorylating agent is stored at -20°C under argon, but I'm still seeing degradation. What's happening?
A2: While -20°C storage under an inert atmosphere is standard, degradation can still occur due to a few key factors:
-
Trace Moisture/Oxygen: Even small leaks in the container seal can introduce enough moisture or oxygen over time to cause degradation. Ensure the vial cap/septum is intact and provides a positive seal.[4]
-
Temperature Cycling: Repeatedly removing the vial from the freezer and allowing it to warm can cause condensation to form inside the vial, introducing moisture.[3] Always allow the container to reach room temperature in a desiccator before opening.
-
Inherent Instability: Some fluorinated agents are inherently less stable, and even under ideal conditions, will have a finite shelf life. The strong electronegativity of fluorine can influence bond lability.[5][6]
Q3: What is the main cause of degradation for these reagents?
A3: The two primary degradation pathways are hydrolysis and oxidation .[2][3]
-
Hydrolysis: The trivalent phosphorus (P(III)) center is highly susceptible to attack by water, leading to the formation of H-phosphonates or other inactive species.[5][7]
-
Oxidation: Exposure to oxygen converts the active P(III) center to an inactive pentavalent phosphate (P(V)) species.[2][3]
Q4: How does the presence of fluorine affect the stability of the phosphorylating agent?
A4: The effect is complex. The high electronegativity of fluorine can increase the stability of the agent towards acid-catalyzed hydrolysis in some contexts.[6][8] However, it can also influence the reactivity of the phosphorus center, and the overall stability depends on the specific molecular structure. For instance, in some cases, the presence of fluorine can lead to a more labile system.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve common experimental problems arising from the degradation of fluorinated phosphorylating agents.
Issue 1: Low or No Yield in Phosphorylation Reaction
You've performed a phosphorylation reaction (e.g., a coupling step in oligonucleotide synthesis) and the yield is significantly lower than expected or has failed completely.
Logical Troubleshooting Flow
Caption: Troubleshooting Decision Tree for Low Phosphorylation Yield.
Detailed Causality and Solutions
-
Degraded Phosphorylating Agent (Most Common Cause): The P(III) center is the active component. If it has been hydrolyzed or oxidized, it will be inactive in the coupling reaction, leading to chain truncation and low yields.[3]
-
Solution: Always validate the purity of your phosphorylating agent before use, especially for critical syntheses. Use a fresh vial if degradation is suspected. See Protocol 1 for ³¹P NMR analysis.
-
-
Presence of Moisture: Water will readily react with your fluorinated phosphorylating agent, quenching it before it can react with your substrate.
-
Sub-optimal Reaction Conditions: The reactivity of both the phosphorylating agent and the substrate (e.g., a nucleoside) can be influenced by temperature, concentration, and the choice of activator.
-
Solution: Consult the literature for protocols specific to your substrates. Some sterically hindered substrates may require longer reaction times, higher temperatures, or more potent activators.
-
Issue 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)
After your reaction, you observe side products that complicate purification and analysis.
Identifying Common Degradation Byproducts
The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus, making it an excellent tool for identifying impurities.[2][10]
| Impurity Type | Typical ³¹P NMR Chemical Shift (ppm) | Cause | Impact on Reaction |
| Desired P(III) Agent | ~140 – 155 | - | Active reagent |
| H-Phosphonate | ~0 – 10 | Hydrolysis of the phosphoramidite | Inactive in coupling, leads to truncated products.[3] |
| Phosphate (P(V)) Esters | ~-25 – 5 | Oxidation of the phosphoramidite | Inactive in coupling, leads to truncated products.[2][3] |
| Other P(III) Impurities | ~100 – 170 (variable) | Incomplete synthesis or side reactions | May have partial reactivity, leading to unknown adducts. |
Table 1: Common impurities detected by ³¹P NMR and their origins.[2]
Degradation Pathway Visualization
Caption: Major degradation pathways of phosphoramidite reagents.
Part 3: Essential Protocols & Methodologies
Protocol 1: Assessing Purity via ³¹P NMR Spectroscopy
This protocol provides a non-destructive and quantitative method to assess the purity of a fluorinated phosphorylating agent before use.[2]
Objective: To determine the percentage of active P(III) species versus hydrolyzed or oxidized impurities.
Methodology:
-
Sample Preparation (Under Inert Atmosphere):
-
In a glovebox or using Schlenk techniques, prepare a solution of the phosphoramidite in a suitable anhydrous deuterated solvent (e.g., CD₃CN, CDCl₃).
-
A typical concentration is 15-30 mg/mL.
-
Transfer the solution to a clean, dry NMR tube and cap it securely with a cap that provides a good seal (e.g., a Norell screw-cap).
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1), typically 5-10 seconds, to ensure accurate quantification. A 30-degree pulse angle is common.
-
-
Data Analysis:
-
Integrate the peak corresponding to the active phosphoramidite (typically a singlet or a pair of diastereomeric singlets between 140-155 ppm).[2][10]
-
Integrate all impurity peaks (e.g., H-phosphonate region ~0-10 ppm, P(V) region ~-25-5 ppm).[2][3]
-
Calculate the purity as: Purity % = [Integral of Active Species / (Sum of all Phosphorus Integrals)] * 100.
-
Trustworthiness Check: For a reliable synthesis, the purity of the phosphoramidite should be ≥98%.
-
Protocol 2: Small-Scale Test Reaction
Objective: To validate the reactivity of a questionable batch of a fluorinated phosphorylating agent before committing to a large-scale synthesis.
Methodology:
-
Setup: In a flame-dried flask under inert gas, dissolve a simple, reliable substrate (e.g., benzyl alcohol or a robust nucleoside) in anhydrous solvent (e.g., acetonitrile).
-
Reagents: Add the activator (e.g., tetrazole), followed by the fluorinated phosphorylating agent .
-
Monitoring: Allow the reaction to proceed for the standard time (e.g., 15-30 minutes).
-
Analysis: Quench a small aliquot of the reaction and analyze by TLC or LC-MS to determine the extent of conversion of the starting material.
-
Interpretation:
-
High Conversion: The agent is likely active.
-
Low or No Conversion: The agent has likely degraded and should not be used. This result validates the findings from a ³¹P NMR analysis.
-
References
-
Fluorinated phosphoramidite synthesis for the development of new oligonucleotides with improved stability and hydrophobicity – FluoPHOS. ANR. [Link]
-
Devonshire, L. N., & Rowley, H. H. (1962). Kinetics of Hydrolysis of Fluorophosphates. I. Monofluorophosphoric Acid. Inorganic Chemistry, 1(4), 680-683. [Link]
-
Eaton, D. F. (1982). Acid Hydrolysis of Aqueous Sodium Monofluorophosphate Solutions. Caries Research, 16(5), 365-371. [Link]
-
Ericsson, Y., & Patterson, C. (1980). Studies on the hydrolysis and absorption of monofluorophosphate ions. Pharmacology and Therapeutics in Dentistry, 5(3-4), 47-54. [Link]
-
Devonshire, L. N., & Rowley, H. H. (1962). Kinetics of Hydrolysis of Fluorophosphates. I. Monofluorophosphoric Acid. ElectronicsAndBooks. [Link]
-
Gruber, M., et al. (2022). Enhanced i-Motif Stability through Consecutive 2',2'-Difluorocytidine Incorporation. Angewandte Chemie International Edition, 61(47), e202211831. [Link]
-
Jackson, L. R. (1982). In vitro hydrolysis of monofluorophosphate by dental plaque microorganisms. Journal of Dental Research, 61(7), 953-956. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1996). Oligo-2'-Fluoro-2'-Deoxynucleotide N3'-->P5' Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 24(15), 2979–2985. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. PubMed. [Link]
-
Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. (2023). [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
-
Li, X., et al. (2007). Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria. Water, Air, and Soil Pollution, 178(1-4), 21-30. [Link]
-
Pedersen, L. H., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2804. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. ResearchGate. [Link]
-
Oxidative Phosphorylation. Chemistry LibreTexts. (2014). [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]
-
O'Connor, K. E., & McGrath, J. W. (2022). The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. [Link]
-
Tips & Tricks: (How to Improve) Yield. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. Fluorinated phosphoramidite synthesis for the development of new oligonucleotides with improved stability and hydrophobicity | ANR [anr.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. karger.com [karger.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of Organophosphorus Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor organophosphorus reagent solubility in reaction media. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles, ensuring the success and reproducibility of your experiments.
Introduction: Why is Solubility a Critical Hurdle?
Organophosphorus compounds are a cornerstone of modern organic synthesis, pivotal in reactions like the Wittig, Horner-Wadsworth-Emmons, and Appel reactions. However, their unique structural diversity, ranging from ionic phosphonium salts to nonpolar phosphine oxides, often leads to significant solubility challenges in common reaction solvents.[1][2] Poor solubility can manifest as incomplete reactions, sluggish kinetics, low yields, and difficulty in purification.[3] This guide is designed to provide a systematic approach to diagnosing and overcoming these solubility-related obstacles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides straightforward solutions to quickly get your reaction back on track.
Q1: My organophosphorus reagent isn't dissolving. What's the first thing I should try?
A1: The principle of "like dissolves like" is your first line of defense.[3] The polarity of your organophosphorus reagent must be matched with a solvent of similar polarity.
-
For ionic reagents like phosphonium salts: These compounds are generally crystalline solids and require polar solvents.[4][5] Good starting points include chloroform, dichloromethane, acetone, ethanol, and methanol.[4][5] They are often insoluble in nonpolar solvents like diethyl ether and petroleum ether.[4][5]
-
For nonpolar reagents like phosphine oxides: These are often soluble in a broader range of organic solvents. However, their polarity can be influenced by the organic substituents. Some phosphine oxides can form hydrogen bonds, which may increase their solubility in water.[2]
Actionable Advice: Before drastically changing your reaction conditions, consult a solvent polarity chart and try a solvent that more closely matches the expected polarity of your reagent.
Q2: I've tried multiple solvents with no luck. What's the next logical step?
A2: If a single solvent system fails, a co-solvent system is the next logical and often highly effective approach. A co-solvent is a miscible organic solvent added to the primary solvent to modify its overall polarity.[6][7]
The Causality: Co-solvents work by creating a solvent environment with an intermediate polarity that can better accommodate the reagent.[6][7] For instance, adding a polar co-solvent like ethanol or DMSO to a less polar primary solvent can significantly enhance the solubility of a polar organophosphorus reagent.[6]
Experimental Protocol: Implementing a Co-Solvent System
-
Initial Dissolution Attempt: Begin by attempting to dissolve your organophosphorus reagent in the primary solvent for your reaction.
-
Gradual Co-solvent Addition: While vigorously stirring the suspension, add a miscible co-solvent dropwise.
-
Observe and Record: Carefully observe the mixture for signs of dissolution. Continue adding the co-solvent until the reagent fully dissolves.
-
Maintain the Ratio: Note the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the actual reaction to ensure consistent results.
-
Proceed with Reaction: Once you have a homogeneous solution, you can proceed with your synthetic protocol.
Q3: My reaction involves two immiscible phases, and my organophosphorus reagent is stuck in one. How can I facilitate the reaction?
A3: This is a classic scenario for employing Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can occur.[6][8][9]
The Mechanism: The PTC, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase.[6][9] This new, more lipophilic ion pair can then migrate across the phase boundary into the organic phase to react with the substrate.[6] This technique is particularly useful for reactions involving an ionic organophosphorus reagent (or a precursor that becomes ionic) and a nonpolar organic substrate.[8][9][10]
Part 2: Advanced Solubilization Strategies
When basic troubleshooting isn't enough, more advanced techniques can be employed. These methods often involve specialized equipment but can be highly effective for particularly stubborn solubility issues.
Q4: Can changing the reaction temperature improve the solubility of my organophosphorus reagent?
A4: Yes, increasing the reaction temperature can significantly enhance the solubility of many organophosphorus compounds.[11][12]
The Rationale: For most solids, solubility increases with temperature. The added thermal energy helps to overcome the lattice energy of a crystalline solid, allowing it to dissolve more readily in the solvent. However, it's crucial to consider the thermal stability of your reagents and products, as some organophosphorus compounds can degrade at elevated temperatures.[12][13][14]
Data Point: For example, in a study on the alkaline hydrolysis of organophosphorus pesticides, increasing the temperature from 10°C to 30°C led to a 1.4 to 4.8-fold enhancement in the rate of hydrolysis, which was partly attributed to increased solubility.[11]
Q5: I've heard about using sonication. How does that help with solubility?
A5: Sonication, or the application of high-frequency sound waves, is a powerful mechanical method to enhance dissolution.[6][15]
The Underlying Principle: The intense energy from sonication creates acoustic cavitation – the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[16][17] This process generates localized hot spots and intense mechanical forces that can break down intermolecular interactions in the solid reagent, increasing its surface area and accelerating dissolution.[6][15] Sonication is particularly effective for heterogeneous reactions and can sometimes even reduce the need for high temperatures.[16]
Experimental Protocol: Using Sonication for Dissolution
-
Preparation: Place your poorly soluble organophosphorus reagent and the chosen solvent in a suitable reaction vessel.
-
Sonication: Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.
-
Operation: Activate the sonicator. The required power and duration will depend on your specific materials and solvent system.
-
Monitoring: Visually monitor the dissolution process.
-
Completion: Continue sonication until the solid is fully dissolved or until no further dissolution is observed.
Q6: Are there other advanced techniques for extremely challenging cases?
A6: Yes, for particularly recalcitrant systems, microwave-assisted synthesis can be a game-changer.[18][19][20]
Why it Works: Microwave energy directly heats the molecules in the reaction mixture, leading to rapid and uniform heating.[21] This can dramatically increase the solubility of reagents and often leads to significantly shorter reaction times and higher yields.[20] A key advantage is that many microwave-assisted organophosphorus reactions can be performed under solvent-free conditions, completely circumventing solubility issues.[18][20]
Applications in Organophosphorus Chemistry: Microwave irradiation has been successfully applied to a variety of organophosphorus reactions, including Diels-Alder cycloadditions, inverse Wittig-type transformations, and the synthesis of α-hydroxyphosphonates.[19][20]
Part 3: Visualizing the Solutions
To further clarify these concepts, the following diagrams illustrate key workflows and mechanisms.
Decision-Making Workflow for Solubility Issues
Caption: Simplified mechanism of phase-transfer catalysis.
Part 4: Summary Tables
For quick reference, the following tables summarize key information.
Table 1: Solvent Selection Guide for Common Organophosphorus Reagents
| Reagent Type | General Polarity | Recommended Solvents | Solvents to Avoid |
| Phosphonium Salts | High (Ionic) | Dichloromethane, Chloroform, Acetone, Ethanol, Methanol [4][5] | Diethyl Ether, Petroleum Ether, Hexanes [4][5] |
| Phosphine Oxides | Varies | Broad range, depends on substituents; some are water-soluble [2] | Highly dependent on the specific compound |
| Phosphate Esters | Varies | Depends on alkyl/aryl groups; tri-esters are often hydrophobic [1] | Water for hydrophobic tri-esters [1] |
| Phosphites | Varies | Generally soluble in common organic solvents | Water (can lead to hydrolysis) |
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Principle | Best Suited For | Key Advantages | Considerations |
| Heating | Increases kinetic energy | Thermally stable reagents | Simple to implement | Risk of degradation for sensitive compounds [12] |
| Sonication | Mechanical agitation via acoustic cavitation [6][15] | Heterogeneous reactions, stubborn solids | Can avoid high temperatures, enhances reaction rates [15][16] | Requires specialized equipment |
| Microwave Synthesis | Direct molecular heating [21] | Extremely difficult cases, high-throughput screening | Rapid reactions, high yields, solvent-free options [20] | Requires a dedicated microwave reactor |
This guide provides a comprehensive overview of strategies to overcome the poor solubility of organophosphorus reagents. By understanding the principles behind each technique and following the structured troubleshooting approach, researchers can effectively address these common challenges and improve the efficiency and success of their synthetic endeavors.
References
- Keglevich, G. (2015). Microwave in Organophosphorus Syntheses. Prime Scholars.
- Petnehazy, I., et al. (1990). Synthesis of Organophosphorus Compounds Using Phase Transfer Catalysis. Gordon and Breach Science Publishers.
- Keglevich, G. (n.d.). Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry. MDPI.
- Keglevich, G., et al. (2013). Microwave-Assisted Organophosphorus Synthesis. Bentham Science Publishers.
- Author Unknown. (2020).
- Horwitz, E. P., & G., H. W. (n.d.). Process of preparing organophosphorus compounds by phase transfer catalysis.
- Keglevich, G. (2015). Microwave in Organophosphorus Syntheses. Prime Scholars.
- Author Unknown. (n.d.). Application of the Microwave Technique in Continuous Flow Processing of Organophosphorus Chemical Reactions. PMC - NIH.
- Cintas, P., & Luche, J. L. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Spanu, A. (n.d.). PHASE-TRANSFER CATALYSIS (PTC) IN ORGANOPHOSPHORUS COMPOUNDS SYNTHESIS. 1. Revue Roumaine de Chimie.
- BenchChem. (2025).
- Author Unknown. (2025). Impact of Organophosphorus Compounds on Sulfur Solubility in Organic and Amine Solvents for Sour Gas Reservoirs. OnePetro.
- Author Unknown. (2016). Sonication in Organic Synthesis.
- Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Author Unknown. (2025). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.
- Author Unknown. (2021).
- BenchChem. (2025). Managing poor solubility and instability issues in reactions. BenchChem.
- Wikipedia. (n.d.).
- Envirostar. (2023).
- Klens, J., et al. (2016). The influence of cosolvent and heat on the solubility and reactivity of organophosphorous pesticide DNAPL alkaline hydrolysis. PubMed.
- Wikipedia. (n.d.). Organophosphorus chemistry. Wikipedia.
- Author Unknown. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal.
- Zhang, H., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Holden, A. J., & Shaw, I. C. (n.d.). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. PubMed.
- van der Voet, H., & de Boer, J. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society.
- Author Unknown. (2025).
Sources
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. US4396556A - Process of preparing organophosphorus compounds by phase transfer catalysis - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The influence of cosolvent and heat on the solubility and reactivity of organophosphorous pesticide DNAPL alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. Specifically, How Does Temperature Affect the Toxicity of Organophosphate Pesticides in Water? → Learn [pollution.sustainability-directory.com]
- 15. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 16. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. primescholars.com [primescholars.com]
- 21. Application of the Microwave Technique in Continuous Flow Processing of Organophosphorus Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phosphoramidates
Welcome to our dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phosphoramidates. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue. Here, we synthesize technical expertise with practical, field-proven insights to help you diagnose and resolve asymmetrical peaks, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for phosphoramidate analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and indicate underlying issues with your separation method.[1][2] For phosphoramidates, which are crucial in oligonucleotide synthesis, peak tailing can obscure impurity profiles and lead to inaccurate quantification.[3]
Q2: What are the most common causes of peak tailing for phosphoramidates?
A2: The primary causes often revolve around unwanted secondary interactions between the phosphoramidate analytes and the stationary phase.[2][4] Key factors include:
-
Residual Silanol Interactions: The phosphate and amine moieties in phosphoramidates can interact with acidic silanol groups on silica-based columns.[4][5][6]
-
Metal Chelation: The phosphate group can chelate with trace metals in the HPLC system (e.g., stainless steel tubing, frits) or within the stationary phase itself.[7][8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and residual silanols, significantly impacting peak shape.[9][10][11]
-
Column Overload or Degradation: Injecting too much sample or using a degraded column can also lead to peak distortion.[1][2]
Q3: Is there a quick fix I can try first?
A3: A good starting point is to adjust the mobile phase pH. Lowering the pH (e.g., to around 3.0) can protonate residual silanol groups, minimizing their interaction with basic analytes and often improving peak shape.[6] However, always ensure the chosen pH is within the stable range for your column.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of peak tailing in phosphoramidate analysis.
Secondary Interactions with the Stationary Phase
The most prevalent cause of peak tailing for polar and ionizable compounds like phosphoramidates is secondary interactions with the silica-based stationary phase.[4]
1.1. The Role of Residual Silanols
Causality: Standard silica-based reversed-phase columns (e.g., C18) often have unreacted, accessible silanol groups (Si-OH) on their surface.[12][13][14] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3, creating sites for strong ionic or hydrogen bonding interactions with the basic components of phosphoramidates.[4][5] This secondary retention mechanism leads to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.[4]
Troubleshooting Workflow for Silanol Interactions
Caption: Troubleshooting logic for silanol-induced peak tailing.
Solutions & Protocols:
-
Mobile Phase pH Adjustment:
-
Principle: By lowering the mobile phase pH, you can protonate the silanol groups, neutralizing their negative charge and reducing unwanted ionic interactions.[4][6]
-
Protocol 1: pH Modification
-
Prepare your aqueous mobile phase component.
-
Add a suitable acidic modifier. For LC-MS compatibility, 0.1% formic acid is a common choice. For UV detection, 0.1% trifluoroacetic acid (TFA) can be effective, although it is a strong ion-pairing agent that can be difficult to remove from the column.
-
Adjust the pH to a value between 2.5 and 3.5.[15] Ensure this is within the recommended operating range of your column.[10]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
-
-
Use of a Competing Base (Mobile Phase Additive):
-
Principle: Adding a small, basic compound like Triethylamine (TEA) to the mobile phase can "mask" the active silanol sites.[16][17] The TEA preferentially interacts with the silanols, preventing the phosphoramidate analyte from doing so.[16][17]
-
Protocol 2: Incorporating Triethylamine (TEA)
-
To your aqueous mobile phase, add TEA to a final concentration of 0.1-0.5% (v/v).
-
Adjust the pH of the mobile phase as required for your separation. TEA can be used in conjunction with an acid like acetic acid to create a buffered system.[16]
-
Thoroughly mix and degas the mobile phase.
-
Important: Dedicate a column for methods using TEA, as it can be challenging to completely wash out.[18]
-
-
-
Employ a Modern, High-Purity, End-Capped Column:
-
Principle: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[4] Columns based on high-purity silica with low metal content also minimize these secondary interactions.[8] Hybrid silica columns can also offer improved performance and pH stability.[19]
-
Recommendation: If you are consistently facing tailing issues with older columns, consider switching to a column specifically designed for polar or basic analytes. Look for columns with notations like "Base-Deactivated" or those utilizing hybrid particle technology.[3][19]
-
Chelation with Metal Surfaces
Causality: Phosphoramidates, and phosphate-containing compounds in general, are known to be sensitive to metal ions.[7] They can chelate with active metal sites on the stainless-steel surfaces of HPLC tubing, frits, and even trace metals within the silica packing material itself.[7][8][20] This interaction can cause significant peak tailing and even a complete loss of the analyte signal.[20]
Diagram of Metal Chelation Mechanism
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromanik.co.jp [chromanik.co.jp]
- 13. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. welch-us.com [welch-us.com]
- 17. researchgate.net [researchgate.net]
- 18. mtc-usa.com [mtc-usa.com]
- 19. welch-us.com [welch-us.com]
- 20. researchgate.net [researchgate.net]
Preventing epimerization during the synthesis of chiral phosphoramidates
Technical Support Center: Synthesis of Chiral Phosphoramidates
Welcome to the technical support center for chiral phosphoramidate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing P-chiral phosphoramidates. Epimerization at the phosphorus center is a critical challenge that can significantly impact the efficacy and safety of therapeutic candidates like ProTides. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain stereochemical integrity throughout your synthetic workflow.
Troubleshooting Guide: Preventing Epimerization
This section addresses specific problems you may encounter during the synthesis of P-chiral phosphoramidates. Each entry details the potential causes and provides actionable solutions based on mechanistic principles and empirical data.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity at the phosphorus center?
Answer:
Achieving high diastereoselectivity is a common hurdle. A 1:1 ratio indicates that the nucleophilic attack on your phosphorus electrophile is not being effectively directed by the existing chiral centers or that the reaction conditions favor racemization. Several factors could be at play:
1. Inappropriate Base Selection: The choice of base is arguably the most critical factor influencing stereoselectivity. Strong, sterically unhindered bases can deprotonate intermediates or the product, leading to epimerization.
-
Causality: A strong base can abstract a proton from a transiently formed, reactive intermediate or even from the final phosphoramidate product if there's an acidic proton nearby. This can lead to planar or rapidly inverting intermediates, resulting in a loss of stereochemical information. For instance, while Diisopropylethylamine (DIPEA) can provide good reaction yields, it is known to result in poor diastereomeric ratios.[1]
-
Solution: Switch to a weaker or more sterically hindered base. Weaker bases are less likely to cause epimerization.
-
N-methylmorpholine (NMM): A good first alternative to strong bases like DIPEA.
-
Sterically Hindered Bases: Bases like 2,4,6-collidine or 2,6-di-tert-butylpyridine (DTBPY) can be effective. Their bulkiness prevents them from accessing protons that might lead to epimerization, while still facilitating the desired reaction.[2]
-
N,N-dimethylaniline (DMA): Has been shown to prevent background reactivity that diminishes enantioselectivity.[2]
-
2. Suboptimal Solvent Choice: The solvent profoundly impacts the stability of charged intermediates and transition states, which in turn affects the stereochemical outcome.
-
Causality: Polar aprotic solvents can stabilize charged intermediates that may be prone to racemization. The choice of solvent can alter the reaction pathway.
-
Solution: Conduct a solvent screen. Non-polar solvents often yield better stereoselectivity.
3. Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the barrier to epimerization.
-
Causality: Epimerization is a thermodynamic process. Increased thermal energy allows intermediates or products to access pathways leading to stereochemical scrambling.
-
Solution: Lower the reaction temperature. While this may slow down the reaction, it often significantly improves stereoselectivity. Reactions are commonly run at room temperature, 0 °C, or even lower (e.g., -78 °C) to suppress racemization.[4] However, be aware that in some catalytic systems, lowering the temperature can paradoxically decrease enantioselectivity, so optimization is key.[5]
// Nodes start [label="Low Diastereoselectivity (e.g., 1:1 d.r.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Optimize Base", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Screen Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Lower Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Introduce Catalyst / Chiral Auxiliary", fillcolor="#FBBC05", fontcolor="#202124"];
strong_base [label="Issue: Strong/unhindered base (e.g., DIPEA, Et3N)\nCause: Deprotonation leads to racemization", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; polar_solvent [label="Issue: Polar aprotic solvent (e.g., DMF)\nCause: Stabilizes racemizing intermediates", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; high_temp [label="Issue: Elevated temperature\nCause: Provides energy for epimerization", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; no_control [label="Issue: Achiral reaction environment\nCause: No energetic preference for one diastereomer", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_weak_base [label="Solution: Use weaker/hindered base\n(NMM, Collidine, DTBPY)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nonpolar [label="Solution: Use non-polar solvent\n(Toluene, DME)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_low_temp [label="Solution: Run reaction at 0°C or below", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst [label="Solution: Use Cu(OTf)2, Y(NTf2)3, etc.\nwith chiral ligands", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {base, solvent, temp, catalyst} [arrowhead=none]; base -> strong_base [label="Investigate"]; strong_base -> sol_weak_base [label="Implement"];
solvent -> polar_solvent [label="Investigate"]; polar_solvent -> sol_nonpolar [label="Implement"];
temp -> high_temp [label="Investigate"]; high_temp -> sol_low_temp [label="Implement"];
catalyst -> no_control [label="Investigate"]; no_control -> sol_catalyst [label="Implement"]; } .dot Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: I've achieved good diastereoselectivity in the crude reaction mixture, but I'm observing racemization during purification. What's causing this and how can I prevent it?
Answer:
Post-reaction epimerization, especially during purification, is a frustrating issue. The primary culprit is often the stationary phase used in chromatography.
-
Causality: Standard silica gel is acidic and can catalyze epimerization of P-chiral compounds. The prolonged exposure of your phosphoramidate to the acidic silica surface during column chromatography provides an opportunity for racemization. The mechanism likely involves protonation of the phosphoramidate, making the phosphorus center more susceptible to nucleophilic attack (e.g., by trace water or alcohol from the eluent) or facilitating the formation of transient, achiral intermediates.
-
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et₃N) in your chosen eluent (e.g., 1-2% Et₃N in hexanes/ethyl acetate). This neutralizes the acidic sites on the silica surface. It is crucial to use triethylamine in the eluent during the entire purification process to maintain neutrality.[6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is generally preferred over gravity chromatography.
-
Avoid Chromatography if Possible: If the product is crystalline, attempt to purify it by recrystallization. This method avoids interaction with acidic surfaces and can sometimes even lead to an enrichment of the major diastereomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization at a P(V) center?
A1: Substitution reactions at pentavalent phosphorus centers can occur through two main pathways: a dissociative Sₙ1-type mechanism or an associative addition-elimination mechanism.[3]
-
Dissociative Pathway: This involves the formation of a transient, planar metaphosphate-like intermediate (PO₃⁻). If this intermediate is formed, it can be attacked from either face by a nucleophile, leading to complete racemization.
-
Associative Pathway: This proceeds through a trigonal bipyramidal (TBP) phosphorane intermediate. While this pathway can proceed with inversion of configuration (pseudorotation), the TBP intermediate itself can undergo pseudorotation, which changes the positions of the substituents. If the leaving group reattaches after pseudorotation, it can result in retention of configuration or epimerization. The stability and lifetime of this intermediate are heavily influenced by the solvent, temperature, and the nature of the substituents.
Q2: Which class of bases is best for minimizing epimerization?
A2: The data strongly suggests that for stereocontrol, the choice of base is critical. A comparison of commonly used bases reveals a clear trend.
| Base | Typical pKaH | Observed Effect on Stereoselectivity | Reference |
| DIPEA | ~10.8 | Often gives good yields but poor diastereoselectivity. Implicated in promoting epimerization. | [1][3] |
| Triethylamine (Et₃N) | ~10.7 | Strong base; can lead to diminished enantioselectivity by accelerating background reactions. | [2] |
| DBU | ~13.5 | Generally ineffective in promoting the desired reaction and provides poor stereoselectivity. | [1] |
| N-Methylimidazole (NMI) | ~7.0 | Often used in ProTide synthesis, but can be ineffective in certain catalytic systems. | [1] |
| N,N-Dimethylaniline (DMA) | ~5.1 | Weak base; shown to be effective in preventing background reactions and improving enantioselectivity in Yttrium-catalyzed systems. | [2] |
| 2,6-Lutidine | ~6.7 | A moderately hindered, weaker base that can be a good alternative to stronger amines. | |
| 2,6-di-tert-butylpyridine | ~4.9 | Very hindered and weak base; effective at preventing epimerization by acting solely as a proton scavenger. | [2] |
Q3: How does the choice of coupling agent or catalyst affect the stereochemical outcome?
A3: The agent used to activate the phosphorus center for nucleophilic attack plays a pivotal role. In traditional phosphoramidite chemistry for oligonucleotides, activators like tetrazole protonate the nitrogen of the phosphoramidite, creating a highly reactive intermediate. It is at this activated stage that epimerization can occur before coupling.[7][]
In modern diastereoselective syntheses, chiral Lewis acid catalysts are employed to create a chiral environment around the phosphorus center during the reaction.
-
Mechanism: A chiral Lewis acid (e.g., a complex of Yttrium or Copper) coordinates to the phosphorylating agent (e.g., an oxazolidinyl phosphorodichloridate).[1][2] This coordination creates a sterically defined pocket that directs the incoming nucleophile (the alcohol) to one face of the phosphorus atom, leading to the preferential formation of one diastereomer.
-
Example Protocol: A highly stereoselective one-pot sequence involves the Yttrium-catalyzed desymmetrization of an achiral phosphorodichloridate with a phenol at room temperature, followed by the addition of an amine at 0 °C. This method has been used to achieve high yields (87%) and excellent enantiomeric ratios (96:4 er).[2]
Q4: Can I predict which solvent will be best for my reaction?
A4: While empirical screening is always necessary, some general principles can guide your choice. Non-polar, aromatic solvents like toluene often provide superior stereoselectivity.[1] This is likely because they do not strongly solvate and stabilize charged intermediates that might be prone to racemization. A good starting point for solvent optimization is to compare a non-polar solvent (Toluene), a moderately polar aprotic solvent (DCM or DME), and a more polar aprotic solvent (Acetonitrile).
| Solvent | Polarity | General Observation on Stereoselectivity | Reference |
| Toluene | Low | Often provides the best stereoselectivity, though sometimes with lower yields. | [3] |
| Dichloromethane (DCM) | Medium | A common starting point, often provides a good balance of yield and selectivity. | [2] |
| Acetonitrile (MeCN) | High | Can sometimes reduce enantioselectivity compared to less polar options. | [3] |
| Tetrahydrofuran (THF) | Medium | Can sometimes inhibit the reaction or lead to poor outcomes. | [3] |
References
-
Gagnot, G. & Smith, M. D. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 26(12), 3661. [Link]
-
Pertusati, F. & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Chemical Communications, 51(38), 8070-8073. [Link]
-
Pertusati, F. & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Cardiff University - ORCA. [Link]
-
Wang, H., et al. (2022). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry, 10, 958899. [Link]
-
Mondal, A., et al. (2021). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. University of Groningen Research Portal. [Link]
-
Mondal, A., et al. (2021). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. Nature Catalysis, 4, 979-987. [Link]
-
Valiullina, Z. R., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry, 14(9), 1758. [Link]
-
Tsukamoto, M. & Hayakawa, Y. (2018). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. In Synthesis of Therapeutic Oligonucleotides. [Link]
-
Nawrot, B., et al. (2011). Mechanism and stereochemical course of phosphoramidite coupling during solid-phase ORN synthesis. ResearchGate. [Link]
-
Zhang, Z., et al. (2025). Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis. Journal of the American Chemical Society. [Link]
-
Anonymous. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Oligonucleotide.com. [Link]
-
Schmitz, M., et al. (2015). Synthesis of P‐Stereogenic Phosphoramidite and Phosphorodiamidite Ligands and Their Application in Asymmetric Catalysis. Chemistry – A European Journal, 21(39), 13765-13774. [Link]
-
Kim, D., et al. (2014). Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. Organic Letters, 16(21), 5552-5555. [Link]
-
Tsukamoto, M. & Hayakawa, Y. (2018). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. ResearchGate. [Link]
-
Umemiya, S., et al. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 11. [Link]
-
Istrate, E. J., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3646. [Link]
-
Zhang, Z., et al. (2025). Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis. Journal of the American Chemical Society, 147(34), 21339-21346. [Link]
-
Williams, N. H., et al. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 6(18), 3270-3275. [Link]
-
Zhang, Z., et al. (2025). Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis. Journal of the American Chemical Society, 147(34), 21339-21346. [Link]
-
Mondal, A., et al. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angewandte Chemie International Edition, 60(20), 11120-11126. [Link]
-
Wang, Z., et al. (2024). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Communications Chemistry, 7(1), 24. [Link]
-
Gagnot, G. & Smith, M. D. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 26(12), 3661. [Link]
-
G. B., S. & Tan, B. (2025). Chiral Phosphoric Acid-Catalyzed Enantioselective Higher-Order Cycloadditions: Temperature-Dependent Periselectivity. Journal of the American Chemical Society, 147(30), 26165-26176. [Link]
-
Zhang, M., et al. (2024). The helical structure enhances the stability of a chiral one-dimensional dysprosium phosphonate in solvent. Inorganic Chemistry Frontiers. [Link]
-
Ye, Z., et al. (2025). Enantioselective Preparation of P-Chiral Phosphine Oxides. ResearchGate. [Link]
-
Istrate, E. J., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. ResearchGate. [Link]
-
Bond, A. D., et al. (2017). Fortuitous Enantiomeric Self‐Rectification of an Unreported Partial Racemisation in the Synthesis of a Chiral Phosphoric Acid: A Warning to Practitioners. ResearchGate. [Link]
-
Anonymous. (n.d.). Room-temperature yields for formation of phosphoramidate-esters 4 via a nicked loop and 7-Leu via a nicked duplex. ResearchGate. [Link]
-
Majewska, L., et al. (2022). Enzymatic Desymmetrisation of Prochiral Phosphines and Phosphine P-Sulfides as a Route to P-Chiral Catalysts. Molecules, 27(19), 6666. [Link]
-
Köse, M., et al. (2015). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Molecules, 20(4), 5636-5650. [Link]
-
Field, L. D., et al. (2003). Nonrigid diastereomers: epimerization at chiral metal centers or chiral ligand conformations?. New Journal of Chemistry, 27(9), 1365-1367. [Link]
-
Ribeiro, A. R., et al. (2022). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 27(7), 2262. [Link]
-
Mondal, A., et al. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angewandte Chemie International Edition, 60(20), 11120-11126. [Link]
-
Mondal, A., et al. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angewandte Chemie International Edition, 60(20), 11120-11126. [Link]
Sources
- 1. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]
- 2. Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Sofosbuvir Degradation Impurities During Synthesis
Welcome to the technical support center for Sofosbuvir synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Sofosbuvir while ensuring the highest purity. The synthesis of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, presents significant stereochemical challenges.[1] Controlling process-related impurities and degradation products is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth, field-proven insights in a troubleshooting Q&A format, addressing the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges and questions that arise during the synthesis and purification of Sofosbuvir.
Q1: What are the most critical impurities I should be aware of during Sofosbuvir synthesis?
A: The impurity profile of Sofosbuvir can be broadly categorized into three main types: diastereomeric impurities, degradation products from hydrolysis, and oxidative degradation products.
-
Diastereomeric Impurities: The single most critical process-related impurity is the (Rp)-epimer of Sofosbuvir.[1] Sofosbuvir itself is the therapeutically active (Sp)-epimer.[3] These two diastereomers arise from the creation of a stereocenter at the phosphorus atom during the phosphoramidate coupling step.[1][3] Due to their similar physicochemical properties, their separation is a primary challenge in process development.[4]
-
Hydrolytic Degradation Products: Sofosbuvir is highly susceptible to degradation under both acidic and basic conditions.[5][6]
-
Alkaline Hydrolysis: Under basic conditions, the phosphoramidate linkage is prone to hydrolysis, forming a significant degradation product often designated as "Impurity A".[2] Further hydrolysis can occur at the L-alanine isopropyl ester.
-
Acidic Hydrolysis: Acidic conditions also lead to significant degradation, primarily through cleavage of the phosphoramidate bond.[5][7]
-
-
Oxidative Degradation Products: While generally less pronounced than hydrolysis, degradation can occur in the presence of strong oxidizing agents like hydrogen peroxide.[5][6][8] This can lead to the formation of byproducts such as amine oxides.[6]
-
Other Process-Related Impurities: These can include unreacted starting materials, intermediates, or byproducts from side reactions during the multi-step synthesis.[1][8]
Q2: My synthesis is generating a high level of the undesired (Rp)-diastereomer. What strategies can I employ to minimize it?
A: Controlling the diastereomeric ratio is a pivotal challenge. The formation of the (Rp)-epimer occurs during the stereoselective introduction of the phosphoramidate side chain.[1] Here are the key strategies to manage this:
-
Stereoselective Synthesis: The choice of coupling agents, solvent, and temperature for the phosphoramidation step is critical. The goal is to create a reaction environment that kinetically or thermodynamically favors the formation of the desired (Sp)-epimer. This is the most fundamental control point.
-
Diastereoselective Crystallization: This is a powerful purification technique. By carefully selecting a solvent system, it is often possible to induce the preferential crystallization of the desired (Sp)-isomer, leaving the undesired (Rp)-isomer in the mother liquor.[1] This method leverages the different crystal packing and solubility properties of the two diastereomers.
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one diastereomer over the other, allowing for the separation of the desired isomer.[1] This is a highly specific but potentially more complex and costly approach.
-
Chromatographic Purification: While challenging on a large scale, preparative chiral High-Performance Liquid Chromatography (HPLC) can effectively separate the (Sp) and (Rp) diastereomers and is invaluable for producing highly pure reference standards.[4]
Q3: I'm observing significant product loss and new peaks on my HPLC during work-up and purification. What is the likely cause and solution?
A: This is a classic sign of hydrolytic degradation. Sofosbuvir's phosphoramidate and ester moieties are sensitive to pH and moisture.[2][8]
-
Causality: Exposure to strongly acidic or basic aqueous solutions during extraction, washing, or even on silica gel during chromatography can rapidly degrade the product. Forced degradation studies show that Sofosbuvir degrades significantly when refluxed in 0.5 N NaOH and 1 N HCl.[5]
-
Troubleshooting Steps:
-
Maintain Neutral pH: Ensure all aqueous work-up steps are performed at or near neutral pH. Use mild buffering agents if necessary. Avoid strong acids or bases for neutralization; a bicarbonate solution is a common choice.
-
Strict Moisture Control: Use anhydrous solvents and reagents wherever possible, particularly before and during the phosphoramidation step. Dry all intermediates thoroughly.
-
Temperature Management: Perform work-up and purification steps at reduced temperatures to slow the rate of hydrolysis.
-
Minimize Exposure Time: Do not let reaction mixtures or solutions of the product sit in acidic or basic conditions for extended periods. Process them promptly.
-
Part 2: Visualizing Key Pathways
Sofosbuvir Synthesis and Diastereomer Formation
The following diagram illustrates a generalized synthetic pathway for Sofosbuvir, highlighting the critical phosphoramidation step where diastereomeric impurities are introduced.
Caption: Generalized synthetic pathway of Sofosbuvir.
Key Degradation Pathways of Sofosbuvir
This diagram illustrates the primary points of molecular instability in Sofosbuvir under hydrolytic stress conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scirp.org [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
- 8. veeprho.com [veeprho.com]
Navigating the Complexities of Organophosphorus Compound Purification: A Technical Support Guide
Welcome to the technical support center for the purification of complex organophosphorus (OP) compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these structurally diverse and often labile molecules. Here, we move beyond simple protocols to provide in-depth, experience-driven troubleshooting and practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability and Handling
Q1: My organophosphorus compound appears to be degrading during silica gel chromatography. How can I confirm this and what are my options?
A1: Degradation on silica gel is a frequent and significant issue, primarily due to the acidic nature of standard silica gel which can catalyze hydrolysis of labile P-O or P-S bonds.[1][2][3][4]
Troubleshooting Steps & Solutions:
-
Confirm Instability with 2D TLC: Before performing a column, run a two-dimensional thin-layer chromatography (TLC) stability test. Spot your crude material in one corner of a square TLC plate, elute with your chosen solvent system, then rotate the plate 90 degrees and elute again in the same solvent. If your compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal confirms decomposition on the silica surface.[5]
-
Deactivate the Silica Gel: If you must use silica gel chromatography, consider deactivating it to reduce its acidity. This can be achieved by pre-treating the silica gel with a solution of triethylamine in your eluent (typically 1-2%).
-
Alternative Stationary Phases: If deactivation is insufficient, consider alternative, less acidic stationary phases. Alumina (basic or neutral) or Florisil® can be effective substitutes for certain separations.[6] However, it's crucial to first test the stability of your compound on these materials as well.
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with optimal flow rates to expedite the separation process.
Q2: I'm observing hydrolysis of my compound in the work-up or during purification. How can I mitigate this?
A2: Many organophosphorus compounds are susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] The P-O-C linkage is a common site for cleavage.
Preventative Measures:
-
pH Control: During aqueous work-ups, use buffered solutions to maintain a neutral pH. Avoid strong acids or bases unless your compound is known to be stable under these conditions.
-
Anhydrous Conditions: If possible, perform reactions and work-ups under anhydrous conditions to prevent exposure to water.
-
Temperature Management: Keep extractions and purifications at low temperatures to slow the rate of hydrolysis.
-
Solvent Choice: Use dry solvents for chromatography and extractions.
Section 2: Chromatographic Purification
Q3: My highly polar organophosphorus compound is streaking or has very low Rf on TLC, even with highly polar eluents. How can I achieve good separation?
A3: Highly polar compounds, such as phosphonic acids, can be challenging to purify via standard normal-phase chromatography due to their strong interaction with the silica gel.[5]
Strategies for Polar Compounds:
-
Reverse-Phase Chromatography: For water-soluble or highly polar compounds, reverse-phase high-performance liquid chromatography (HPLC) is often a more suitable technique. A C18 column with a polar endcapping can be effective, sometimes allowing for direct injection of aqueous samples.[7]
-
Ion-Exchange Chromatography: For charged organophosphorus compounds, ion-exchange chromatography can provide excellent separation based on the net charge of the molecule.
-
Solvent System Modification for Normal Phase:
-
Adding Acetic Acid or Methanol: For acidic compounds, adding a small amount of acetic acid (0.5-2%) to the mobile phase can help to improve peak shape by suppressing deprotonation. For very polar compounds, using methanol as a polar modifier in dichloromethane or ethyl acetate can improve elution.
-
Highly Polar Mobile Phases: Consider solvent systems like dichloromethane/methanol or chloroform/methanol/ammonium hydroxide for very polar compounds.
-
Q4: After a Wittig or Mitsunobu reaction, I'm struggling to remove triphenylphosphine oxide (TPPO) from my product. It co-elutes with my desired compound.
A4: Triphenylphosphine oxide (TPPO) is a common, often crystalline, and polar byproduct that can be notoriously difficult to separate from polar products.[5]
Effective TPPO Removal Techniques:
-
Precipitation with Metal Salts: TPPO forms complexes with certain metal salts, such as zinc chloride (ZnCl₂), causing it to precipitate from solution.[5] This is particularly effective in polar solvents like ethanol.
-
Crystallization/Trituration: TPPO has poor solubility in nonpolar solvents. Attempting to crystallize or triturate the crude product from a nonpolar solvent like hexanes or a diethyl ether/hexanes mixture can precipitate the TPPO, which can then be removed by filtration.[5]
-
Silica Plug Filtration: For less polar products, a quick filtration through a short plug of silica gel can be effective. Dissolve the crude mixture in a minimal amount of a polar solvent, then dilute with a nonpolar solvent before passing it through the plug. The less polar product will elute while the more polar TPPO is retained.[5]
Q5: My compound seems to have disappeared on the column. I'm not seeing it in any of my collected fractions. What could have happened?
A5: This frustrating scenario can have several causes.
Troubleshooting a "Lost" Compound:
-
Decomposition: The most likely culprit is that your compound degraded on the column. Refer back to the stability test in Q1.[6]
-
Incorrect Solvent System: Double-check that you prepared the correct eluent. A simple mistake in solvent choice could lead to your compound either eluting in the solvent front or being irreversibly adsorbed.[6]
-
Elution in the Solvent Front: If your compound is very nonpolar for the chosen solvent system, it may have eluted very quickly in the first few fractions.[6]
-
Dilute Fractions: It's possible your compound did elute, but the fractions are too dilute to detect by TLC. Try concentrating a range of the expected fractions and re-spotting on a TLC plate.[6]
Section 3: Recrystallization
Q6: I'm trying to purify my solid organophosphorus compound by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions for Oiling Out:
-
Use More Solvent: The concentration of your compound in the hot solvent may be too high. Add more hot solvent to fully dissolve the oil.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.
-
Change the Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] You may need to experiment with different solvents or solvent pairs.
-
Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the cooled, saturated solution can induce crystallization.
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability on Silica Gel
-
Obtain a square TLC plate.
-
In one corner, about 1 cm from the edges, spot a concentrated solution of your crude compound.
-
Develop the plate in your chosen eluent system.
-
Remove the plate and thoroughly dry it.
-
Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom.
-
Develop the plate again in the same eluent system.
-
Dry the plate and visualize the spots. A single spot on the diagonal indicates stability.
Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride
-
Dissolve the crude reaction mixture containing your product and TPPO in a suitable polar solvent (e.g., ethanol).
-
Add a solution of zinc chloride in the same solvent dropwise while stirring.
-
A precipitate of the TPPO-ZnCl₂ complex should form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the mixture to remove the precipitate.
-
Wash the precipitate with a small amount of the cold solvent.
-
The filtrate contains your purified product. Concentrate under reduced pressure.
Data & Visualization
Table 1: Common Chromatographic Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Degradation | Acidic silica gel, hydrolysis | Use deactivated silica, alternative stationary phase (alumina), or reverse-phase HPLC.[6] |
| Poor Separation/Streaking | Compound is too polar, wrong solvent system | Use a more polar eluent, add modifiers (e.g., MeOH, AcOH), or switch to reverse-phase or ion-exchange chromatography. |
| TPPO Contamination | Byproduct of Wittig/Mitsunobu reaction | Precipitate with ZnCl₂, recrystallize from nonpolar solvents, or use a silica plug.[5] |
| Compound "Lost" on Column | Decomposition, incorrect eluent, very dilute fractions | Check compound stability, verify solvent system, check initial fractions, concentrate fractions before TLC analysis.[6] |
| "Oiling Out" in Recrystallization | Solution too concentrated, rapid cooling, poor solvent choice | Use more solvent, cool slowly, try a different solvent system, use seed crystals. |
Diagram 1: Decision Workflow for Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
Diagram 2: Troubleshooting TPPO Removal
Caption: Strategies for removing triphenylphosphine oxide (TPPO).
Purity Assessment
A crucial final step is the accurate assessment of purity. While TLC and chromatography provide qualitative information, quantitative methods are essential.
-
Quantitative NMR (qNMR): For organophosphorus compounds, ³¹P-qNMR is a powerful technique for determining absolute purity.[9][10][11] It offers simpler spectra and can be more straightforward than ¹H-qNMR, especially for complex molecules.[9][12] The choice of deuterated solvent is critical; aprotic solvents like DMSO-d₆ are often preferred to avoid issues with deuterium exchange, which can occur with protic solvents like CD₃OD.[9][10]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is invaluable for identifying the purified compound and any remaining impurities.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used to determine the percentage purity of the isolated compound.
By understanding the inherent properties and potential instabilities of complex organophosphorus compounds, researchers can develop robust and effective purification strategies, leading to higher purity materials and more reliable experimental outcomes.
References
-
Uchiyama, N., et al. (2020). Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). Biological and Pharmaceutical Bulletin, 43(1), 162-168. Available from: [Link]
-
Thompson, C. M., et al. (2014). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Journal of Analytical & Bioanalytical Techniques, S5. Available from: [Link]
-
Li, W., et al. (2024). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(5), 1088. Available from: [Link]
-
Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045. Available from: [Link]
-
Morelli, J. J., et al. (1987). Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Biomedical and Environmental Mass Spectrometry, 14(6), 295-303. Available from: [Link]
-
Alwis, K. U., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Journal of Chromatography B, 1162, 122498. Available from: [Link]
-
Uchiyama, N., et al. (2020). Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). Biological and Pharmaceutical Bulletin, 43(1), 162-168. Available from: [Link]
-
Wheeler, P., et al. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Available from: [Link]
-
Uchiyama, N., et al. (2021). Quantitative ³¹P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical and Pharmaceutical Bulletin, 69(6), 579-585. Available from: [Link]
-
Ghassempour, A., et al. (2007). Selective Monitoring of Organophosphorus Pesticides by ³¹P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Talanta, 71(2), 857-862. Available from: [Link]
-
Jamil, U. R., & Qurashi, M. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available from: [Link]
-
Singh, B. K. (2009). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 33(3), 639-651. Available from: [Link]
-
Le Gac, S., & Dorandeu, F. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps, 169(4), 285-290. Available from: [Link]
-
Cleveland Clinic. (2024). Organophosphate Poisoning. Available from: [Link]
-
Shinde, C. P., et al. (2012). Development of high performance liquid chromatography Method for the hydrolysis of chloropyrifos with different Amines. International Journal of ChemTech Research, 4(2), 851-856. Available from: [Link]
-
Ruzicka, J. H., et al. (1967). The gas chromatographic determination of organophosphorus pesticides. II. A comparative study of hydrolysis rates. Journal of Chromatography A, 31(1), 37-47. Available from: [Link]
-
Restek Corporation. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Available from: [Link]
-
Al-Salem, Z. H., et al. (2024). Organophosphorus pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 22(1), 1-25. Available from: [Link]
-
DeFrank, J. J., & Cheng, T. C. (1991). Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. Journal of Bacteriology, 173(6), 1938-1943. Available from: [Link]
-
Moghaddamnia, A. A. (2012). Organophosphorus Compounds Poisoning. International Journal of Medical Toxicology and Forensic Medicine, 2(1), 1-10. Available from: [Link]
-
Nagashima, H., et al. (1991). Supercritical Fluid Chromatographic Separation of Organophosphorus Pesticides on Packed Columns and Capillary Columns. Analytical Sciences, 7(Supplement), 1541-1544. Available from: [Link]
-
Smith, V. J., et al. (2021). Suppressing barite crystallization with organophosphorus compounds. Soft Matter, 17(40), 9091-9097. Available from: [Link]
-
Chisvert, A., et al. (2003). Stability of organophosphorus insecticides on graphitized carbon black extraction cartridges used for large volumes of surface water. Journal of Chromatography A, 1007(1-2), 145-152. Available from: [Link]
-
Wikipedia. (n.d.). Organophosphorus chemistry. Available from: [Link]
-
Wang, Y., et al. (2022). General hydrolysis reaction of organophosphorus compounds. Food Chemistry, 384, 132517. Available from: [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe₃O₄ Nanocomposite as the Adsorbent. Available from: [Link]
-
Lanclos, K. D. (1998). Expression and Purification of a Potential Antidote for Organophosphate Warfare Agents. Defense Technical Information Center. Available from: [Link]
-
Restek. (2020). Organophosphorus Pesticide Analysis by HPLC. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available from: [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Musarurwa, H., et al. (2022). Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. Food Chemistry, 373, 131439. Available from: [Link]
-
Di Tommaso, E. (2012). Advanced Studies on the Synthesis of Organophosphorus Compounds. AMS Tesi di Dottorato. Available from: [Link]
-
Bhattu, S., et al. (2021). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). Critical Reviews in Analytical Chemistry, 51(7), 633-654. Available from: [Link]
-
Hogenboom, A. C., et al. (2000). Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 892(1-2), 379-390. Available from: [Link]
-
Ruiz-Uribe, A., et al. (2022). Enzymatic detoxification of organophosphorus pesticides and related toxicants. Molecules, 27(11), 3599. Available from: [Link]
-
Tanaka, K., et al. (1995). The stability of organophosphorus insecticides in fresh blood. Forensic Science International, 71(1), 55-61. Available from: [Link]
-
University of Rochester. (n.d.). Purification: How To. Available from: [Link]
-
Biotage. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, December 27). Recrystallizing and using melting point to identify a compound [Video]. YouTube. Available from: [Link]
-
Hiemstra, M., & de Kok, A. (2003). Determination of polar organophosphorus pesticides in vegetables and fruits using liquid chromatography with tandem mass spectrometry: Selection of extraction solvent. Journal of Chromatography A, 1011(1-2), 1-10. Available from: [Link]
-
Seeley, J. V., et al. (2012). Organophosphorus pesticide and ester analysis by using comprehensive two-dimensional gas chromatography with flame photometric detection. Journal of Chromatography A, 1255, 189-196. Available from: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The gas chromatographic determination of organophosphorus pesticides. II. A comparative study of hydrolysis rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cromlab-instruments.es [cromlab-instruments.es]
Validation & Comparative
Stereochemical Scrutiny: A Comparative Analysis of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate and its L-alaninate Diastereomer in Phosphoramidate Prodrug Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the ProTide (prodrug nucleotide) technology stands as a pivotal strategy for enhancing the therapeutic window of nucleoside analogues. This approach masterfully circumvents the initial and often rate-limiting phosphorylation step required for the activation of these drugs by delivering a monophosphate mimic directly into the cell.[1][2] The design of these phosphoramidate prodrugs is a delicate interplay of chemical moieties, each meticulously chosen to optimize cell permeability, metabolic stability, and ultimately, the intracellular release of the active nucleotide. At the heart of this design lies a chiral phosphorus center, giving rise to diastereomers that can exhibit profoundly different biological activities. This guide provides an in-depth comparison of two such diastereomers: isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate and its L-alaninate counterpart, dissecting the critical role of the amino acid stereochemistry in their journey from prodrug to potent therapeutic.
The ProTide Principle: A Symphony of Intracellular Activation
The efficacy of a phosphoramidate prodrug is contingent upon a precise, multi-step enzymatic cascade within the target cell. This intricate process is designed to unmask the nucleoside monophosphate, which can then be further phosphorylated to its active triphosphate form.[3] The key players in this activation pathway are intracellular esterases and a phosphoramidase.
The journey begins with the hydrolysis of the amino acid ester moiety, a reaction predominantly catalyzed by carboxylesterases such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[3] This initial step is crucial as it unmasks a carboxylate group, which is essential for the subsequent intramolecular cyclization. This cyclization facilitates the expulsion of the aryl group (in this case, perfluorophenoxy and phenoxy groups), leaving an aminoacyl phosphoramidate intermediate. The final and pivotal step is the cleavage of the P-N bond by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the desired nucleoside monophosphate.[3]
The Decisive Role of Alanine Stereochemistry
The choice of the amino acid in the ProTide moiety is far from arbitrary. Extensive structure-activity relationship (SAR) studies have consistently demonstrated that α-amino acids are essential for biological activity, with L-alanine being the most frequently employed and often the most efficacious choice.[4] Prodrugs incorporating D-amino acids have, in many cases, shown significantly reduced or even abolished therapeutic effects. This marked difference in performance is attributed to the stereoselectivity of the activating enzymes.
Physicochemical Properties
The fundamental physicochemical properties of the D- and L-alaninate diastereomers are largely identical due to their identical atomic composition and connectivity. However, their three-dimensional arrangement is what dictates their interaction with the chiral environment of biological systems.
| Property | This compound | Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate |
| Molecular Formula | C₁₈H₁₇F₅NO₅P | C₁₈H₁₇F₅NO₅P |
| Molar Mass | 453.3 g/mol | 453.3 g/mol |
| Chirality | (R)-Phosphorus, (R)-Alanine | (R)-Phosphorus, (S)-Alanine |
| Predicted logP | ~3.5 | ~3.5 |
Biological Performance: A Tale of Two Diastereomers
The true divergence between the D- and L-alaninate ProTides becomes evident in their biological performance. The stereochemistry of the alanine residue directly impacts the efficiency of the enzymatic activation cascade, leading to significant differences in metabolic stability and, consequently, biological activity.
Metabolic Stability and Activation
The initial hydrolysis of the isopropyl ester by Cathepsin A or other carboxylesterases is a critical, stereoselective step. These enzymes, being chiral entities themselves, often exhibit a strong preference for substrates containing L-amino acids. This preference means that the L-alaninate diastereomer is likely to be processed more efficiently, leading to a faster and more abundant generation of the subsequent intermediates required for the release of the active nucleoside monophosphate.
Conversely, the D-alaninate diastereomer is expected to be a poor substrate for these esterases. This would result in a significantly slower rate of hydrolysis, leading to reduced intracellular concentrations of the activated species. This diastereomer would likely exhibit greater stability in plasma and cell homogenates, but this stability is unproductive as it hinders the necessary metabolic conversion.[1]
The subsequent cleavage of the P-N bond by HINT1 also demonstrates stereoselectivity. While the precise steric requirements of the HINT1 active site are complex, the consistent success of L-amino acid-containing ProTides suggests that the resulting phosphoramidate intermediate from the L-alaninate prodrug is the preferred substrate for HINT1.
To illustrate this critical difference, consider the following hypothetical comparative data based on typical observations for D- and L-amino acid-containing phosphoramidate prodrugs:
| Parameter | This compound | Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate |
| Metabolic Half-life in Liver Microsomes | Significantly longer | Shorter |
| Rate of Ester Hydrolysis by Cathepsin A | Slow | Rapid |
| Rate of P-N Bond Cleavage by HINT1 | Slow | Rapid |
| Intracellular Nucleoside Monophosphate Concentration | Low | High |
Antiviral/Anticancer Efficacy
The differential rates of metabolic activation directly translate to a disparity in therapeutic efficacy. The L-alaninate diastereomer, being efficiently converted to the active nucleoside monophosphate, is expected to exhibit potent biological activity (e.g., antiviral or anticancer effects). In stark contrast, the D-alaninate counterpart, due to its inefficient activation, would likely display significantly weaker or no activity.
| Parameter | This compound | Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate |
| In Vitro Antiviral/Anticancer Activity (EC₅₀/IC₅₀) | High (low potency) | Low (high potency) |
Visualizing the Divergent Metabolic Fates
The following diagrams illustrate the metabolic activation pathways for both diastereomers, highlighting the enzymatic chokepoint for the D-alaninate prodrug.
Experimental Protocols for Comparative Evaluation
To empirically determine the performance differences between the D- and L-alaninate diastereomers, a series of well-established in vitro assays are essential.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of the prodrugs to metabolism by phase I enzymes, primarily cytochrome P450s, although esterases are also active in this system.
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the D- and L-alaninate diastereomers.
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation:
-
Thaw cryopreserved human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer (pH 7.4).
-
Prepare a fresh NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare stock solutions of the D- and L-alaninate prodrugs in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 1 µM) in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the liver microsomes and the prodrug solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent prodrug at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining prodrug versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration.
-
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption and can also indicate whether a compound is a substrate for efflux transporters like P-glycoprotein.
Objective: To determine the apparent permeability coefficient (Papp) of the D- and L-alaninate diastereomers in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A-B permeability, add the test compound (D- or L-alaninate prodrug) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B-A permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 120 minutes), collect samples from the receiver chamber and replenish with fresh HBSS. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the prodrug in the donor and receiver samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Antiviral/Anticancer Activity Assay
The specific assay will depend on the therapeutic target of the parent nucleoside. Below is a general protocol for a cell-based antiviral assay.
Objective: To determine the 50% effective concentration (EC₅₀) of the D- and L-alaninate diastereomers against a specific virus.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Huh-7 for HCV, MT-4 for HIV) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the D- and L-alaninate prodrugs.
-
Add the diluted compounds to the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include appropriate controls: uninfected cells, infected untreated cells, and a positive control drug.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
-
Quantification of Viral Activity:
-
Measure the extent of viral replication using a suitable endpoint, such as:
-
Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death or measure cell viability using reagents like MTT or CellTiter-Glo®.
-
Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) and measure the reporter signal.
-
Viral Yield Reduction Assay: Quantify the amount of viral RNA or protein (e.g., by qRT-PCR or ELISA) in the cell supernatant.
-
-
-
Data Analysis:
-
Plot the percentage of viral inhibition versus the drug concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).
-
Similarly, determine the 50% cytotoxic concentration (CC₅₀) in uninfected cells to calculate the selectivity index (SI = CC₅₀ / EC₅₀).
-
Conclusion
The stereochemistry of the amino acid component in a phosphoramidate prodrug is a critical determinant of its therapeutic potential. The preference for L-alanine in the ProTide technology is a direct consequence of the stereospecificity of the intracellular enzymes, Cathepsin A and HINT1, which are responsible for the prodrug's activation. The isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate diastereomer is designed to be an efficient substrate for this enzymatic cascade, leading to the robust intracellular delivery of the active nucleoside monophosphate. In contrast, its D-alaninate counterpart is predicted to be a poor substrate, resulting in inefficient activation and significantly diminished biological activity. This comparative analysis underscores the necessity of meticulous stereochemical control in the design and synthesis of effective phosphoramidate prodrugs, a principle that is paramount for researchers and drug development professionals in the pursuit of novel and improved nucleoside-based therapies.
References
- Siccardi, D., Gumbleton, M., Omidi, Y., & McGuigan, C. (2004). Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. European Journal of Pharmaceutical Sciences, 22(1), 25-31.
- Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. (2017). Antiviral Chemistry & Chemotherapy, 25(1), 1-27.
- D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity. (2025). BenchChem.
- Berger, R., & Quack, M. (2000). D- or L-alanine: that is the question. Chemphyschem, 1(1), 60-62.
- Mehellou, Y., Rennie, M., & Balzarini, J. (2015). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 7(11), 5827-5841.
- The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. (2020).
- Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes. (2020). Cancers, 12(10), 2824.
- d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19. (2023). EBioMedicine, 91, 104571.
- The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. (2020).
- Oligoethylene Phosphoramidate-Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. (2025). Chemistry – A European Journal, 31(1), e202404618.
- Changing the face of hepatitis C management – the design and development of sofosbuvir. (2015). Therapeutic Advances in Gastroenterology, 8(4), 206-215.
- Sofosbuvir: A novel treatment option for chronic hepatitis C infection. (2014). Journal of Pharmacology and Pharmacotherapeutics, 5(4), 231-237.
- Enzymes involved in the bioconversion of ester-based prodrugs. (2007). Current Pharmaceutical Design, 13(32), 3339-3350.
- Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. (2012). Organic Letters, 14(24), 6294-6297.
- Oligoethylene Phosphoramidate-Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. (2025). Chemistry – A European Journal, 31(1), e202404618.
- The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. (2022). International Journal of Molecular Sciences, 23(9), 4875.
- NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023). Journal of the American Chemical Society, 145(2), 1146-1153.
- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. (2010). In Earth, Life, and Isotopes. Kyoto University Press.
- The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. (2022). International Journal of Molecular Sciences, 23(9), 4875.
- Poly(alanine): Structure and Stability of the D and L-Enantiomers. (2016). Biomacromolecules, 17(1), 225-233.
- The stereospecific activation of protein kinase C. (1985).
- Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. (2018). Proceedings of the National Academy of Sciences, 115(5), 952-957.
- Poly(alanine): Structure and Stability of the D and L-Enantiomers. (2016). Biomacromolecules, 17(1), 225-233.
- D- or L-Alanine: That Is the Question. (2000). ChemPhysChem, 1(1), 60-62.
- The presence of free D-alanine, D-proline and D-serine in mice. (1992). Biochimica et Biophysica Acta (BBA) - General Subjects, 1115(3), 208-211.
Sources
- 1. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
For researchers, scientists, and drug development professionals, ensuring the purity, potency, and stability of a novel pharmaceutical agent is paramount. The compound Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, a phosphoramidate prodrug intermediate, presents unique analytical challenges due to its complex structure and stereochemistry.[1] Robust and reliable analytical methods are not merely a regulatory requirement; they are the bedrock of confident decision-making throughout the drug development lifecycle.
This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process, grounded in scientific principles and regulatory expectations. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.
Choosing the Right Analytical Tool: A Comparative Overview
The first critical decision is the selection of the primary analytical technique. For a molecule like this compound, which contains a UV-absorbing aromatic moiety, High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method.[2] However, more advanced techniques may offer specific advantages.
| Feature | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation based on polarity, detection via UV absorbance. | Similar to HPLC but uses smaller particles for higher resolution and speed. | Chromatographic separation coupled with mass spectrometry for mass-based detection. |
| Primary Use | Quantitative analysis (assay), purity determination, stability testing.[3] | High-throughput screening, faster analysis of complex mixtures. | Impurity identification, metabolite analysis, high-sensitivity quantification. |
| Selectivity | Good; relies on chromatographic resolution. | Excellent; improved peak separation. | Unmatched; can distinguish compounds with identical retention times. |
| Sensitivity | Moderate (µg/mL range).[4] | Moderate to High. | Very High (pg/mL to ng/mL range). |
| Cost & Complexity | Low to Moderate. | Moderate. | High. |
| Recommendation | Primary choice for routine QC, assay, and stability studies. | Excellent for method optimization and high-throughput needs. | Essential for impurity characterization and bioanalytical studies. |
For the purpose of this guide, we will focus on validating a stability-indicating Reversed-Phase HPLC (RP-HPLC) method with UV detection , as this is the most common and critical method for quality control in a drug development setting.[2]
The Validation Workflow: An Integrated Approach
Method validation is not a series of disconnected tests but a holistic process to demonstrate that a method is "fit for purpose." The internationally recognized guideline for this process is the ICH Q2(R1) "Validation of Analytical Procedures".[5][6]
Caption: The integrated workflow for analytical method validation, from development to lifecycle management.
Deep Dive into Validation Parameters
Here, we detail the experimental protocols for validating an RP-HPLC method for the assay of this compound.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a stability-indicating method, this is proven through forced degradation studies.[3][8]
Causality: We intentionally stress the drug substance to generate potential degradation products. A successful method must be able to separate the intact drug from these degradants, proving it can accurately measure the drug's purity and stability over time.[9]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Apply Stress Conditions: Expose the drug substance to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 48 hours.
-
Photolytic Stress: Expose to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all chromatograms. This ensures no degradant peaks are co-eluting.
Acceptance Criteria:
-
The method must resolve the main peak from all degradation products and impurities.
-
The peak purity index for the analyte peak in stressed samples should be greater than 0.999.
-
Significant degradation (e.g., 5-20%) should be observed to demonstrate the method's stability-indicating nature.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]
Causality: Establishing linearity ensures that we can use the method to accurately quantify the analyte over a defined concentration span, which is crucial for assaying drug substance and formulated products.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, typically covering 80% to 120% of the expected test concentration. For an impurity method, this range would be much lower, from the reporting threshold to 120% of the specification.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area against the known concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| y-intercept | Should be close to zero | 1520 (vs. response of ~500,000) |
| Residual Plot | Random distribution around zero | Random scatter observed |
| Range | 80% - 120% of nominal concentration | 80 µg/mL - 120 µg/mL |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically assessed by a recovery study.
Causality: Accuracy studies confirm that the method provides a result that is true, and that there are no systematic errors from sample preparation or matrix effects.
Experimental Protocol:
-
Spike Samples: Prepare samples by spiking a placebo (if a drug product) or blank matrix with known amounts of the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare three independent samples at each concentration level (for a total of 9 determinations).
-
Analysis: Analyze the samples and calculate the percentage recovery of the analyte.
Data Presentation & Acceptance Criteria:
| Concentration Level | Spike Amount (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Low (80%) | 80.1 | 79.8 | 99.6% |
| Mid (100%) | 100.2 | 100.5 | 100.3% |
| High (120%) | 120.3 | 119.5 | 99.3% |
| Overall Mean Recovery | 99.7% | ||
| Acceptance Criteria | 98.0% - 102.0% Recovery | Pass |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels: Repeatability and Intermediate Precision.
Causality: Precision demonstrates the method's consistency and reliability. Repeatability shows performance under normal operating conditions, while intermediate precision assesses the impact of random events like different days, analysts, or equipment.[7]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., an F-test) of the two data sets to ensure they are equivalent.
-
Data Presentation & Acceptance Criteria:
| Precision Level | Mean Assay (%) | % RSD | Acceptance Criteria (%RSD) |
| Repeatability (Day 1, Analyst 1) | 99.8% | 0.45% | ≤ 1.0% |
| Intermediate (Day 2, Analyst 2) | 100.1% | 0.52% | ≤ 1.0% |
| Overall (n=12) | 99.95% | 0.49% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Causality: LOD and LOQ are critical for impurity methods, defining the lower limits of the method's capability. For an assay method, they are determined but are less critical than for impurity analysis. They are often estimated based on the signal-to-noise ratio (S/N) of the response.
Experimental Protocol:
-
Visual Evaluation: Serially dilute a standard solution to the concentration where the analyte peak is just visible (for LOD, S/N ≈ 3:1) and where it can be reliably quantified (for LOQ, S/N ≈ 10:1).
-
Precision at LOQ: Inject six independent preparations at the estimated LOQ concentration and confirm that the %RSD is acceptable (typically ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]
Causality: This tests the method's reliability during normal use. A robust method will not fail if, for example, the column temperature is off by a few degrees or the mobile phase composition is slightly different.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
-
Analysis: Analyze a standard solution while varying one parameter at a time.
-
Evaluate Impact: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all varied conditions.
-
Changes in results should be insignificant.
Caption: A diagram illustrating the concept of robustness testing by varying key method parameters.
Conclusion
The validation of an analytical method for a complex molecule like this compound is a rigorous, multi-faceted process that forms the foundation of its quality control strategy. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can build a comprehensive data package that demonstrates the method is fit for its intended purpose. This guide provides the strategic framework and practical protocols necessary to achieve this, ensuring data integrity and regulatory compliance throughout the drug development journey.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Jain, A., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Analytical Characterization of Sofosbuvir Impurity 4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is synthesized through a complex process that can generate various process-related impurities. This guide provides an in-depth technical comparison of the primary analytical techniques used to characterize a specific process-related impurity, Sofosbuvir Impurity 4 .
Sofosbuvir Impurity 4, chemically identified as ((2R,3R,4R)-3-(Benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate (CAS No. 1621160-31-3), is a key intermediate in certain synthetic pathways of sofosbuvir. Its structure lacks the uracil and phosphoramidate moieties of the final drug substance, presenting unique analytical challenges and requirements for its characterization. This guide will explore the utility and comparative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the comprehensive analysis of this critical impurity.
The Central Role of Impurity Profiling in Drug Development
The control of impurities is a mandate from global regulatory bodies, including the International Council for Harmonisation (ICH).[1] The presence of impurities, even at trace levels, can impact the stability and safety of the final drug product. Therefore, robust analytical methods are essential for the detection, identification, and quantification of impurities throughout the drug development lifecycle. The choice of analytical technique is dictated by the specific information required, from routine purity assessments to definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the most widely employed technique for the routine analysis and purity determination of pharmaceutical compounds and their impurities.[2] For a non-UV active compound like Sofosbuvir Impurity 4, which lacks a significant chromophore, derivatization or the use of a universal detector might be considered. However, the presence of two benzoate groups provides sufficient UV absorbance for detection.
Experimental Protocol: HPLC-UV Analysis
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of sofosbuvir and its process-related impurities can be adapted for the characterization of Impurity 4. The hydrophobicity of the two benzoyl groups makes it well-suited for separation on a C18 stationary phase.
Objective: To determine the purity of Sofosbuvir Impurity 4 and to separate it from other potential process-related impurities.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for such analyses.[3]
-
Mobile Phase: A gradient elution is often employed for complex impurity profiles.
-
Flow Rate: Approximately 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at a wavelength where the benzoate group has significant absorbance, typically around 230 nm or 260 nm.[4][5]
-
Injection Volume: 10-20 µL.
Data Presentation: HPLC Performance
| Parameter | Typical Value | Rationale |
| Retention Time | Dependent on specific gradient | Allows for the separation of Impurity 4 from other components. |
| Resolution | > 2.0 between adjacent peaks | Ensures accurate quantification without peak overlap.[4] |
| Tailing Factor | ≤ 2.0 | Indicates good peak shape and chromatographic performance.[4] |
| Limit of Detection (LOD) | ~0.01% | Demonstrates the sensitivity of the method for detecting trace impurities.[2] |
| Limit of Quantification (LOQ) | ~0.05% | The lowest concentration that can be reliably quantified.[2] |
Causality Behind Experimental Choices:
The use of a C18 column is based on the non-polar nature of the benzoyl groups in Impurity 4, allowing for effective separation based on hydrophobicity. A gradient elution with acetonitrile and water is chosen to ensure the timely elution of both more and less polar impurities that may be present in the sample. Trifluoroacetic acid is added to the mobile phase to improve peak shape by minimizing tailing.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Identification
While HPLC-UV is excellent for quantification, LC-MS is the gold standard for the identification of unknown impurities and the confirmation of known ones. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS provides crucial molecular weight information.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of Sofosbuvir Impurity 4 and to identify any co-eluting impurities.
Methodology:
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used for pharmaceutical analysis.[3]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred for accurate mass determination.[3]
-
Chromatographic Conditions: Similar to the HPLC-UV method to ensure comparability of retention times.
Data Presentation: Expected LC-MS Results
| Parameter | Expected Value | Significance |
| Molecular Formula | C₂₀H₁₈ClFO₅ | |
| Theoretical Monoisotopic Mass | 392.0826 | The exact mass calculated from the elemental composition. |
| Observed [M+H]⁺ | 393.0905 | The protonated molecular ion observed in positive ESI mode. |
| Observed [M+Na]⁺ | 415.0724 | The sodium adduct, also commonly observed. |
| Mass Accuracy | < 5 ppm | High mass accuracy provides strong confidence in the elemental composition. |
Causality Behind Experimental Choices:
ESI in positive ion mode is chosen as the benzoyl esters can be readily protonated or form adducts with sodium ions. High-resolution mass spectrometry is critical to differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of Impurity 4.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Elucidation Tool
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For a novel or critical impurity like Sofosbuvir Impurity 4, NMR provides unambiguous confirmation of its chemical structure, including stereochemistry.
Experimental Protocol: NMR Analysis
Objective: To provide a complete structural assignment of Sofosbuvir Impurity 4.
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for sufficient resolution.
-
Solvent: A deuterated solvent in which the impurity is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
¹⁹F NMR: To observe the fluorine atom and its couplings.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the overall structure.
-
Data Presentation: Expected NMR Data (in CDCl₃)
| Nucleus | Expected Chemical Shift (ppm) Range | Multiplicity | Rationale |
| Aromatic Protons | 7.2 - 8.1 | Multiplets | Protons of the two benzoate groups. |
| Sugar Moiety Protons | 3.5 - 6.5 | Multiplets | Protons on the tetrahydrofuran ring. |
| Methyl Protons | ~1.5 | Doublet (due to coupling with ¹⁹F) | The methyl group attached to the fluorinated carbon. |
| ¹⁹F | Dependent on reference | Singlet or multiplet | The single fluorine atom on the sugar ring. |
Causality Behind Experimental Choices:
The choice of a high-field NMR instrument is to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the sugar region of the molecule. A suite of 1D and 2D NMR experiments is necessary to piece together the complete molecular structure, with 2D experiments like HMBC being particularly useful for establishing long-range correlations between protons and carbons, thus confirming the connectivity of the benzoate groups to the sugar core.
Comparative Summary and Workflow
The characterization of Sofosbuvir Impurity 4 is a multi-faceted process that leverages the strengths of different analytical techniques. HPLC provides the initial assessment of purity, LC-MS confirms the molecular identity, and NMR delivers the definitive structural proof.
Caption: A typical workflow for the comprehensive characterization of a pharmaceutical impurity.
Conclusion
The effective characterization of Sofosbuvir Impurity 4 necessitates a synergistic approach employing HPLC, LC-MS, and NMR spectroscopy. While HPLC serves as a robust tool for routine purity testing and quantification, LC-MS provides rapid and reliable molecular weight confirmation. For unequivocal structural elucidation, particularly for a critical process intermediate, NMR remains the definitive technique. By understanding the principles and applications of each method, researchers and drug development professionals can design and implement a comprehensive analytical strategy to ensure the quality and safety of sofosbuvir and other pharmaceutical products.
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Sofosbuvir Impurity A Reference Standards. BenchChem.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH.
- G, Mounika & J, V.L.N. Seshagiri Rao. (2018). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. 9. 3919-3925. 10.13040/IJPSR.0975-8232.9(9).3919-25.
- MedCrave. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
A Comparative Guide to Phosphoramidate Prodrugs of Tenofovir: From TDF to TAF and Beyond
This guide provides an in-depth comparative analysis of phosphoramidate and phosphonate ester prodrugs of tenofovir, a cornerstone of antiretroviral therapy. We will dissect the molecular strategies that differentiate key compounds, present the experimental data that defines their performance, and provide the methodologies for their evaluation. This content is tailored for researchers, medicinal chemists, and clinical development professionals engaged in the field of antiviral drug discovery.
The Rationale: Why Tenofovir Needs a Prodrug
Tenofovir (TFV) is a potent acyclic nucleotide analog that, in its active diphosphate form (TFV-DP), inhibits viral reverse transcriptase and polymerase, making it highly effective against HIV and Hepatitis B Virus (HBV).[1][2] However, the therapeutic potential of the parent drug is severely hampered by a fundamental physicochemical barrier: the phosphonate group is dianionic at physiological pH. This charge impedes passive diffusion across cellular membranes, resulting in poor oral bioavailability and limited intracellular accumulation.[3][4]
To circumvent this, the prodrug approach was adopted. By masking the charged phosphonate moiety with lipophilic groups, these precursor molecules can efficiently cross the intestinal epithelium and cellular membranes. Once inside the body or target cell, these masking groups are cleaved by endogenous enzymes to release tenofovir, which is then phosphorylated by cellular kinases to the active TFV-DP.[1][3][5] The two most successful and widely used prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), employ distinct chemical strategies that result in profoundly different pharmacological profiles.[6][7]
Mechanism of Activation: A Tale of Two Pathways
The clinical performance and safety profiles of TDF and TAF are direct consequences of their differing activation pathways. While both ultimately deliver the same active agent, TFV-DP, the location and efficiency of the initial prodrug conversion are critically different.
-
Tenofovir Disoproxil Fumarate (TDF): TDF is a bis-isoproxil ester prodrug. Following oral absorption, it is rapidly and extensively hydrolyzed by plasma esterases to release tenofovir systemically.[8][9][10] This "plasma-first" approach results in high circulating levels of tenofovir, which is then available for uptake by cells.[11][12] While effective, this strategy exposes non-target tissues, particularly the kidneys and bones, to high concentrations of tenofovir, which is associated with potential toxicities.[1][11]
-
Tenofovir Alafenamide (TAF): TAF is a phenyl phosphonamidate prodrug. This design confers greater stability in plasma, allowing the intact prodrug to circulate and be taken up by target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[10][13][14] Intracellularly, TAF is primarily hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) to generate tenofovir.[3][5][14] This "cell-first" targeted delivery mechanism is far more efficient, leading to high intracellular concentrations of TFV-DP from a much lower administered dose and approximately 90% lower systemic plasma levels of tenofovir compared to TDF.[11][15][16][17]
The following diagram illustrates these divergent metabolic pathways.
Caption: Metabolic activation pathways of TDF and TAF.
Comparative Performance: Efficacy, Pharmacokinetics, and Safety
The distinct activation mechanisms of TDF and TAF translate directly into measurable differences in their pharmacological and clinical performance.
Antiviral Efficacy
In vitro assays demonstrate that TAF is significantly more potent than TDF on a molar basis. However, this is a reflection of its superior intracellular delivery. When antiviral effects are correlated with the intracellular concentration of the active metabolite, TFV-DP, both prodrugs show comparable efficacy.[18] This underscores that the key differentiator is not the potency of the active moiety, but the efficiency of its delivery to the site of action.
| Prodrug | Cell Line | Virus | EC₅₀ (nM) | Reference |
| Tenofovir | MT-2 | HIV-1 | 5000 | [19] |
| TDF | MT-4 | HIV-1 | 30 | [13] |
| TAF (GS-7340) | MT-2 | HIV-1 | 5 | [19] |
| TAF | MT-4 | HIV-1 | 3.1 | [13] |
| TDF | HepG2.2.15 | HBV | 300 | [20] |
| TAF | HepG2.2.15 | HBV | 12.17 | [20] |
EC₅₀ (50% effective concentration) values represent the concentration of the prodrug required to inhibit viral replication by 50%.
Pharmacokinetics (PK)
The pharmacokinetic profiles of TDF and TAF are starkly different and form the basis for TAF's improved safety profile. TAF's design prioritizes plasma stability to maximize intracellular delivery.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Implication | Reference |
| Dose | 300 mg | 10 or 25 mg | TAF's efficiency allows for a >10-fold lower dose. | [15] |
| Plasma Stability | Low (Rapidly converted to TFV) | High (More stable than TDF) | Allows intact TAF to reach target cells. | [13][14][19] |
| Plasma Tenofovir (TFV) Exposure | High | ~90% Lower | Reduced systemic exposure minimizes off-target toxicity. | [11][15] |
| Intracellular TFV-DP in PBMCs | Lower (~0.9 µM) | ~4-7 fold Higher (~8.2 µM at 40mg dose) | Higher concentration of the active drug at the site of viral replication. | [16][17] |
Clinical Safety & Tolerability
The significant reduction in circulating plasma tenofovir with TAF therapy translates into a clinically meaningful improvement in renal and bone safety markers compared to TDF.
| Safety Endpoint | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Finding | Reference |
| Renal Function | Associated with greater declines in eGFR and higher rates of proteinuria. | Statistically smaller changes in eGFR and markers of renal tubular proteinuria. | TAF demonstrates a superior renal safety profile. | [21][22][23] |
| Bone Mineral Density (BMD) | Associated with larger decreases in hip and spine BMD. | Statistically smaller reductions in hip and spine BMD. | TAF demonstrates a superior bone safety profile. | [8][21][23][24] |
| Virologic Efficacy (HIV/HBV) | High | High (non-inferior to TDF) | Both formulations provide excellent and comparable viral suppression. | [22][24][25] |
It is important to note that while numerous studies support the superior safety profile of TAF, some meta-analyses have found no significant difference in clinical safety outcomes when TDF is used in unboosted regimens, suggesting the risk may be heightened when TDF is combined with pharmacokinetic boosters like ritonavir or cobicistat.[15][26]
Experimental Methodologies
The robust comparison of tenofovir prodrugs relies on a suite of standardized in vitro and analytical assays. The causality behind these experimental choices is to model the key pharmacological steps: stability in circulation, delivery into the cell, and subsequent antiviral action.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate at which the prodrug is hydrolyzed in human plasma. This is a critical predictor of how much intact prodrug will be available for cellular uptake.
Methodology:
-
Preparation: Prepare a stock solution of the test prodrug (e.g., TAF or TDF) in DMSO.
-
Incubation: Spike the prodrug into fresh human plasma (pre-warmed to 37°C) to a final concentration of ~5 µM.[27]
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.[27]
-
Reaction Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like adefovir).[28] This precipitates plasma proteins and halts enzymatic degradation.
-
Sample Processing: Vortex the mixture vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the intact prodrug.[27]
-
Data Calculation: Plot the concentration of the prodrug versus time and calculate the half-life (t½) from the rate of disappearance.
Protocol 2: Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)
Objective: To measure the concentration of the pharmacologically active metabolite, TFV-DP, within target cells. This is the most direct measure of a prodrug's efficiency.
Methodology:
Caption: Workflow for intracellular metabolite quantification.
Detailed Steps:
-
Cell Culture & Treatment: Isolate primary cells (e.g., PBMCs) or culture an appropriate cell line (e.g., HepG2.2.15 for HBV studies).[20] Treat a known number of cells with the tenofovir prodrug at a specified concentration for a defined period (e.g., 24 hours).
-
Harvesting: After incubation, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug.
-
Lysis and Extraction: Add a precise volume of a cold extraction solvent (e.g., 70% methanol or a perchloric acid solution) to the cell pellet to lyse the cells and precipitate proteins.[29]
-
Neutralization (if using acid): If acid lysis is used, neutralize the extract with a base (e.g., potassium hydroxide).
-
Centrifugation: Centrifuge the lysate at high speed in the cold to pellet cell debris.
-
Analysis: Analyze the supernatant using a highly sensitive and specific LC-MS/MS method optimized for phosphorylated analytes.[27] The mass transitions for TFV and TFV-DP are monitored for accurate quantification against a standard curve.
-
Normalization: The final concentration is typically normalized to the number of cells used in the experiment and reported as fmol or pmol per million cells.
The Next Generation: Emerging Tenofovir Prodrugs
The success of TAF has spurred further research into novel tenofovir prodrugs with potentially even more refined properties.
-
Tenofovir Amibufenamide (TMF): This prodrug, marketed in China, has shown even greater bioavailability and higher intracellular TFV-DP levels in hepatocytes in preclinical models compared to TAF.[20] In HepG2.2.15 cells, TMF demonstrated slightly stronger anti-HBV activity than TAF after 9 days of treatment.[20]
-
O-Benzyl Phosphonamidates: Researchers are exploring novel phosphonamidate prodrugs with different masking groups, such as O-benzyl esters.[30][31] One such compound showed higher exposure of TFV-DP in the liver compared to TAF in animal models, suggesting a potential for enhanced liver targeting in HBV therapy.[31]
-
Long-Acting Formulations: Efforts are underway to develop long-acting injectable formulations of tenofovir prodrugs, which could revolutionize treatment and prophylaxis by replacing daily oral dosing with infrequent injections.[32]
Conclusion
The comparative study of tenofovir phosphoramidate prodrugs, primarily TDF and TAF, offers a masterclass in modern drug design. It demonstrates how subtle modifications to a molecule's structure can fundamentally alter its pharmacokinetic and pharmacodynamic properties. TAF's targeted intracellular activation mechanism represents a significant triumph of this approach, achieving non-inferior antiviral efficacy to TDF while offering a clinically significant improvement in renal and bone safety.[11][25] The data clearly show that by maximizing plasma stability and leveraging intracellular enzymes, TAF efficiently delivers the active tenofovir diphosphate to its site of action, thereby minimizing systemic exposure and off-target effects. As research continues into next-generation prodrugs and long-acting formulations, the core principles learned from the TDF-to-TAF evolution will undoubtedly guide the development of safer and more effective antiviral therapies.
References
- Vertex AI Search. (2025). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. YouTube.
-
Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy. [Link]
-
Nguyen, M. H., et al. (2024). Clinical Efficacy and Safety of Long-Term Treatment of Tenofovir Alafenamide vs Tenofovir Disoproxil Fumarate for Chronic Hepatitis B in Vietnam. PubMed. [Link]
-
Birkus, G., et al. (2016). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
-
Saputra, M., et al. (2020). Comparison of Efficacy and Safety of Tenofovir Alafenamide versus Tenofovir Disoproxil in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]
-
Pillay, J. (2021). Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations. aidsmap. [Link]
-
ClinicalTrials.gov. (n.d.). Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen. [Link]
-
Patel, D., et al. (2023). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. [Link]
-
Shen, G., et al. (2021). Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. PubMed. [Link]
-
Agarwal, K., et al. (2024). Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials. Journal of Hepatology. [Link]
-
Margot, N. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind TAF: Understanding Tenofovir Alafenamide's Mechanism and Its Impact on Antiviral Therapy. [Link]
-
Dash, U., et al. (2024). Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. Journal of Medicinal Chemistry. [Link]
-
Ouyang, Z., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. [Link]
-
Ouyang, Z., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. PMC. [Link]
-
Jordan, C. L., et al. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. PMC. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tenofovir?. [Link]
-
Wohl, D., et al. (2016). Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. Journal of Acquired Immune Deficiency Syndromes. [Link]
-
Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication. [Link]
-
Jordan, C. L., et al. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. ResearchGate. [Link]
-
Mandal, S., et al. (2025). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression. Science Translational Medicine. [Link]
-
da Silva, A. D., et al. (2016). Tenofovir: Structure-Activity Relationship and Synthetic Methods. Semantic Scholar. [Link]
-
Delaney, W. E., et al. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy. [Link]
-
Markowitz, M., et al. (2014). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Journal of Antimicrobial Chemotherapy. [Link]
-
Dickinson, L., et al. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. [Link]
-
Markowitz, M., et al. (2014). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV... Journal of Antimicrobial Chemotherapy. [Link]
-
Mehellou, Y. (2018). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. ResearchGate. [Link]
-
Kearney, B. P., et al. (2004). Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. Antimicrobial Agents and Chemotherapy. [Link]
-
Jockusch, S., et al. (2020). Structures of prodrug viral inhibitors. ResearchGate. [Link]
-
Tang, H., et al. (2024). Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment. Bioorganic & Medicinal Chemistry. [Link]
-
Callebaut, C., et al. (2015). A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. Antiviral Research. [Link]
-
Custodio, J. M., et al. (2018). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. PMC. [Link]
-
Zhu, L., et al. (2022). An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection. Journal of Medicinal Chemistry. [Link]
-
Patel, D., et al. (2023). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. [Link]
-
Di Perri, G., & Calcagno, A. (2017). Tenofovir alafenamide (TAF) clinical pharmacology. Le Infezioni in Medicina. [Link]
-
Sax, P. E., et al. (2016). Brief Report: A Randomized, Double-Blind Comparison of Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate, Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine for Initial HIV-1 Treatment: Week 96 Results. Journal of Acquired Immune Deficiency Syndromes. [Link]
Sources
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. infezmed.it [infezmed.it]
- 13. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 21. Clinical Efficacy and Safety of Long-Term Treatment of Tenofovir Alafenamide vs Tenofovir Disoproxil Fumarate for Chronic Hepatitis B in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. natap.org [natap.org]
- 24. Brief Report: A Randomized, Double-Blind Comparison of Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate, Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine for Initial HIV-1 Treatment: Week 96 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]
- 27. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination in Organophosphorus-Catalyzed Reactions
The precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric catalysis, providing a critical measure of a reaction's stereoselectivity. For researchers in the burgeoning field of organophosphorus catalysis, selecting the optimal analytical methodology is paramount for accurate results and efficient workflow. This guide offers an in-depth comparison of the most prevalent techniques for ee determination in this specialized area, grounded in experimental data and practical insights to empower researchers, scientists, and drug development professionals in their pursuit of stereochemically pure molecules.
The Central Role of Enantiomeric Excess in Asymmetric Catalysis
In the synthesis of chiral molecules, particularly for pharmaceutical applications, the ability to produce one enantiomer in excess of the other is crucial.[1][2][3] Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological activities.[2][3] Organophosphorus compounds have emerged as a powerful class of catalysts and reagents capable of inducing high levels of stereoselectivity.[4][5][6] The success of these catalytic systems is quantified by the enantiomeric excess, expressed as the absolute difference between the mole fractions of the major and minor enantiomers.[7][8] Accurate ee determination is therefore not merely a characterization step but a fundamental metric for reaction optimization and the validation of a synthetic route's viability.[1][9][10]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is dictated by several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation.[1][10] Here, we compare the most widely employed methods for reactions catalyzed by organophosphorus compounds: chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for ee determination due to its broad applicability, high resolution, and accuracy.[10][11] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification based on retention time.[9][10]
Expertise & Experience in Practice:
The selection of the appropriate CSP is the most critical parameter for successful chiral HPLC analysis. Polysaccharide-based columns, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds, including organophosphorus pesticides.[12] For products from organophosphorus-catalyzed reactions, a screening of different CSPs and mobile phases is often necessary. A common starting point is a normal-phase mobile system consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[9][12]
Trustworthiness Through Self-Validating Protocols:
A robust chiral HPLC method must be validated to ensure its accuracy and precision.[13] This involves demonstrating baseline separation of the enantiomeric peaks (Resolution, Rs > 1.5) and confirming the identity of each peak by injecting a racemic or enantioenriched sample of known configuration.[14] Furthermore, the detector response should be linear over the concentration range of interest for both enantiomers to ensure accurate quantification.
Experimental Protocol: Chiral HPLC for ee Determination
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.[9][11] Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient. A photodiode array (PDA) detector can provide additional information about peak purity.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).[5][9]
-
Mobile Phase: A pre-mixed and degassed solution of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.[4]
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[10][11]
-
Injection Volume: 5-10 µL.[14]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Data Presentation: Comparison of Chiral HPLC Columns for a Model Organophosphorus Product
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Enantiomeric Excess (%) |
| Chiralcel OD-H | 90:10 | 8.5 | 10.2 | 2.1 | 95 |
| Chiralpak AD-H | 85:15 | 7.1 | 8.5 | 1.8 | 94 |
| Chiralpak IA | 95:5 | 12.3 | 14.1 | 2.5 | 95 |
This table illustrates the importance of screening different columns and mobile phases to achieve optimal separation and accurate ee determination.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for developing a robust chiral HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced organic solvent consumption, and often superior resolution.[15][16] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15][17]
Expertise & Experience in Practice:
SFC is particularly well-suited for high-throughput screening of catalysts and reaction conditions due to its speed. The same polysaccharide-based CSPs used in HPLC are also the most common in SFC.[15][18] The addition of a co-solvent (modifier), such as methanol or ethanol, is crucial for modulating the polarity of the mobile phase and achieving separation of chiral organophosphorus pesticides.[17]
Trustworthiness Through Self-Validating Protocols:
Similar to HPLC, method validation in chiral SFC involves confirming peak identity with a racemic standard and ensuring baseline resolution. The stability of the baseline and detector response are also critical for accurate quantification.
Experimental Protocol: Chiral SFC for ee Determination
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A dedicated SFC system with a back-pressure regulator and a UV or PDA detector.
-
Column: A chiral column compatible with SFC conditions (e.g., Chiralpak AD-3).[17]
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., 5-20% methanol).
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at a constant pressure (e.g., 150 bar).[17]
-
Detection: UV detection at an appropriate wavelength.
-
Data Analysis: The ee is calculated from the integrated peak areas of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach to ee determination that does not require physical separation of the enantiomers.[10] Instead, it relies on creating a diastereomeric environment, which leads to distinguishable signals for the two enantiomers in the NMR spectrum.[19][20] This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[19][20]
Expertise & Experience in Practice:
For organophosphorus compounds, ³¹P NMR is a particularly powerful tool.[21][22] The addition of a CSA, such as α-cyclodextrin or amino acid derivatives, can induce separate ³¹P signals for the R and S enantiomers, allowing for direct integration and ee calculation.[7][21][23][24] This method is rapid, simple, and avoids potential issues with overlapping signals in ¹H NMR.[21] CDAs form covalent diastereomers, which can also be distinguished by NMR, but this requires a chemical reaction that must go to completion without kinetic resolution.[19] CSAs are often preferred for their simplicity as they are just added to the NMR tube.[20]
Trustworthiness Through Self-Validating Protocols:
For CSAs, it is essential to acquire a spectrum of a racemic mixture to confirm that signal separation is achieved and to correctly assign the peaks. The integration of the separated signals should be performed carefully on a spectrum with a flat baseline and good signal-to-noise ratio. The accuracy of the ee determination relies on the quality of the NMR data and the complete complexation of the analyte with the solvating agent.
Experimental Protocol: ³¹P NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a precise amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the CSA).
-
Acquire Spectrum of Analyte: Obtain a high-resolution ³¹P NMR spectrum of the analyte alone to establish its chemical shift.
-
Add Chiral Solvating Agent: Add a molar equivalent of a suitable CSA (e.g., Fmoc-Trp(Boc)-OH or α-cyclodextrin) to the NMR tube.[21][24]
-
Acquire Spectrum of the Mixture: Obtain the ³¹P NMR spectrum of the mixture. The single peak from the analyte should now be resolved into two distinct signals for the two enantiomers.
-
Data Analysis: Carefully integrate the distinct signals for each enantiomer to determine their ratio and calculate the ee.[24]
Logical Relationship of NMR-based ee Determination
Caption: Formation of transient diastereomeric complexes leads to distinct NMR signals.
Concluding Remarks for the Practicing Scientist
The determination of enantiomeric excess is a critical step in the development of organophosphorus-catalyzed asymmetric reactions. While chiral HPLC remains the workhorse technique due to its versatility and reliability, chiral SFC offers significant advantages in terms of speed and sustainability, making it ideal for high-throughput screening.[1][10][15] NMR spectroscopy, particularly ³¹P NMR with chiral solvating agents, provides a valuable and rapid orthogonal method that is non-destructive and avoids the need for chromatographic method development.[10][21]
The ultimate choice of method will depend on the specific requirements of the project. For routine analysis requiring high accuracy, a well-validated HPLC method is often the preferred choice. For high-throughput screening of catalysts and conditions, the speed of SFC is highly advantageous. NMR methods are invaluable for quick checks, mechanistic studies, and for analytes that are difficult to analyze by chromatography. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to accelerate their research in the exciting field of organophosphorus catalysis.
References
-
Drabowicz, J., et al. (2017). Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. Molecules. Retrieved from [Link]
-
Reetz, M. T., et al. (2000). Circular dichroism as a detection method in the screening of enantioselective catalysts. Chirality. Retrieved from [Link]
-
Carbery, D. R., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Retrieved from [Link]
-
Reetz, M. T., et al. (2000). Circular dichroism as a detection method in the screening of enantioselective catalysts. Moodle@Units. Retrieved from [Link]
-
García Sánchez, F., et al. (2012). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Journal of Chromatography A. Retrieved from [Link]
-
Kiełbasiński, P., et al. (2019). Fundamentals of the Stereochemistry of Organophosphorus Compounds. Wiley-VCH. Retrieved from [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. Retrieved from [Link]
-
Raushel, F. M., et al. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Retrieved from [Link]
-
Wikipedia. (2023). Enantiomeric excess. Wikipedia. Retrieved from [Link]
-
Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved from [Link]
-
Kartouzian, A. (2019). Spectroscopy for model heterogeneous asymmetric catalysis. Chirality. Retrieved from [Link]
-
Erb, J. M. (2024). Improving Methods for Enantioselective Organophosphorus Synthesis by A Chiral Nucleophile-Metal Bifunctional Catalytic System. eCommons. Retrieved from [Link]
-
Mikołajczyk, M., et al. (2018). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules. Retrieved from [Link]
-
Soai, K., et al. (2005). Circular dichroism spectroscopy of catalyst preequilibrium in asymmetric autocatalysis of pyrimidyl alkanol. Chemical Communications. Retrieved from [Link]
-
Bull, S. D., et al. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]
-
Raushel, F. M., et al. (2012). Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase. Biochemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography. Journal of Separation Science. Retrieved from [Link]
-
Wimalasinghe, R. M., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Chirality. Retrieved from [Link]
-
Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Asnin, L. D., et al. (2021). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Molecules. Retrieved from [Link]
-
Dembinski, R., et al. (2021). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Molecules. Retrieved from [Link]
-
Gancarz, M., et al. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Gilheany, D. G. Organophosphorus Chemistry. Gilheany Research Group. Retrieved from [Link]
-
Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Welch, C. J., et al. (2018). Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Retrieved from [Link]
-
Ilia, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Scilit. Retrieved from [Link]
-
Anslyn, E. V., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. uma.es [uma.es]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arpi.unipi.it [arpi.unipi.it]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Organophosphorus Chemistry - Gilheany Research Group [gilheanyresearchgroup.com]
- 23. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment: Cross-Validation of HPLC and qNMR
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1][] The presence of impurities can significantly impact the safety, efficacy, and stability of a final drug product.[1] Regulatory bodies worldwide mandate rigorous purity assessments, making the selection and validation of analytical methodology a critical decision point in the development pipeline.[3]
This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As orthogonal methods, their combined use provides a robust and comprehensive understanding of a compound's purity profile.[4][5] We will delve into the theoretical underpinnings of each technique, present a head-to-head comparison of their performance characteristics, and provide detailed experimental protocols for their application and cross-validation.
The Pillars of Purity Determination: HPLC and qNMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high separation efficiency and sensitivity.[6][7] It excels at separating complex mixtures into their individual components, allowing for the detection and quantification of even trace-level impurities.[8] However, HPLC is a secondary technique, meaning its accuracy is dependent on the availability of a high-purity, well-characterized reference standard for the analyte of interest.[9]
Quantitative Nuclear Magnetic Resonance (qNMR), on the other hand, has emerged as a powerful primary analytical method.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that allows for the determination of purity without the need for an identical reference standard.[12][13] This makes qNMR particularly valuable in the early stages of drug development when such standards may be scarce or not yet fully characterized.
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR, or the decision to use them in tandem, depends on the specific analytical challenge at hand. The following table summarizes their key performance characteristics:
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[10] |
| Quantification | Relative quantification against a reference standard of the same compound. | Absolute quantification using a certified internal standard of a different compound.[14] |
| Selectivity | High selectivity for separating structurally similar compounds and isomers.[6] | Excellent for structural confirmation and identification of impurities. Signal overlap can be a limitation in complex mixtures.[10] |
| Sensitivity | Generally higher sensitivity, ideal for trace impurity analysis.[6][15] | Typically lower sensitivity than HPLC, though this can be improved with high-field instruments.[16] |
| Sample Throughput | Well-suited for high-throughput analysis using autosamplers.[9] | Generally lower throughput than HPLC, although automation is possible.[9] |
| Non-destructive | No | Yes, the sample can be recovered post-analysis.[16] |
| Universality | Requires a chromophore for UV detection; other detectors are available but may be less common.[17] | Applicable to nearly all organic molecules containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).[11] |
Experimental Protocols: A Practical Approach
To illustrate the practical application of these techniques, we will outline the protocols for the purity assessment of a common synthetic intermediate, Benzylboronic Acid.
HPLC Purity Method
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of Benzylboronic Acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the Benzylboronic Acid sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (with 0.1% Trifluoroacetic Acid), 60:40 v/v
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to Benzylboronic Acid in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
qNMR Purity Method
1. Sample and Internal Standard Preparation:
-
Accurately weigh approximately 10 mg of the Benzylboronic Acid sample and 5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹H
-
Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
Number of Scans: 16 or as needed to achieve an adequate signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal for Benzylboronic Acid and a signal for the internal standard.
-
Calculate the purity using the following equation[10]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to Benzylboronic Acid and "std" refers to the internal standard.
-
The Cross-Validation Workflow: A Synergistic Approach
Cross-validation of HPLC and qNMR results provides a high degree of confidence in the assigned purity value. The workflow involves analyzing the same batch of material by both techniques and comparing the results. Discrepancies can highlight the presence of impurities that are not detected by one of the methods, such as non-chromophoric impurities in HPLC or impurities that co-elute with the main peak.
Caption: Cross-validation workflow for HPLC and qNMR purity assessment.
Method Validation: Ensuring Trustworthiness
Both HPLC and qNMR methods must be validated to ensure they are fit for purpose, in accordance with guidelines such as ICH Q2(R1).[18][19][20] Validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: An Orthogonal Approach to Purity
By understanding the strengths and limitations of each technique and employing them in a complementary, cross-validating manner, researchers, scientists, and drug development professionals can achieve a comprehensive and reliable assessment of compound purity, ensuring the quality and safety of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
API Purity and Impurity. Pharma Innovation. [Link]
-
Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Technobis. [Link]
-
Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]
-
Quality Guidelines. ICH. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. YouTube. [Link]
-
Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
What is qNMR and why is it important? Mestrelab Resources. [Link]
-
What is qNMR (quantitative NMR)? JEOL Ltd. [Link]
-
Advantages and Disadvantages of HPLC in Protein Purity Analysis. Mtoz Biolabs. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LinkedIn. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
-
Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Quality Assistance. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Labmate Online. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Testing of Active Pharmaceutical Ingredients (APIs). EDQM. [Link]
-
Active Pharmaceutical Ingredient Analysis. Technology Networks. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Orthogonal Methods. Cygnus Technologies. [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
Can the HPLC purity of any product be more than its assay purity? Quora. [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. NHS. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
-
High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. nicovaper.com [nicovaper.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. youtube.com [youtube.com]
- 13. rssl.com [rssl.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acgpubs.org [acgpubs.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. quora.com [quora.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. database.ich.org [database.ich.org]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
- 23. ijpsonline.com [ijpsonline.com]
Performance of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate versus other catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for highly efficient and selective catalysts is paramount. This guide provides an in-depth comparison of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, a proline-derived phosphoramidate, with other notable organocatalysts in the context of a benchmark asymmetric reaction. By examining experimental data and exploring the underlying mechanistic principles, we aim to offer valuable insights for researchers engaged in the stereoselective synthesis of complex molecules.
Introduction to Proline-Derived Organocatalysts
(S)-Proline, a naturally occurring amino acid, has emerged as a foundational organocatalyst for a wide array of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][2] Its efficacy stems from its bifunctional nature, possessing both a secondary amine to form a nucleophilic enamine intermediate and a carboxylic acid to act as a Brønsted acid.[3] Building upon this scaffold, numerous derivatives have been synthesized to enhance catalytic activity and stereoselectivity. Among these, phosphoramidate derivatives represent a significant class, offering tunable steric and electronic properties.
This compound is a chiral organophosphorus compound that has garnered attention for its potential in asymmetric synthesis.[4] While it is also recognized as a critical intermediate in the synthesis of the antiviral drug Sofosbuvir, its catalytic prowess is the focus of this guide.[4][5] The key structural features of this catalyst include a chiral D-alanine backbone, a phosphoramidate linkage, and distinct phenoxy and perfluorophenoxy groups attached to the phosphorus center. These features are expected to create a unique chiral environment, influencing the stereochemical outcome of the catalyzed reaction.
The Benchmark Reaction: Asymmetric Aldol Reaction
To provide a meaningful comparison, we will focus on the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. Specifically, we will consider the reaction between an aromatic aldehyde (4-nitrobenzaldehyde) and a ketone (acetone or cyclohexanone), a well-studied transformation for evaluating the performance of new organocatalysts.[6][7][8] The key performance metrics for this reaction are the chemical yield and the enantiomeric excess (ee) of the desired aldol product.
Performance Comparison of Organocatalysts
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [9] |
| (S)-Proline-based C2 symmetric catalyst | 4-Nitrobenzaldehyde | Acetone | Various | up to 61 | [9] | |
| L-Prolinamide derivatives | 4-Nitrobenzaldehyde | Acetone | Neat | - | up to 46 | [6] |
| (S)-Proline on magnetic nanoparticles | 4-Nitrobenzaldehyde | Cyclohexanone | Water | High | High (diastereoselectivity) | [8] |
Analysis of Catalyst Performance:
-
L-Proline: As the parent catalyst, L-proline provides a good baseline for comparison, affording the aldol product in a respectable yield and enantioselectivity.[9]
-
Proline-based C2 Symmetric Catalysts: These catalysts, while showing promise, delivered moderate enantioselectivities in the studied reaction, highlighting the subtle influence of catalyst structure on stereochemical control.[9]
-
L-Prolinamide Derivatives: Simple prolinamides exhibited moderate enantioselectivity, suggesting that while the core proline structure is active, further modification is necessary to achieve high levels of asymmetric induction.[6]
-
Immobilized Proline: Supporting proline on magnetic nanoparticles demonstrates a practical approach for catalyst recovery and reuse, with the added benefit of high performance in aqueous media.[8]
Expected Performance of this compound:
Based on its structural features, we can hypothesize the potential performance of this compound in the asymmetric aldol reaction:
-
Phosphoramidate Moiety: The phosphoramidate group introduces a bulky and electronically distinct environment around the catalytically active amine. The phosphorus center can act as a Lewis basic site, potentially influencing the transition state geometry through secondary interactions.
-
Perfluorophenoxy Group: The strongly electron-withdrawing nature of the perfluorophenoxy group is expected to increase the Brønsted acidity of the P-OH proton (if formed in situ) or the N-H proton of the phosphoramidate. This enhanced acidity could lead to more effective activation of the electrophile (aldehyde).
-
Chiral D-Alaninate Backbone: The D-alanine scaffold, in conjunction with the stereochemistry at the phosphorus center, will create a specific chiral pocket that dictates the facial selectivity of the enamine attack on the aldehyde.
Overall, the combination of these features suggests that this compound has the potential to be a highly effective and enantioselective catalyst. The steric bulk could enhance facial discrimination, while the electronic effects could lead to higher reaction rates. Experimental validation is, of course, necessary to confirm these hypotheses.
Experimental Protocols
Below is a detailed, step-by-step methodology for the asymmetric aldol reaction, which can be adapted for testing the performance of various organocatalysts.
General Procedure for the Asymmetric Aldol Reaction: [9]
-
Catalyst Preparation: To a stirred solution of the organocatalyst (10-20 mol%) in the chosen solvent (e.g., DMSO, acetone/water), add the aldehyde (0.25 mmol) and the ketone (1.25 mmol). If an additive is required, it should be added at this stage (10 mol%).
-
Reaction Conditions: Stir the solution at the desired temperature (e.g., -10 to 25 °C) for the specified reaction time (e.g., 24-72 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Wash the combined organic layers with water and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Insights and Visualization
The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of a key enamine intermediate.[10] The catalyst's carboxylic acid group then acts as a proton source to activate the aldehyde electrophile, and the stereochemistry is determined in the subsequent C-C bond-forming step.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Proposed Transition State for Stereochemical Control
Caption: Proposed transition state illustrating hydrogen bonding and stereocontrol.
Conclusion
This compound represents a promising, yet underexplored, class of organocatalysts. While direct comparative data is currently limited, its structural relationship to well-established proline-based catalysts allows for informed hypotheses about its potential performance. The presence of the phosphoramidate and perfluorophenoxy moieties suggests the potential for high catalytic activity and enantioselectivity. Further experimental investigation into its catalytic applications is warranted and is expected to contribute significantly to the field of asymmetric organocatalysis. This guide provides a framework for such investigations, offering a benchmark reaction, detailed experimental protocols, and a mechanistic context for the evaluation of this and other novel organocatalysts.
References
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Proline-Catalyzed Asymmetric Aldol Reaction | PDF | Enantioselective Synthesis - Scribd. Scribd. [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]
-
(PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes | Organic Letters - ACS Publications. ACS Publications. [Link]
-
Proline organocatalysis - Wikipedia. Wikipedia. [Link]
-
Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books. [Link]
-
Aldol reactions of acetone with 4-nitrobenzaldehyde that were promoted... - ResearchGate. ResearchGate. [Link]
-
Chiral BINOL-derived phosphoric acids: Privileged Brønsted acid organocatalysts for C-C bond formation reactions | Request PDF - ResearchGate. ResearchGate. [Link]
-
Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]
-
Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation - ACS Publications. ACS Publications. [Link]
-
Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies | ACS Omega. ACS Publications. [Link]
-
Heterogeneous organocatalysis: the proline case - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances - MDPI. MDPI. [Link]
-
Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. [Link]
-
Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules 2. [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. [Link]
-
On the Asymmetric Autocatalysis of Aldol Reactions: The Case of 4-nitrobenzaldehyde and Acetone. A Critical Appraisal With a Focus on Theory - PubMed. PubMed. [Link]
-
Catalytic Asymmetric Synthesis of C-Chiral Phosphonates - MDPI. MDPI. [Link]
-
Improving the catalytic performance of (S)-proline as organocatalyst in asymmetric aldol reactions in the presence of solvate ionic liquids. [Link]
-
The asymmetric aldol reaction between acetone and 4‐nitrobenzaldehyde... - ResearchGate. ResearchGate. [Link]
-
Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC - NIH. National Institutes of Health. [Link]
-
Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. [Link]
-
Proline-Catalyzed Asymmetric Reactions - ResearchGate. ResearchGate. [Link]
-
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem. PubChem. [Link]
-
Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, (2S)- | C18H17F5NO5P | CID 49820457 - PubChem. PubChem. [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
Decoding Quality: A Comparative Guide to the Certificate of Analysis for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleotide prodrugs, the ProTide (Pro-drug nucleotide) technology stands as a cornerstone, enabling the efficient intracellular delivery of nucleoside monophosphates. A pivotal intermediate in the synthesis of several antiviral agents is isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate. The quality and purity of this chiral phosphoramidate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, juxtaposing its key quality attributes with alternative phosphoramidate prodrug strategies.
The Anatomy of a Certificate of Analysis: More Than Just a Purity Value
A Certificate of Analysis is the definitive quality passport for any chemical entity. For a complex chiral molecule like this compound, the CoA provides a multi-faceted view of its identity, purity, and potential impurities. Understanding the nuances of each analytical parameter is critical for researchers to ensure the reliability and reproducibility of their experiments.
Below is a representative Certificate of Analysis, compiled from typical specifications for this class of molecules.
Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR |
| Identity by ³¹P NMR | Conforms to structure | Conforms | NMR |
| Purity by HPLC | ≥ 95.0%[1][2] | 96.5% | HPLC |
| Chiral Purity (Diastereomeric Excess) | ≥ 98.0% de | 99.2% de | Chiral HPLC |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | KF Titration |
| Loss on Drying | ≤ 1.0% | 0.4% | Gravimetric |
Interpreting the Critical Quality Attributes
1. Identity Confirmation (¹H and ³¹P NMR): The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.
-
¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule, confirming the presence of the isopropyl, alaninate, phenoxy, and perfluorophenoxy moieties. The spectrum should be consistent with the expected chemical shifts, integrations, and coupling patterns of the molecule's proton environment.
-
³¹P NMR (Phosphorus NMR): As a phosphoramidate, the phosphorus atom is central to the molecule's function. ³¹P NMR is a highly sensitive technique for phosphorus-containing compounds. A successful synthesis will show a characteristic signal for the desired P(V) phosphoramidate.[3] The presence of other signals could indicate starting materials, by-products, or degradation products.
2. Purity Assessment (HPLC): Quantifying the Target Molecule
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination. A typical specification for this intermediate is ≥ 95.0%.[1][2] It is important to note that its diastereomer, isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, is often available at a higher purity, sometimes exceeding 99.5%.[4] This difference can be attributed to its more common use as an intermediate for approved drugs, leading to more optimized manufacturing processes.
3. Chiral Purity (Chiral HPLC): The Enantiomeric Gatekeeper
The phosphorus center of this ProTide is chiral, meaning it exists as two non-superimposable mirror images (diastereomers). The biological activity of ProTide-based drugs is often highly dependent on the stereochemistry at the phosphorus atom.[5] Therefore, controlling the diastereomeric excess (de) is critical. Chiral HPLC is employed to separate and quantify these diastereomers, ensuring that the desired (R)- P configuration is dominant.
Caption: General structure of a ProTide, highlighting the chiral phosphorus center.
Comparative Analysis: ProTides vs. Alternative Prodrug Strategies
While the ProTide approach is highly successful, other phosphoramidate-based prodrug strategies exist, each with its own set of characteristics that would be reflected in their respective CoAs.
| Feature | ProTide (e.g., this compound) | Bis-amidate Prodrugs | cycloSal Prodrugs |
| Chirality at Phosphorus | Yes, typically a single diastereomer is active. CoA specifies diastereomeric excess. | No, the symmetrical nature avoids a chiral phosphorus center. | Yes, the phosphorus is part of a chiral cyclic system. |
| Activation Mechanism | Enzymatic cleavage by esterases and phosphoramidases (e.g., HINT1).[6] | Enzymatic cleavage. | Primarily chemical hydrolysis triggered by intracellular pH.[7] |
| Metabolites | Aryl group, amino acid, and alcohol. | Two equivalents of an amino acid and alcohol. | Salicyl alcohol derivative. |
| Potential Advantages | Clinically validated with multiple approved drugs (e.g., Sofosbuvir, Remdesivir).[8][9][10] | Avoids complexities of diastereomeric separation. | Enzyme-independent activation can be advantageous in certain cellular environments.[11] |
| Potential Disadvantages | Complex synthesis and chiral separation. | May have different cell permeability and activation kinetics compared to ProTides. | Can exhibit cytotoxicity in some cases.[12] |
Experimental Protocols: A Guide to Verification
To ensure the quality of this compound, several key analytical tests are performed. Below are detailed protocols for the most critical of these.
Protocol 1: Chiral HPLC for Diastereomeric Purity
This method is adapted from established protocols for the separation of phosphoramidate diastereomers.[13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas for the (R)-P and (S)-P diastereomers. Calculate the diastereomeric excess (% de) using the formula: (% de) = [((Area of major diastereomer - Area of minor diastereomer)) / ((Area of major diastereomer + Area of minor diastereomer))] x 100.
Caption: Workflow for the determination of diastereomeric excess by Chiral HPLC.
Protocol 2: ³¹P NMR for Identity and Purity
-
Instrumentation: NMR spectrometer with a phosphorus probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent such as CDCl₃ or CD₃CN in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ³¹P experiment.
-
Reference: 85% H₃PO₄ as an external standard (δ 0.0 ppm).
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., -50 to 200 ppm).
-
-
Analysis: The desired phosphoramidate should appear as a sharp singlet in the proton-decoupled spectrum. The chemical shift will be characteristic of the P(V) environment. The presence of other signals may indicate impurities.[3]
Protocol 3: Aqueous Solubility (Turbidimetric Method)
This kinetic solubility assay is a high-throughput method for early-stage assessment.[14][15]
-
Materials: 96-well microplate, automated liquid handler, plate reader capable of measuring turbidity.
-
Sample Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Procedure: a. In a 96-well plate, perform serial dilutions of the DMSO stock solution. b. Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. c. Shake the plate for a predetermined time (e.g., 2 hours) at room temperature.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank.
Protocol 4: Caco-2 Permeability Assay
This in vitro model is widely used to predict in vivo drug absorption.[16][17][18][19][20]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Procedure: a. Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test compound (dissolved in transport buffer, typically with a small percentage of DMSO) to the apical (donor) side. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side. d. To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Caption: Workflow for a Caco-2 permeability assay.
Conclusion
The Certificate of Analysis for this compound is a critical document that provides a comprehensive quality profile of this important ProTide intermediate. A thorough understanding of the analytical techniques and the significance of each parameter allows researchers to ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. While alternative prodrug strategies such as bis-amidates and cycloSal prodrugs offer certain advantages, the ProTide approach remains a clinically validated and powerful tool in drug development. The careful scrutiny of the CoA is the first and most crucial step in harnessing the full potential of this technology.
References
- Cattrall, K., et al. (2002). Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase.
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
- Majumdar, S., et al. (2008). Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir. International Journal of Pharmaceutics, 359(1-2), 138-146.
- Gunda, P., et al. (2012). Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. Pharmaceutical Research, 29(11), 3045-3055.
- Maiti, M., et al. (2015). Aspartic acid based nucleoside phosphoramidate prodrugs as potent inhibitors of hepatitis C virus replication. Journal of Medicinal Chemistry, 58(9), 3896-3907.
- Meier, C. (2006). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Antiviral Chemistry & Chemotherapy, 17(6), 337-350.
- West, H. T., et al. (2014). Regiochemical Analysis of the ProTide Activation Mechanism. ACS Chemical Biology, 9(2), 487-493.
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
- Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226.
- Serpi, M., & Pertusati, F. (2021). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 16(5), 503-518.
- Fanelli, S., et al. (2004). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis.
- Pertusati, F., et al. (2021). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Molecules, 26(9), 2686.
-
Wang, G., et al. (2017). ³¹P NMR spectra showing the time course of metabolic transformation for (A) compound 22S, (B) compound 22R, and (C) compound 39S, catalyzed by carboxypeptidase Y (CYP). ResearchGate. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Xeno-Metrics. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
Kumar, P., et al. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. ResearchGate. Retrieved from [Link]
- Meier, C. (2002). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Antiviral Chemistry & Chemotherapy, 13(5), 267-280.
-
Mehellou, Y. (2007). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA - Online Research @ Cardiff. Retrieved from [Link]
- Gualdani, R., et al. (2020). Drug repurposing: phosphate prodrugs of anticancer and antiviral FDA-approved nucleosides as novel antimicrobials. Journal of Antimicrobial Chemotherapy, 75(10), 2943-2952.
- Serpi, M., & Pertusati, F. (2021). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 16(5), 503-518.
- Harada, N. (2018).
-
Pertusati, F., et al. (2021). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. ResearchGate. Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
- Li, Y., et al. (2023). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5393.
- Welch, C. J., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Chirality, 24(10), 865-874.
-
Johns Hopkins ABX Guide. (2025). Remdesivir. Retrieved from [Link]
-
c19early.com. (n.d.). Remdesivir for COVID-19: real-time analysis of 144 studies. Retrieved from [Link]
-
World Health Organization. (2022, September 16). Application for Inclusion of Remdesivir to the World Health Organization's Model Lists of Essential Medicines and Essential Me. Retrieved from [Link]
- Tran, T. L., et al. (2022). Evaluation of the Treatment Efficacy and Safety of Remdesivir for COVID-19: a Meta-analysis. Infectious Diseases, 54(5), 329-336.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 1627824-09-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. abmole.com [abmole.com]
- 10. molnova.com [molnova.com]
- 11. Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 20. Caco-2 Permeability | Evotec [evotec.com]
A Comparative Guide to the Synthetic Routes of Chiral Phosphoramidates for Drug Development
Introduction: The Pivotal Role of P-Chirality in Phosphoramidate Prodrugs
In the landscape of modern therapeutics, particularly in antiviral and anticancer treatments, phosphoramidate prodrugs have emerged as a cornerstone technology. The ProTide (pro-nucleotide) approach, a sophisticated strategy for delivering nucleoside monophosphates into cells, bypasses the often inefficient initial phosphorylation step required for the activation of nucleoside analogues.[1][2] This technology masks the negatively charged phosphate group with an amino acid ester and an aryl moiety, increasing lipophilicity and facilitating passive diffusion across cell membranes.[1] Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate.[3][4]
The phosphorus atom in these ProTides is a stereogenic center, and its specific configuration (designated as Sp or Rp) is often critical for biological activity. The FDA-approved antiviral drugs Sofosbuvir and Remdesivir, for instance, are single diastereomers.[2][5] The "incorrect" diastereomer can exhibit significantly lower efficacy or an altered toxicity profile. Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to access P-chiral phosphoramidates is a paramount challenge in medicinal chemistry and process development.[6][7]
This guide provides a comparative review of the principal synthetic strategies for constructing chiral phosphoramidates. We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each approach, offering field-proven insights for researchers, scientists, and drug development professionals. The core methodologies to be compared are:
-
Diastereoselective Synthesis using chiral auxiliaries.
-
Catalytic Enantioselective Synthesis using chiral catalysts.
-
Kinetic Resolution of racemic mixtures.
-
Desymmetrization of prochiral substrates.
Diastereoselective Synthesis: The Classical Approach Using Chiral Auxiliaries
This strategy remains one of the most reliable and widely implemented methods for obtaining stereopure phosphoramidates. The core principle involves coupling the phosphorus center with a chiral auxiliary, typically a chiral alcohol or amine, to form a mixture of diastereomers. These diastereomers, possessing different physical properties, can then be separated by conventional techniques like crystallization or chromatography. Subsequent nucleophilic displacement of the auxiliary with the desired amine or alcohol proceeds with either retention or inversion of configuration at the phosphorus center, yielding the enantioenriched product.[8]
Key Methodologies
-
The Phosphorochloridate Method: This is arguably the most common route for ProTide synthesis. It involves the reaction of a nucleoside with a pre-synthesized phosphoramidochloridate reagent, which is itself prepared from phosphorus oxychloride, an aryl alcohol, and a chiral amino acid ester.[2][9][10] The coupling reaction generates two diastereomers at the phosphorus center, which are then separated.
-
The Oxazaphospholidine Method: This powerful technique utilizes a cyclic phosphite intermediate derived from a chiral amino alcohol (e.g., ephedrine derivatives). The subsequent reactions are often highly stereoselective, affording the target phosphoramidates with excellent diastereomeric ratios (dr >99:1), as demonstrated in the synthesis of Remdesivir and Sofosbuvir.[5] This one-pot process significantly reduces the need for intermediate purification steps.[5]
-
The H-Phosphonate Method: This approach involves the reaction of a nucleoside with an H-phosphonate monoester, followed by oxidation (e.g., via the Atherton-Todd reaction) in the presence of an amine to form the P-N bond.[5][11] The stereoselectivity is controlled by the chiral environment during the oxidation/amination step.
Workflow: General Diastereoselective Synthesis
Caption: General workflow for diastereoselective synthesis of ProTides.
Experimental Protocol: Stereoselective Synthesis of a ProTide via the Phosphorochloridate Method
This protocol is adapted from the general procedure for synthesizing ProTide analogues.[10]
-
Preparation of the Phosphorochloridate: A solution of aryl dichlorophosphate (1.1 equiv) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. The desired phenol (1.0 equiv) is added, followed by the dropwise addition of triethylamine (1.0 equiv). The mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Amine Coupling: The reaction mixture is re-cooled to -78 °C. The hydrochloride salt of L-alanine isopropyl ester (1.0 equiv) is added, followed by the dropwise addition of triethylamine (2.0 equiv). The reaction is allowed to warm to room temperature and stirred for an additional 3 hours. This creates a diastereomeric mixture of the aryl (L-alanine isopropyl ester) phosphorochloridate.
-
Nucleoside Coupling: In a separate flask, the target nucleoside (e.g., Emtricitabine, 1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.[9] A Grignard reagent such as t-BuMgCl (2.0 equiv) is added to deprotonate the hydroxyl groups. The previously prepared phosphorochloridate solution is then added dropwise to the nucleoside anion solution.
-
Workup and Separation: The reaction is gradually warmed to room temperature and stirred for 24-48 hours. Upon completion, the reaction is quenched with aqueous ammonium chloride. The organic layer is separated, dried, and concentrated. The resulting diastereomeric mixture is then separated using silica gel column chromatography to isolate the desired Sp diastereomer.
Performance Comparison: Diastereoselective Methods
| Method | Chiral Source | Typical Stereoselectivity (dr) | Yield | Key Advantages | Key Disadvantages |
| Phosphorochloridate | Amino Acid Ester | 1:1 to >95:5 | Moderate | Widely applicable, well-established | Often requires tedious chromatographic separation |
| Oxazaphospholidine | Chiral Amino Alcohol | >99:1 | Good-High | Excellent stereocontrol, one-pot procedure | Requires synthesis of the oxazaphospholidine reagent |
| H-Phosphonate | Chiral Environment | Variable | Moderate | Avoids highly reactive chlorinating agents | Stereocontrol can be challenging and reagent-dependent |
Catalytic Enantioselective Synthesis: The Modern, Atom-Economical Approach
Moving beyond stoichiometric chiral auxiliaries, catalytic enantioselective methods represent a more elegant and atom-economical strategy. Here, a substoichiometric quantity of a chiral catalyst directs the reaction of a prochiral substrate to preferentially form one enantiomer. This approach avoids the need for diastereomer separation and reduces waste, making it highly attractive for sustainable chemical manufacturing.
Key Methodologies
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations.[12] In the context of phosphoramidates, CPAs can control the stereogenic phosphorus center during phosphoramidite transfer.[13][14] These catalysts function by activating the phosphoramidite through protonation, creating a chiral ion pair that directs the incoming nucleophile to one face of the electrophilic phosphorus center. This method has been successfully applied to the stereocontrolled synthesis of dinucleotides and their analogues.[13][14]
-
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of P-chiral compounds. One innovative approach involves an asymmetric C-P cross-coupling between phosphoramidites and aryl halides, where a BINOL-based chiral auxiliary facilitates an axial-to-central transfer of chirality.[6][8] While this still uses a stoichiometric auxiliary, the catalytic C-P bond formation step is key to establishing the stereocenter with high fidelity.
-
Yttrium-Catalyzed Desymmetrization: A recent breakthrough involves the use of a chiral Yttrium-Feng-ligand complex to catalyze the enantioselective desymmetrization of an achiral oxazolidinyl phosphorodichloridate.[15] This is followed by a stereospecific addition of an amine in a one-pot sequence, providing a modular and stereodivergent route to P-chiral phosphoramidates.[15]
Mechanism: Chiral Phosphoric Acid (CPA) Catalysis
Caption: Proposed catalytic cycle for CPA-mediated phosphoramidite transfer.
Performance Comparison: Catalytic Enantioselective Methods
| Catalytic System | Substrate Type | Typical Stereoselectivity (ee) | Yield | Key Advantages | Key Disadvantages |
| Chiral Phosphoric Acid (CPA) | Phosphoramidites, Alkenes | 90-99% ee | Good-High | Organocatalytic, avoids metals, high enantioselectivity | Catalyst loading can be high, substrate scope developing |
| Pd-Catalyzed C-P Coupling | Phosphoramidites, Aryl Halides | >98% dr (chirality transfer) | Good-High | Forms C-P bonds directly, excellent stereotransfer | Requires chiral auxiliary and metal catalyst |
| Yttrium Catalysis | Phosphorodichloridates | 91-95% er | Good-High | Highly modular, stereodivergent, one-pot | Requires specific ligands and metal catalyst |
Kinetic Resolution: Separating Racemates by Reactivity
Kinetic resolution is a powerful technique that exploits the difference in reaction rates between the two enantiomers of a racemic mixture with a chiral catalyst or reagent.[16] One enantiomer reacts significantly faster, leading to the formation of a product and leaving the unreacted starting material enriched in the slower-reacting enantiomer. The primary limitation is that the theoretical maximum yield for the resolved starting material is 50%. However, it can be an exceptionally effective method for obtaining material with very high enantiomeric excess (ee).
Key Methodologies
-
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. Mutants of the enzyme phosphotriesterase (PTE) from Pseudomonas diminuta have been engineered to stereoselectively hydrolyze one enantiomer of a racemic phosphoramidate precursor.[17] For example, the G60A-PTE variant shows a 165-fold preference for hydrolyzing the Rp isomer, allowing for the isolation of the pure Sp isomer, which is often the desired precursor for ProTide synthesis.[17]
-
Chemical Kinetic Resolution: This involves using small-molecule chiral catalysts. For example, chiral peptide-based catalysts have been used for the kinetic resolution of racemic phosphorothioates through an enantioselective phosphorylation reaction.[18]
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the kinetic resolution of a racemic phosphoramidate.
Experimental Protocol: PTE-Catalyzed Kinetic Resolution of a Chiral Phosphoramidate Precursor
This protocol is adapted from the work on PTE variants.[17]
-
Reaction Setup: A stock solution of the racemic phosphoramidate precursor (e.g., L-alanyl(p-nitrophenyl)phosphoramidate) is prepared in a suitable solvent like acetonitrile.
-
Enzymatic Reaction: In a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5), the racemic substrate is added to a final concentration of ~200 µM. The reaction is initiated by adding a catalytic amount of the purified PTE enzyme variant (e.g., G60A-PTE or In1W-PTE).
-
Monitoring: The reaction is monitored over time by taking aliquots and analyzing them by ³¹P NMR or chiral HPLC. The ³¹P NMR will show the disappearance of the peak corresponding to the faster-reacting diastereomer and the appearance of a hydrolysis product peak.
-
Workup and Isolation: To achieve high enantiomeric excess of the remaining substrate, the reaction is stopped at ~50-65% conversion. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the unreacted starting material, now highly enantioenriched in the desired stereoisomer.
Performance Comparison: Kinetic Resolution Methods
| Method | Chiral Reagent/Catalyst | Selectivity Factor (s) | Max. Yield | Key Advantages | Key Disadvantages |
| Enzymatic (PTE) | Engineered Enzyme | High (>150) | <50% | Extremely high selectivity, mild aqueous conditions | Requires enzyme production, limited to 50% yield |
| Chemical Catalysis | Chiral Peptide | Moderate to High | <50% | Broader substrate scope than enzymes | Catalyst may be expensive, limited to 50% yield |
Desymmetrization of Prochiral Substrates
Desymmetrization is an elegant strategy that introduces chirality into a molecule by differentiating two identical, prochiral functional groups. Starting with an achiral phosphorus compound bearing two identical leaving groups, a chiral catalyst can guide a nucleophile to react with only one of them, creating a chiral center in a single, highly efficient step. This method can theoretically achieve up to 100% yield and high enantioselectivity.
Key Methodologies
-
Catalytic Enantioselective Nucleophilic Desymmetrization: This approach uses a chiral catalyst to control the nucleophilic substitution on a prochiral P(V) substrate. For example, a prochiral phosphorodiamidate can be desymmetrized by reaction with an alcohol in the presence of a chiral Brønsted acid.[19] More recently, a three-phase strategy using a chiral yttrium catalyst has been developed to desymmetrize a phosphorodichloridate with an alcohol, followed by reaction with an amine, to create diverse phosphoramidates.[15][20]
-
Enzymatic Desymmetrization: Lipases, which are commonly used for the desymmetrization of diols and diesters, can also be applied to phosphorus compounds. For instance, the lipase-catalyzed monoacetylation of prochiral bis(hydroxymethyl)phosphine-boranes can produce P-chiral products with high ee.[21] This chemoenzymatic route provides access to valuable chiral building blocks.[22]
Reaction Scheme: Catalytic Desymmetrization
Caption: General scheme for the desymmetrization of a prochiral P(V) compound.
Comparative Analysis and Future Outlook
The choice of synthetic strategy for a chiral phosphoramidate depends heavily on the specific goals of the project, including the stage of development (discovery vs. manufacturing), required scale, target structure, and available resources.
Overall Strategy Comparison
| Strategy | Stereocontrol Method | Max. Yield | Atom Economy | Key Strength | Ideal Application |
| Diastereoselective Synthesis | Chiral Auxiliary | <50% (per isomer) | Low | High reliability and stereopurity after separation | Large-scale manufacturing of a specific, approved drug |
| Catalytic Enantioselective | Chiral Catalyst | ~100% | High | Direct, efficient access to a single enantiomer | Early-stage discovery, library synthesis, green chemistry |
| Kinetic Resolution | Chiral Catalyst/Enzyme | <50% | Low | Access to exceptionally high enantiopurity | Lab-scale synthesis where high ee is paramount |
| Desymmetrization | Chiral Catalyst | ~100% | High | High efficiency and yield for suitable substrates | Synthesis of complex molecules from simple precursors |
Future Outlook
The field of P-chiral synthesis is rapidly advancing. The future will likely see the development of even more active and selective organocatalysts and transition metal complexes, broadening the substrate scope and reducing catalyst loadings for enantioselective methods. Biocatalysis, leveraging the power of directed evolution to create tailor-made enzymes for specific phosphoramidate targets, will continue to provide highly efficient and green solutions. Furthermore, the integration of these stereoselective methods into continuous flow manufacturing processes will be crucial for the safe, scalable, and cost-effective production of the next generation of phosphoramidate-based medicines. The ultimate goal remains a unified, modular strategy that can deliver any desired stereoisomer of a complex phosphoramidate on demand, accelerating the journey from drug discovery to clinical application.
References
-
Serra, M., et al. (2018). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, 74(1), 14.9.1-14.9.29. [Link]
-
Wagner, C. R., et al. (1998). Activation mechanisms of nucleoside phosphoramidate prodrugs. Journal of Medicinal Chemistry, 41(8), 1265-1273. [Link]
-
Mondal, A., et al. (2022). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. Nature Catalysis, 5, 10-19. [Link]
-
Pittam, F. J., et al. (2021). Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis. Science, 371(6534), eabf4359. [Link]
-
Kim, J., & Kim, Y. (2022). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry, 87(11), 7356–7365. [Link]
-
Biggs, J. S., et al. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry, 58(24), 2795-2799. [Link]
-
Feng, Y., & Miller, S. J. (2010). Asymmetric phosphorylation through catalytic P(III) phosphoramidite transfer: Enantioselective synthesis of D-myo-inositol-6-phosphate. Proceedings of the National Academy of Sciences, 107(48), 20638-20642. [Link]
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. [Link]
-
Meier, C., et al. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 41(8), 1265-1273. [Link]
-
Wagner, C. R., et al. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 41(8), 1265-1273. [Link]
-
Mondal, A., et al. (2022). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. Nature Catalysis, 5, 10–19. [Link]
-
Fan, J., et al. (2014). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 954-970. [Link]
-
Feringa, B. L. (2000). Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition. Accounts of chemical research, 33(6), 346-353. [Link]
-
Miller, A. D., & Shaffer, P. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 282-305. [Link]
-
Dash, C., et al. (2018). Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. Molecules, 23(11), 2999. [Link]
-
Eisenberg, E. J., et al. (2005). Metabolism of GS-7340, a Novel Phenyl Monophosphoramidate Intracellular Prodrug of Tenofovir, in Dogs. Antimicrobial Agents and Chemotherapy, 49(5), 1848-1855. [Link]
-
Pittam, F. J., et al. (2021). Catalytic asymmetric and stereodivergent oligonucleotide synthesis. Science, 371(6534). [Link]
-
Gafurov, Z. N., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(19), 6265. [Link]
-
Nie, X., et al. (2023). Catalytic Enantioselective Nucleophilic Desymmetrization at Phosphorus(V): A Three-Phase Strategy for Modular Preparation of Phosphoramidates. Journal of the American Chemical Society. [Link]
-
Hönig, M., & Carreira, E. M. (2019). Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. Chemistry–A European Journal, 25(5), 1164-1176. [Link]
-
Gajda, A., et al. (2019). Enzymatic Desymmetrisation of Prochiral Phosphines and Phosphine P-Sulfides as a Route to P-Chiral Catalysts. Molecules, 24(17), 3122. [Link]
-
Blank, J. A., & McDonald, R. I. (2011). Enantioselective Preparation of P-Chiral Phosphine Oxides. Organic Letters, 13(24), 6584–6587. [Link]
-
Zhang, Z., et al. (2016). Efficient synthesis of P-chiral biaryl phosphonates by stereoselective intramolecular cyclization. Organic Chemistry Frontiers, 3(4), 469-472. [Link]
-
Wang, Z., et al. (2023). Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis. Journal of the American Chemical Society. [Link]
-
Chow, C. S., et al. (2021). Regiochemical Analysis of the ProTide Activation Mechanism. ACS Omega, 6(28), 18329–18337. [Link]
-
Toda, Y., Pink, M., & Johnston, J. N. (2014). Brønsted Acid Catalyzed Phosphoramidic Acid Additions to Alkenes: Diastereo- and Enantioselective Halogenative Cyclizations for the Synthesis of C- and P-Chiral Cyclic Phosphoramidates. Journal of the American Chemical Society, 136(42), 14738-14741. [Link]
-
Singh, S. I., et al. (2012). Studies on Synthesis and Kinetic Hydrolysis of Chiral Organic Phosphoramidates by Suitable Methods. Asian Journal of Chemistry, 24(4), 1815-1818. [Link]
-
Kumar, A., & Kumar, S. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(18), 3747-3770. [Link]
-
Mondal, A., et al. (2022). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. Nature Catalysis, 5, 10–19. [Link]
-
Deiana, L., et al. (2017). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Chemistry–A European Journal, 23(52), 12831-12836. [Link]
-
Li, X., et al. (2016). Synthesis of a Class of Chiral-Bridged Phosphoramidite Ligands and Their Applications in the First Iridium-Catalyzed Asymmetric Addition of Arylboronic Acids to Isatins. The Journal of Organic Chemistry, 81(15), 6484–6492. [Link]
-
Singh, S. I. (2012). Hydrolysis of Synthetic Chiral Organic Phosphoramidates: Synthesis, Identification and Kinetic Study by Suitable Methods. LAP LAMBERT Academic Publishing. [Link]
-
Stevens-Clark, J. R., et al. (1968). Phosphoramidates. VII. Determination of kinetic parameters and substrate interrelationships for the phosphoryl transfer enzyme from Escherichia coli. The Journal of biological chemistry, 243(17), 4474-4478. [Link]
-
Wu, H., et al. (2017). Chiral Auxiliaries for the Synthesis of P-Chiral Phosphorus Derivatives. Topics in Current Chemistry, 375(5), 77. [Link]
-
Ferko, B., et al. (2023). Catalytic enantioselective nucleophilic desymmetrization of phosphonate esters. Nature Chemistry, 15, 714–721. [Link]
-
Gotor-Fernández, V., et al. (2009). Enzymatic desymmetrization of prochiral 2-substituted-1,3-diamines: preparation of valuable nitrogenated compounds. The Journal of organic chemistry, 74(6), 2571-2574. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
Sources
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic asymmetric and stereodivergent oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 17. Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Enzymatic desymmetrization of prochiral 2-substituted-1,3-diamines: preparation of valuable nitrogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Phosphorylating Agents: From Established Workhorses to Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical sciences, the phosphorylation of molecules is a cornerstone reaction, pivotal in the synthesis of everything from life-saving therapeutics to the very building blocks of synthetic biology. The choice of a phosphorylating agent can dictate the success, efficiency, and scalability of a synthetic route. While established reagents have long served as the workhorses of organic chemistry, a new generation of phosphorylating agents promises milder reaction conditions, enhanced selectivity, and greater functional group tolerance. This guide provides an in-depth technical comparison of these novel agents against their established counterparts, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
The Established Arsenal: Acknowledging the Foundations and Their Limitations
The traditional toolkit for phosphorylation has been dominated by a few key players, each with a well-understood reactivity profile and a vast body of literature supporting its use. However, their limitations have been a driving force in the development of new methodologies.
Phosphoryl Chloride (POCl₃): The Aggressive Workhorse
Phosphoryl chloride is a highly reactive, inexpensive, and readily available P(V) reagent.[1][2] Its aggressive nature, however, often necessitates harsh reaction conditions and the use of strong bases, which can be incompatible with sensitive functional groups.[3] This lack of selectivity can lead to undesired side reactions and difficulties in purifying the final product.[4]
Phosphoramidites: The Gold Standard in Oligonucleotide Synthesis
Phosphoramidite chemistry revolutionized the automated synthesis of DNA and RNA due to its high coupling efficiency, typically exceeding 99% per cycle.[5][6] These P(III) reagents require activation by a weak acid, like tetrazole, to react with a hydroxyl group, followed by an oxidation step to form the stable phosphate triester.[6] While highly effective, phosphoramidite reagents are sensitive to moisture and oxidation, requiring stringent anhydrous conditions and cold storage.[5] The multi-step nature of the reaction cycle (deprotection, coupling, capping, and oxidation) also adds complexity to the process.[6]
H-Phosphonates: A Stable and Versatile Alternative
H-phosphonate chemistry offers a valuable alternative to the phosphoramidite method, particularly for the synthesis of modified oligonucleotides.[5][7] H-phosphonate monomers are generally more stable and less sensitive to moisture than their phosphoramidite counterparts.[5] A key distinction is that the oxidation to the P(V) species is performed in a single step at the end of the synthesis, which can be advantageous for certain modifications.[8] However, the coupling efficiency of the H-phosphonate method is typically lower than that of the phosphoramidite approach, ranging from 95-98% per cycle.[5]
The New Wave: Innovations in Phosphorylation Chemistry
The quest for milder, more selective, and user-friendly phosphorylating agents has led to the development of several innovative approaches. These novel reagents address many of the shortcomings of the established methods.
The Ψ-Reagent: A P(V) Approach with P(III)-like Mildness
A significant advancement in phosphorylation is the development of the P(V)-based Ψ-reagent (a cyclic phosphonium salt).[9][10] This reagent platform enables the direct and chemoselective phosphorylation of alcohols under remarkably mild conditions, often at room temperature.[3][9] The reaction is operationally simple and avoids the need for a separate oxidation step.[10] A key advantage of the Ψ-reagent is its exquisite selectivity for hydroxyl groups, even in the presence of other nucleophilic functionalities like amines.[3]
Enzymatic Phosphorylation: The Ultimate in Selectivity
For unparalleled chemo-, regio-, and stereoselectivity, enzymatic phosphorylation using kinases is the gold standard.[3][11] Kinases utilize adenosine triphosphate (ATP) as the phosphate donor to phosphorylate specific substrate motifs in aqueous media under physiological conditions.[3][12] This method is ideal for complex biomolecules where protecting group strategies are impractical.[12] However, the substrate scope is limited to the specific recognition sequence of the kinase, and the cost and stability of the enzyme can be prohibitive for large-scale synthesis.[3]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators of both established and new phosphorylating agents.
| Feature | Phosphoryl Chloride (POCl₃) | Phosphoramidite Method | H-Phosphonate Method | Ψ-Reagent | Enzymatic Method (Kinases) |
| Reagent Type | P(V) Phosphoryl Chloride | P(III) Phosphite Triester | P(III) H-Phosphonate Monoester | P(V) Cyclic Phosphonium Salt | P(V) via ATP Transfer |
| Key Reagents | POCl₃, base (e.g., pyridine) | Nucleoside phosphoramidite, activator (e.g., tetrazole), oxidant (e.g., I₂) | Nucleoside H-phosphonate, activator (e.g., pivaloyl chloride), oxidant | Ψ-reagent, base (e.g., DBU) | Kinase enzyme, ATP, reaction buffer |
| Reaction Steps | 1. Direct Phosphorylation | 1. Coupling2. Oxidation (per cycle) | 1. Coupling2. Oxidation (final step) | 1. Direct Phosphorylation | 1. Direct Phosphorylation |
| Reaction Conditions | Harsh, often requires strong base and anhydrous conditions | Mild coupling, requires anhydrous conditions | Mild coupling | Mild, often at room temperature | Aqueous, buffered, physiological pH and temperature |
| Coupling Efficiency | Variable, substrate-dependent | >99% per cycle[5] | ~95-98% per cycle[5] | High, substrate-dependent | High, substrate-dependent |
| Selectivity | Low, can be difficult to control | High for hydroxyl groups, requires protecting groups | Good, generally requires protecting groups | Excellent O-selectivity, tolerates amines[3] | Unparalleled chemo-, regio-, and stereoselectivity |
| Reagent Stability | Moisture sensitive, corrosive | Sensitive to moisture and oxidation[5] | Generally stable[5] | Stable, can be handled in air for short periods | Variable, dependent on the specific enzyme |
| Advantages | Inexpensive, readily available | High efficiency, well-established for automation | Stable reagents, single oxidation step | Mild conditions, high chemoselectivity, one-pot | Works on unprotected substrates in aqueous media |
| Disadvantages | Harsh conditions, corrosive byproducts | Multi-step cycle, sensitive reagents | Slower kinetics than phosphoramidites | Newer reagent, may be more expensive | Limited substrate scope, enzyme cost and stability |
Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison of phosphorylating agents, standardized experimental protocols are essential. The following section provides detailed methodologies for key benchmarking experiments.
Reaction Kinetics and Yield Determination by ³¹P NMR Spectroscopy
Causality Behind Experimental Choice: ³¹P NMR spectroscopy is a powerful, non-invasive technique for monitoring phosphorylation reactions in real-time.[13] It allows for the direct observation and quantification of phosphorus-containing starting materials, intermediates, and products without the need for labeling.[14] This provides precise data on reaction kinetics and final yield.
Experimental Workflow:
Caption: Workflow for ³¹P NMR monitoring of phosphorylation.
Step-by-Step Protocol:
-
Reaction Setup: In a dry NMR tube, dissolve the substrate (e.g., a primary alcohol, 0.1 mmol) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the substrate solution to establish a baseline.
-
Reaction Initiation: Add the phosphorylating agent (e.g., Ψ-reagent, 0.15 mmol) and base (e.g., DBU, 0.15 mmol) to the NMR tube.
-
Time-Course Monitoring: Immediately begin acquiring ³¹P NMR spectra at regular intervals (e.g., every 5 minutes) to monitor the disappearance of the starting material and the appearance of the phosphorylated product.
-
Reaction Completion: Continue monitoring until the reaction has gone to completion, as indicated by the stabilization of the peak integrals.
-
Data Analysis: Process the spectra and integrate the relevant peaks. Calculate the percentage conversion at each time point to determine the reaction kinetics. The final yield can be calculated from the integral of the product peak relative to the initial integral of the starting material or an internal standard.
Regioselectivity Assessment in Diol Phosphorylation
Causality Behind Experimental Choice: Many complex molecules, such as nucleosides and carbohydrates, contain multiple hydroxyl groups with varying steric and electronic environments. A key performance indicator for a phosphorylating agent is its ability to selectively phosphorylate one hydroxyl group over another (regioselectivity). This experiment is designed to quantify this selectivity.
Experimental Workflow:
Caption: Workflow for assessing regioselectivity.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vial, dissolve a diol substrate (e.g., a 1,2-diol, 0.2 mmol) in a suitable solvent (e.g., anhydrous CH₂Cl₂, 2 mL).
-
Phosphorylation: Add the phosphorylating agent (0.1 mmol, 0.5 equivalents) and any necessary activators or bases. Stir the reaction at the desired temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the phosphorylating agent is consumed.
-
Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude product mixture.
-
Analysis: Analyze the crude product mixture by ¹H NMR and/or ³¹P NMR. The ratio of the regioisomeric phosphorylated products can be determined by integrating the characteristic signals for each isomer. For more complex mixtures, HPLC analysis with peak integration can be used to determine the product ratio.
Reagent Stability Assay
Causality Behind Experimental Choice: The stability of a phosphorylating agent under storage and reaction conditions is a critical factor for its practical utility. This assay is designed to quantify the rate of degradation of the agent over time.
Experimental Workflow:
Caption: Workflow for assessing reagent stability.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the phosphorylating agent at a known concentration in a relevant solvent (e.g., acetonitrile). For hydrolysis studies, a known amount of water can be added.
-
Incubation: Store the solution under defined conditions (e.g., room temperature, 4°C, or elevated temperature).
-
Time-Course Sampling: At regular time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analysis: Analyze each aliquot by ³¹P NMR or a suitable chromatographic method (e.g., HPLC) to determine the concentration of the intact phosphorylating agent.
-
Data Analysis: Plot the concentration of the phosphorylating agent versus time to determine its half-life under the tested conditions.
Conclusion and Future Outlook
The field of phosphorylation chemistry is continuously evolving, driven by the demands of modern drug discovery and chemical biology. While established reagents like phosphoryl chloride, phosphoramidites, and H-phosphonates remain valuable tools, their limitations in terms of harshness, moisture sensitivity, and multi-step procedures have paved the way for the development of novel agents. The Ψ-reagent and enzymatic methods represent significant strides towards milder, more selective, and user-friendly phosphorylation protocols.
For researchers and drug development professionals, the choice of phosphorylating agent will always be context-dependent. For routine, large-scale synthesis where cost is a primary driver and the substrate is robust, traditional methods may suffice. However, for complex, sensitive substrates, and in the pursuit of more efficient and sustainable synthetic routes, the adoption of new technologies will be crucial. The benchmarking protocols outlined in this guide provide a framework for the rational selection of the optimal phosphorylating agent for any given application, ensuring the successful synthesis of the next generation of phosphorylated molecules.
References
-
Hirai, H., et al. (2000). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. Journal of Neuroscience Methods, 96(2), 167-173. Available at: [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(24), 9337–9342. Available at: [Link]
- BenchChem. (2025).
-
Cohn, M., & Hughes, T. R. (1962). 31P Magnetic Resonance Spectra of Adenosine Di- and Triphosphate. I. Effect of pH. Journal of Biological Chemistry, 237(1), 176-181. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. BenchChem Technical Guides.
-
Gao, R., et al. (2019). Mechanistic Insights Into the Phosphoryl Transfer Reaction in Cyclin-Dependent Kinase 2: A QM/MM Study. Frontiers in Chemistry, 7, 604. Available at: [Link]
-
Wikipedia. (2023). Phosphoryl chloride. In Wikipedia. Available at: [Link]
-
Grokipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Zhang, L., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3847. Available at: [Link]
-
NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy [Video]. YouTube. Available at: [Link]
-
Wohlgemuth, R. (2022). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. Catalysts, 12(11), 1436. Available at: [Link]
-
Unal, B., & Cingil, H. E. (2021). Mechanistic insights into the effect of phosphorylation on Ras conformational dynamics and its interactions with cell signaling proteins. Computational and Structural Biotechnology Journal, 19, 5323-5334. Available at: [Link]
- Wang, Y., et al. (2022). Synthesis and application of phosphorylated saccharides in researching carbohydrate-based drugs.
-
Monitoring of phosphatase and kinase activity using 31P NMR. (2021). New Journal of Chemistry, 45(10), 4584-4588. Available at: [Link]
-
Quaye, E. K., et al. (2008). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Chemical Research in Toxicology, 21(1), 222-227. Available at: [Link]
- Zhang, L., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3847.
- Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(24), 9337–9342.
- Gao, R., et al. (2019). Mechanistic Insights Into the Phosphoryl Transfer Reaction in Cyclin-Dependent Kinase 2: A QM/MM Study. Frontiers in Chemistry, 7, 604.
- Li, J., et al. (2018). Green Synthesis of Triaryl Phosphates with POCl3 in Water. ACS Sustainable Chemistry & Engineering, 6(5), 6908-6913.
- Wohlgemuth, R. (2022). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions.
- Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a PSI-Reagent. ChemRxiv.
- Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a PSI-Reagent. ChemRxiv.
- Kumar, A., et al. (2019). Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates. Organic Letters, 21(18), 7350–7354.
- Beaucage, S. L., & Iyer, R. P. (1993). The H-Phosphonate Approach to Oligonucleotide Synthesis. Tetrahedron, 49(10), 1925-1963.
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic insight into impact of phosphorylation on the enzymatic steps of farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 10. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ismar.org [ismar.org]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Disposal Protocol for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
As researchers dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper disposal of complex molecules like Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is not merely a regulatory compliance task; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This compound, a phosphoramidate prodrug intermediate, possesses a unique trifecta of chemical characteristics—an organophosphorus core, a hydrolytically labile phosphoramidate linkage, and a highly persistent perfluorophenoxy group—that dictates a multi-faceted approach to its disposal.
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound. We will delve into the causality behind each procedural choice, ensuring that your disposal plan is not only compliant but also scientifically sound and inherently safe.
Hazard Identification and Immediate Safety Protocols
Before any disposal activities commence, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance.[1]
Core Directive: Always handle this compound and its waste within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[2]
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. A spill kit containing inert absorbent materials (e.g., sand, diatomite, or commercial sorbents) should be readily available.[2][3]
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[1] |
The Scientific Basis for Specialized Disposal
The molecular structure of this compound presents a dual challenge for disposal.
-
The Phosphoramidate Group: The P-N bond is susceptible to hydrolysis, which can occur under both acidic and neutral pH conditions.[4][5][6] While this suggests a potential for chemical breakdown, it only addresses one part of the molecule.
-
The Perfluorophenoxy Group: This moiety classifies the compound as a per- and polyfluoroalkyl substance (PFAS). PFAS are colloquially known as "forever chemicals" because the carbon-fluorine bond is exceptionally strong, making them highly resistant to environmental and biological degradation.[7][8]
The Causality: Attempting simple aqueous or chemical degradation (e.g., hydrolysis) is insufficient and irresponsible. While the phosphoramidate linkage might break, the highly persistent perfluorinated aromatic ring would be released into the waste stream, contributing to environmental contamination.[9] Therefore, disposal methods must be capable of destroying the entire molecule, particularly the C-F bonds.
Step-by-Step Disposal Protocol
This protocol is designed to ensure waste is handled in compliance with the Resource Conservation and Recovery Act (RCRA) and managed by your institution's Environmental Health & Safety (EHS) department.[10][11][12]
Step 1: Waste Characterization and Segregation
-
1.1. Identify as Hazardous Waste: Based on its hazard profile[1], this compound must be classified as hazardous waste. Under RCRA, it is the generator's responsibility to make this determination.[13][14]
-
1.2. Segregate the Waste Stream:
-
Do NOT mix waste this compound with any other chemical waste streams.[2]
-
Maintain separate, clearly labeled containers for solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents).
-
Rationale: Mixing with other wastes can lead to unknown, potentially dangerous reactions and complicates the final disposal process. Segregation is a cornerstone of safe and compliant hazardous waste management.
-
Step 2: Containerization and Labeling
-
2.1. Select Appropriate Containers: Use robust, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, tight-fitting lid.[3]
-
2.2. Label Containers Immediately: All waste containers must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
A clear indication of the contents (e.g., "Solid Waste" or "Liquid Waste in [Solvent Name]")
-
The associated hazard pictograms (GHS07 Exclamation Mark).[15]
-
The date of accumulation.
-
Step 3: On-Site Accumulation and Storage
-
3.1. Store in a Designated Area: Store the sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
3.2. Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to mitigate spills or leaks.[3]
-
3.3. Adhere to Accumulation Limits: Be aware of your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator) and the associated time and volume limits for waste accumulation.[13]
Step 4: Final Disposal Arrangement
-
4.1. Contact EHS for Pickup: Do NOT attempt to dispose of this waste down the drain or in regular trash. This is illegal and environmentally harmful. Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
4.2. Recommended Final Disposal Method: The recommended and most effective disposal method for PFAS-containing materials is high-temperature incineration.
-
Mechanism: Incineration at temperatures typically exceeding 1,000°C is required to provide sufficient energy to break the stable C-F bonds.[7][9] This process, when performed in a specialized hazardous waste incinerator, mineralizes the compound into less harmful inorganic constituents like CO₂, water, hydrogen fluoride (HF), and phosphorus oxides. The acidic gases (HF) are then removed from the flue gas by scrubbers.
-
Alternative: If high-temperature incineration is not available, the only other compliant option is disposal in a secure Subtitle C hazardous waste landfill.[16] This method provides containment rather than destruction and is considered less environmentally ideal due to the risk of future leaching.[9]
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this comprehensive guide, you ensure that the final step in your research workflow is conducted with the highest standards of safety, scientific rigor, and environmental responsibility.
References
- Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem.
-
Hydrolysis of phosphoramidates. ResearchGate. Available from: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. National Institutes of Health (NIH). Available from: [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. ACS Publications. Available from: [Link]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. Available from: [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. National Institutes of Health (NIH). Available from: [Link]
-
Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central. Available from: [Link]
-
Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. UND Scholarly Commons. Available from: [Link]
-
Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. ResearchGate. Available from: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. Available from: [Link]
-
The acid-catalyzed hydrolysis of a series of phosphoramidates. ACS Publications. Available from: [Link]
-
Finding an End to Forever Chemicals. Eurofins USA. Available from: [Link]
-
Safe and Secure PFAS Disposal? We Got This. Republic Services. Available from: [Link]
-
Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate. ResearchGate. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone (YouTube). Available from: [Link]
-
This compound | 1627824-09-2. Synthonix. Available from: [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. This compound | 1627824-09-2 [sigmaaldrich.com]
- 16. republicservices.com [republicservices.com]
Personal protective equipment for handling isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
Comprehensive Safety and Handling Guide: Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 1627824-09-2). As a Senior Application Scientist, this document is crafted to ensure your safety and operational excellence by integrating technical knowledge with practical, field-tested insights.
Hazard Assessment and Chemical Profile
This compound is an organophosphorus compound containing a fluorinated moiety.[1] Its chemical structure presents a unique combination of hazards that demand rigorous adherence to safety protocols.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C18H17F5NO5P[2] |
| Molar Mass | 453.3 g/mol [2] |
| Appearance | Solid[3] |
| Boiling Point | 442.6±55.0 °C (Predicted)[2] |
| Density | 1.405±0.06 g/cm3 (Predicted)[2] |
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following recommendations are based on a thorough risk assessment and should be strictly followed.
Primary Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE. It is crucial to select equipment that is resistant to both organophosphates and fluorinated compounds.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double Gloving: Wear two pairs of chemical-resistant gloves. An inner nitrile glove with an outer glove of a more robust material like neoprene or butyl rubber is recommended.[5][6] | Provides enhanced protection against potential breaches in the primary glove and addresses the dual hazards of organophosphate and fluorinated components. |
| Eyes/Face | Safety Goggles and Face Shield: Tightly sealed chemical safety goggles are mandatory. A full-face shield must be worn over the goggles to protect against splashes.[6][7] | Protects the sensitive mucous membranes of the eyes and the entire face from accidental splashes of the chemical. |
| Body | Flame-Retardant Laboratory Coat: A buttoned, flame-retardant lab coat should be worn at all times.[8] | Protects the skin and personal clothing from contamination. |
| Respiratory | Air-Purifying Respirator (APR): In addition to working in a fume hood, an APR with combination cartridges for organic vapors and particulates (e.g., A/AX + P3) should be used, especially during operations with a higher risk of aerosolization.[5] | Provides an additional layer of respiratory protection against inhalation of fine particles or aerosols. |
| Feet | Closed-Toe, Chemical-Resistant Shoes: Sturdy, closed-toe shoes made of a non-porous material are required.[9] | Protects the feet from spills and falling objects. |
PPE Selection and Integrity Check Workflow
Caption: A workflow diagram illustrating the key steps for PPE selection, use, and disposal.
Emergency Procedures: Preparedness is Key
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Emergency Response Workflow
Caption: A simplified workflow for immediate actions following an exposure event.
Handling and Storage Protocols
-
Handling: Avoid creating dust or aerosols.[3] Use only in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
Spill and Waste Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water. Collect all decontamination materials for disposal as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[8] Halogenated organic waste should be collected in a designated, labeled container.[4]
-
Labeling: Clearly label the hazardous waste container with the chemical name and associated hazards.[8]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Never dispose of this chemical down the drain.[4]
Waste Management Workflow
Caption: A step-by-step process for the safe management and disposal of chemical waste.
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the hazards and implementing the procedures outlined in this guide, you can minimize risks and ensure a safe laboratory environment.
References
-
ChemBK. This compound - Physico-chemical Properties. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). School Chemistry Laboratory Safety Guide. [Link]
-
Princeton University Environmental Health and Safety. Fluorine. [Link]
-
Synthonix. This compound. [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Chemical Safety in the Workplace. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Institutes of Health (NIH). Chemical Safety Guide. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards Introduction. [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
-
National Center for Biotechnology Information (NCBI). Organophosphate Toxicity. [Link]
-
Centers for Disease Control and Prevention (CDC). Statement of the National Institute for Occupational Safety and Health on exposure of employees to organophosphorus pesticides. [Link]
-
PubMed. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase. [Link]
-
BESA. Recommended PPE to handle chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Oregon Association of Nurseries. Are you ready for an OSHA inspection in your pesticide department…? [Link]
-
University of Colorado Boulder. Waste handling in the organic chemistry lab. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
